Imp2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22Cl2N2O3S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29) |
InChI Key |
XPIUIWJKEDLORV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of IMP2 in Oncology: An In-depth Technical Guide on Gene Expression Across Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that has emerged as a significant player in the landscape of cancer biology. Initially recognized for its role in embryonic development, IMP2 is increasingly implicated in the initiation, progression, and metastasis of numerous malignancies. This technical guide provides a comprehensive overview of IMP2 gene expression across various cancer types, details the experimental methodologies to study its function, and visualizes its intricate signaling networks. The information compiled herein is intended to serve as a valuable resource for researchers and professionals dedicated to advancing cancer diagnostics and therapeutics.
Data Presentation: IMP2 Gene Expression in Different Cancer Types
The expression of IMP2 is frequently dysregulated in a wide array of human cancers. The following tables summarize quantitative data on IMP2 gene amplification, mRNA expression, and protein levels across various tumor types.
Table 1: IMP2 Gene Amplification in Human Cancers
| Cancer Type | Amplification Frequency (%) | Reference(s) |
| Squamous Lung Cancer | ~35–50 | [1] |
| Ovarian Cancer | ~15–27 | [1] |
| Head and Neck Cancer | 15–20 | [1] |
| Esophageal Cancer | 15–20 | [1] |
| Cervical Cancer | 15–20 | [1] |
| Uterine Cancer | 15–20 | [1] |
Table 2: IMP2 mRNA Expression in Human Cancers (TCGA Pan-Cancer Analysis)
| Cancer Type | Log2 Fold Change (Tumor vs. Normal) | Reference(s) |
| Esophageal Carcinoma (ESCA) | 3.74 | |
| Head and Neck Squamous Cell Carcinoma (HNSC) | 2.85 | |
| Uterine Carcinosarcoma (UCS) | 2.27 | |
| Glioblastoma Multiforme (GBM) | 2.16 | |
| Pancreatic Adenocarcinoma (PAAD) | 1.94 | |
| Ovarian Serous Cystadenocarcinoma (OV) | 1.84 | |
| Stomach Adenocarcinoma (STAD) | 1.77 | |
| Rectum Adenocarcinoma (READ) | 1.73 | |
| Testicular Germ Cell Tumors (TGCT) | 1.56 | |
| Colon Adenocarcinoma (COAD) | 1.47 | |
| Skin Cutaneous Melanoma (SKCM) | 1.32 | |
| Liver Hepatocellular Carcinoma (LIHC) | 1.13 | |
| Lung Squamous Cell Carcinoma (LUSC) | 1.12 | |
| Adrenocortical Carcinoma (ACC) | -2.66 | |
| Breast Invasive Carcinoma (BRCA) | -1.78 | |
| Kidney Renal Clear Cell Carcinoma (KIRC) | -1.95 |
Data derived from a pan-cancer analysis of The Cancer Genome Atlas (TCGA) data.
Table 3: IMP2 Protein Expression in Human Cancers (Immunohistochemistry)
| Cancer Type | Prevalence of IMP2 Expression | Key Findings | Reference(s) |
| Gallbladder Cancer | 74.3% of tumor samples positive. | High expression linked to shorter survival. | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 100% of tumor tissues positive. | Significantly overexpressed compared to healthy tissue. | [3] |
| Colon Cancer | 75.0% of tumor tissues expressed p62 (IMP2 splice variant). | Normal colon tissues showed no expression. | |
| Glioblastoma Multiforme (GBM) | 65.3% of GBM tissues showed increased cytoplasmic levels. | Upregulated compared to normal brain tissue. | |
| Breast Cancer | 66% of breast cancer tissues were positively stained. | Significantly higher than in normal breast tissues (18%). | |
| Esophageal Adenocarcinoma | Distinctly increased in adenocarcinoma tissues compared to normal. | Expression increased with tumor size and clinical stage. | [4] |
| Ovarian Cancer | High expression in nearly all high-grade serous carcinomas (98-100%). | Higher expression compared to IMP3. | |
| Prostate Cancer | Increased immunostaining intensity in adenocarcinoma. | Further increased in malignant cells compared to PIN lesions. | [5] |
| Bladder Cancer | Significantly upregulated in bladder cancer tissues. | Overexpressed compared to non-cancerous tissues. | [6] |
| Kidney Cancer | Significantly upregulated in kidney cancer tissues. | Overexpressed compared to non-cancerous tissues. | [6] |
| Sarcoma | Higher expression associated with decreased survival. | [7] | |
| Hematological Malignancies | Overexpressed in Acute Myelocytic Leukemia (AML). | Associated with poor prognosis in AML. | [8] |
Signaling Pathways Involving IMP2
IMP2 functions as a post-transcriptional regulator, influencing the stability and translation of its target mRNAs. This activity integrates IMP2 into several critical cancer-related signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate IMP2 expression and function.
Immunohistochemistry (IHC) for IMP2 Detection
Protocol Details:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% BSA or normal serum from the secondary antibody host species) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against IMP2. Recommended antibodies and starting dilutions:
-
Rabbit monoclonal [EPR6741(B)] (Abcam, ab124930): 1:100 - 1:250 dilution.
-
Rabbit polyclonal (Santa Cruz Biotechnology, sc-372): starting dilution 1:200.
-
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T (PBS with 0.05% Tween-20) (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS-T (3 changes, 5 minutes each).
-
Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
CRISPR/Cas9-Mediated Knockout of IMP2
References
- 1. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor-binding protein-2 and -3 expression in benign human prostate epithelium, prostate intraepithelial neoplasia, and adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]
- 7. Anti-IGF2BP2/IMP-2 antibody [EPR6741(B)] (ab124930) | Abcam [abcam.com]
- 8. IGF2BP2 insulin like growth factor 2 mRNA binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
IMP2 mechanism of action in mRNA stabilization
An In-depth Technical Guide to the IMP2 Mechanism of Action in mRNA Stabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1][2] Primarily recognized for its function in enhancing the stability and translation of target messenger RNAs (mRNAs), IMP2 is a key player in numerous cellular processes, including metabolism, cell proliferation, and embryonic development.[1][3][4] Its dysregulation is strongly associated with various pathologies, most notably cancer and metabolic diseases like type 2 diabetes.[1][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning IMP2-mediated mRNA stabilization, details key experimental methodologies used in its study, and presents quantitative data on its functional impact.
Core Mechanism of Action
The primary mechanism by which IMP2 stabilizes its target mRNAs involves recognizing and binding to specific sequences and modifications within the RNA, thereby protecting the transcript from degradation and promoting its translation.[2] This process can be broken down into several key components:
Structural Basis for RNA Binding
IMP2 belongs to a family of three highly homologous proteins (IMP1-3) and possesses a conserved domain architecture essential for its function.[1][4] The protein contains two N-terminal RNA Recognition Motifs (RRMs) and four C-terminal K Homology (KH) domains.[1][4] While all six domains contribute to RNA binding, the KH domains are particularly crucial for the interaction.[4] Variations in the KH3/4 domains are thought to contribute to the specificity of target selection among the different IMP family members.[1] Structural studies indicate that IMP2 predominantly exists as a dimer, and this conformation changes upon RNA binding, suggesting a dynamic regulatory process.[4][6]
Caption: Domain architecture of the IMP2 protein.
The Role of N6-methyladenosine (m6A) Modification
A critical feature of IMP2's function is its role as an "m6A reader".[2][7] N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic mRNA and acts as a key regulatory mark.[1] IMP2 preferentially recognizes and binds to m6A-modified sites on its target transcripts.[1][2] This interaction is fundamental to its stabilization mechanism; IMP2 physically associates with m6A-modified mRNAs, leading to enhanced stability and increased protein translation.[1][2] These m6A sites are often located in the 3' untranslated region (3' UTR), where IMP2 binding can prevent degradation by shielding the mRNA from ribonucleases.[1][2]
The Stabilization Process
Upon binding to a target mRNA, IMP2 initiates stabilization through several proposed mechanisms:
-
Steric Hindrance : By binding to the mRNA, IMP2 can physically block access for microRNAs (miRNAs) or degradative enzymes (ribonucleases) that would otherwise target the transcript for decay.[8]
-
Ribonucleoprotein (RNP) Complex Formation : IMP2 binding promotes the formation of stable RNP complexes. These complexes can protect the mRNA transcript and facilitate its transport and localization within the cell.[2]
-
Interaction with Stabilizing Factors : IMP2 may recruit other protein factors that contribute to mRNA stability and translation, such as the poly(A)-binding protein (PABP) or translation initiation factors.[9]
-
Competition with Destabilizing Factors : In some contexts, IMP2 competes with RBPs that promote mRNA decay. For example, IMP2 has been shown to bind to the RBP AUF1, an interaction that prevents AUF1-mediated mRNA degradation.[3]
Caption: General mechanism of IMP2-mediated mRNA stabilization.
Signaling and Disease Relevance
IMP2-mediated stabilization of specific mRNAs has profound effects on cellular signaling pathways, contributing to both normal physiology and disease progression.
-
Cancer : IMP2 is frequently overexpressed in various cancers, where it functions as an oncogene.[1][7] It stabilizes the mRNAs of key cancer-related genes, including MYC, CDC45, and HMGA1, promoting cell proliferation, metastasis, and aerobic glycolysis (the Warburg effect).[1][3][7] For instance, by stabilizing MYC mRNA in an m6A-dependent manner, IMP2 enhances glycolysis and promotes cancer progression.[7]
-
Metabolism : IMP2 is a critical regulator of metabolism.[1] In pancreatic β-cells, IMP2 binds to Pdx1 mRNA in an m6A-dependent manner, promoting its translation and supporting insulin secretion.[2] Its dysregulation is linked to insulin resistance and type 2 diabetes.[3]
-
Autoimmunity : In autoimmune neuroinflammation, IMP2 is required for the IL-17-driven expression of the chemokine CCL2 in stromal cells.[10] It achieves this by binding directly to Ccl2 mRNA and markedly extending its transcript half-life, thereby promoting inflammation.[10]
-
Development : During embryonic development, IMP2 is enriched in developing axons and interacts with a network of mRNAs related to axon guidance, highlighting its importance in the formation of neural circuits.[11]
Quantitative Data on IMP2-Mediated mRNA Stabilization
The stabilizing effect of IMP2 has been quantified for several target mRNAs. This data is crucial for understanding the magnitude of its regulatory impact.
| Target mRNA | Change in mRNA Half-Life | Experimental System / Cell Line | Citation |
| Ccl2 | ~2.25-fold increase (from 122 to 275 minutes) with IL-17 stimulation in wild-type cells. | Mouse Embryonic Fibroblasts (MEFs) | [10] |
| Ccl2 | Half-life was consistently shorter in Imp2-/- cells compared to Imp2+/+ cells, both with and without IL-17 stimulation. | Mouse Embryonic Fibroblasts (MEFs) | [10] |
| SRF | IMP2 knockdown significantly reduced the stability and half-life of SRF mRNA. | MC3T3-E1 cells (mouse osteoblast precursor) | [12] |
| MYC | IMP2 overexpression increased MYC mRNA levels, while IMP2 knockout decreased MYC mRNA levels. | MDA-MB-468 cells (human breast cancer) | [2] |
| CTGF | IMP2 stabilizes CTGF mRNA. | Breast cancer cells | [2] |
Key Experimental Protocols and Workflows
Studying the IMP2-mRNA interaction and its consequences on mRNA stability requires specialized molecular biology techniques.
RNA Immunoprecipitation (RIP)
RIP is a fundamental antibody-based technique used to isolate an RBP of interest along with its bound RNA molecules in vivo.[13][14] This allows for the identification of the specific RNA targets of an RBP like IMP2.
Caption: Workflow for RNA Immunoprecipitation (RIP).
Detailed Methodology:
-
Cell Harvesting and Lysis : Grow approximately 1-2 x 107 cells to confluency. Harvest the cells and wash with ice-cold PBS. Lyse the cells using a gentle, non-denaturing polysome lysis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT) supplemented with RNase and protease inhibitors to release intact RNP complexes.[14][15]
-
Immunoprecipitation : Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding. Incubate the pre-cleared lysate with magnetic beads that have been pre-conjugated with a specific anti-IMP2 antibody (typically 5-10 µg). A parallel immunoprecipitation using a non-specific IgG of the same isotype should be run as a negative control.[14][16] Incubate overnight at 4°C with gentle rotation.
-
Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times (typically 3-5 times) with a high-salt wash buffer (e.g., NT2 buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40) to remove non-specifically bound RNAs and proteins.[15]
-
RNA Purification : Elute the RNP complexes from the beads and digest the protein component with Proteinase K. Purify the co-immunoprecipitated RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.
-
Analysis : Analyze the purified RNA. To validate the enrichment of a specific target, use quantitative reverse transcription PCR (qRT-PCR). For a genome-wide discovery of all RNA targets, use RNA sequencing (RNA-seq).[13]
mRNA Decay Assay
This assay measures the half-life of a specific mRNA transcript by inhibiting global transcription and measuring the amount of remaining transcript over time.
Caption: Workflow for an mRNA decay assay.
Detailed Methodology:
-
Cell Treatment : Plate cells (e.g., wild-type vs. IMP2-knockdown/knockout cells) to achieve ~80% confluency on the day of the experiment.
-
Transcription Inhibition : Add a transcription inhibitor, most commonly Actinomycin D (final concentration 1-5 µg/mL), to the culture medium. This blocks the synthesis of new RNA transcripts.[10] The time of addition is considered t=0.
-
Time-Point Collection : Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 30, 60, 120, 240, 480 minutes). Immediately lyse the cells and extract total RNA at each time point.
-
Quantification : Synthesize cDNA from the extracted RNA. Perform qRT-PCR to quantify the relative abundance of the target mRNA at each time point. The expression should be normalized to a stable housekeeping gene (one with a very long half-life).
-
Data Analysis : For each time point, calculate the percentage of target mRNA remaining relative to the amount at t=0. Plot this percentage against time. The data is then fitted to a one-phase exponential decay curve to calculate the mRNA half-life (t1/2), which is the time it takes for 50% of the initial mRNA to be degraded.[10][17]
Conclusion and Future Directions
IMP2 is a potent, multi-faceted regulator of mRNA stability, primarily acting as a "reader" of m6A modifications to shield target transcripts from degradation. Its influence extends across a wide range of critical signaling pathways, making it a significant factor in the progression of cancer and metabolic disorders. The methodologies outlined here—RIP and mRNA decay assays—are central to dissecting its function and identifying new therapeutic avenues. Future research will likely focus on developing small molecule inhibitors that can disrupt the IMP2-RNA interaction, offering a promising strategy for treating IMP2-driven diseases.[18] Further exploration of its role in coordinating RNP complex assembly and its interplay with other RBPs will continue to illuminate the complex world of post-transcriptional gene control.
References
- 1. mdpi.com [mdpi.com]
- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into IMP2 dimerization and RNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transgenic expression of the RNA binding protein IMP2 stabilizes miRNA targets in murine microsteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGF2BP2, an RNA-binding protein regulates cell proliferation and osteogenic differentiation by stabilizing SRF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Anti Ago-RNA Immunoprecipitation from Mammalian Cells Using the RIP Kit [sigmaaldrich.com]
- 17. Global Analysis of mRNA Isoform Half-Lives Reveals Stabilizing and Destabilizing Elements in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
Downstream Targets of IMP2 in Glioblastoma: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals in oncology and neuro-oncology.
Executive Summary
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2, also known as IGF2BP2) has emerged as a critical oncofetal protein implicated in the progression and maintenance of glioblastoma (GBM), the most aggressive primary brain tumor. Overexpressed in GBM compared to normal brain tissue, IMP2 orchestrates a complex network of post-transcriptional gene regulation that promotes tumor cell proliferation, survival, invasion, and the preservation of a cancer stem cell (CSC) phenotype. This technical guide provides an in-depth overview of the known downstream targets of IMP2 in glioblastoma, supported by quantitative data from key studies, detailed experimental protocols for identifying these targets, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers seeking to understand and therapeutically target the IMP2 signaling axis in glioblastoma.
Core Signaling Pathways Modulated by IMP2 in Glioblastoma
IMP2's oncogenic functions in glioblastoma are primarily mediated through three interconnected pathways: activation of the PI3K/Akt signaling cascade, regulation of mitochondrial metabolism, and protection of stemness-associated transcripts from miRNA-mediated degradation.
Upregulation of IGF2 and Activation of the PI3K/Akt Pathway
A seminal mechanism of IMP2 in promoting glioblastoma malignancy is its direct interaction with the mRNA of Insulin-like Growth Factor 2 (IGF2). By binding to the IGF2 transcript, IMP2 enhances its translation, leading to increased IGF2 protein secretion.[1] This, in turn, activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival that is hyperactivated in a majority of GBM cases.[1] The activation of this pathway by the IMP2-IGF2 axis promotes key features of glioblastoma progression, including cell proliferation, migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[1]
Regulation of Mitochondrial Function and Oxidative Phosphorylation (OXPHOS)
Glioblastoma stem cells (GSCs) are metabolically distinct from the bulk tumor and exhibit a strong dependence on oxidative phosphorylation (OXPHOS) for their energy requirements. IMP2 plays a crucial role in sustaining this metabolic phenotype.[2][3] Through RNA immunoprecipitation (RIP) experiments, it has been demonstrated that IMP2 binds to a cohort of mRNAs encoding subunits of the mitochondrial respiratory chain, particularly components of Complex I and Complex IV.[2] This interaction is believed to facilitate the localization and translation of these transcripts at the mitochondria, thereby ensuring the proper assembly and function of the respiratory complexes.[2] Depletion of IMP2 in GSCs leads to impaired OXPHOS, reduced clonogenicity, and decreased tumorigenicity in vivo.[2][3]
Protection from let-7 miRNA-Mediated Gene Silencing
The let-7 family of microRNAs are well-established tumor suppressors that promote differentiation by targeting and silencing stem cell-associated genes. In glioblastoma stem cells, which often lack the canonical let-7 inhibitor LIN28, IMP2 provides an alternative mechanism to protect its target transcripts from let-7-mediated degradation.[4] Photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) studies have revealed that IMP2 directly binds to let-7 miRNA recognition elements (MREs) within the 3' UTRs of its target mRNAs.[4][5] This binding sterically hinders the access of the RNA-induced silencing complex (RISC), thereby preventing gene silencing and maintaining the self-renewal and tumor-initiating capacity of GSCs.[4]
Quantitative Data on IMP2 Downstream Targets
The identification of IMP2's downstream targets has been facilitated by high-throughput screening techniques such as RIP-seq and RNA-seq following IMP2 modulation. The following tables summarize the quantitative findings from key studies in the field.
IMP2-Bound mRNAs Identified by RIP-ChIP in Glioblastoma Spheres
In a study by Janiszewska et al. (2012), RNA immunoprecipitation followed by microarray (RIP-ChIP) was performed on glioblastoma sphere cultures to identify mRNAs directly bound by IMP2. This analysis identified 400 transcripts that were significantly enriched in the IMP2 immunoprecipitates. A significant overrepresentation of genes involved in mitochondrial function and oxidative phosphorylation was observed.[2]
| Gene Category | Representative Genes | Function |
| Mitochondrial Respiratory Chain | NDUFS3, NDUFS7, NDUFA3, COX7B | Subunits of Complex I and Complex IV |
| Mitochondrial Function | MRPL13, MRPS18B, TIMM10 | Mitochondrial ribosomal proteins, protein import |
Note: The full list of 400 IMP2-bound transcripts can be found in the supplementary materials of Janiszewska et al., Genes & Development, 2012.
Differentially Expressed Genes upon IGF2BP2 Overexpression in Glioblastoma Cells
A recent study in 2024 investigated the transcriptomic changes following the overexpression of IGF2BP2 in the U251 glioblastoma cell line. RNA-sequencing analysis revealed a significant alteration in the expression of several hundred genes, highlighting a notable enrichment in immune-related biological processes.[6][7]
| Gene Regulation | Number of Genes | Enriched Biological Processes |
| Upregulated | 472 | Immune response, RNA splicing |
| Downregulated | 99 | Not specified |
Note: The complete list of differentially expressed genes is available in the supplementary data of the 2024 study by Liu et al. on the role of IGF2BP2 in alternative splicing.
Experimental Protocols for Target Identification
The following sections provide detailed methodologies for the key experiments used to identify and validate the downstream targets of IMP2 in glioblastoma.
RNA Immunoprecipitation Sequencing (RIP-Seq)
RIP-seq is used to identify the population of RNAs that are physically associated with a specific RNA-binding protein (RBP) in vivo.
Protocol:
-
Cell Culture and Lysis:
-
Culture glioblastoma cells or GSCs to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a polysome lysis buffer containing RNase inhibitors. It is critical to maintain the integrity of RNP complexes.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody specific to IMP2 overnight at 4°C. A negative control IgG antibody should be used in parallel.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the antibody-RNP complexes.
-
-
Washing:
-
Pellet the beads and wash them multiple times with a high-salt wash buffer to remove non-specifically bound RNAs and proteins.
-
-
RNA Elution and Purification:
-
Elute the RNP complexes from the beads.
-
Treat the eluate with Proteinase K to digest the protein component.
-
Purify the RNA using a phenol-chloroform extraction or a column-based RNA purification kit.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the purified RNA.
-
Prepare a cDNA library from the immunoprecipitated RNA.
-
Perform high-throughput sequencing of the cDNA library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of enriched RNA sequences in the IMP2-IP sample compared to the IgG control.
-
Perform gene ontology and pathway analysis on the identified target genes.
-
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a more stringent method that provides single-nucleotide resolution of RBP binding sites by incorporating a photoactivatable nucleoside into nascent RNA transcripts.
Protocol:
-
Cell Culture and Labeling:
-
Culture glioblastoma cells in the presence of 4-thiouridine (4-SU) for a defined period to allow its incorporation into newly transcribed RNA.
-
-
UV Crosslinking:
-
Expose the cells to UV light at 365 nm to induce covalent crosslinks between the 4-SU-containing RNA and interacting RBPs.
-
-
Cell Lysis and RNase Digestion:
-
Lyse the cells and perform a partial RNase T1 digestion to fragment the RNA.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation of IMP2-RNA complexes as described in the RIP-seq protocol.
-
-
RNA End-Repair and Radiolabeling:
-
Dephosphorylate the 3' ends of the crosslinked RNA fragments and then radiolabel the 5' ends with γ-³²P-ATP using T4 polynucleotide kinase.
-
-
Protein-RNA Complex Visualization and Isolation:
-
Separate the protein-RNA complexes by SDS-PAGE.
-
Transfer the complexes to a nitrocellulose membrane and visualize by autoradiography.
-
Excise the membrane region corresponding to the size of the IMP2-RNA complex.
-
-
RNA Recovery and Library Preparation:
-
Release the RNA from the protein by Proteinase K digestion.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription to generate cDNA. During this step, the crosslinked 4-SU site often leads to a characteristic T-to-C mutation in the cDNA, which serves as a diagnostic marker for the binding site.
-
Amplify the cDNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify clusters of reads and specifically look for T-to-C mutations to pinpoint the precise RBP binding sites at single-nucleotide resolution.
-
Conclusion and Future Directions
The identification of IMP2's downstream targets has significantly advanced our understanding of its multifaceted role in glioblastoma pathogenesis. The convergence of its influence on the PI3K/Akt pathway, mitochondrial metabolism, and the maintenance of a stem-like state underscores its potential as a high-value therapeutic target. The methodologies of RIP-seq and PAR-CLIP have been instrumental in elucidating the direct RNA interactome of IMP2, providing a rich dataset for further functional validation.
Future research should focus on:
-
Expanding the repertoire of validated IMP2 targets: While key targets like IGF2 and mitochondrial transcripts are known, a comprehensive validation of the hundreds of candidates identified in high-throughput screens is warranted.
-
Investigating the role of IMP2 in alternative splicing: The recent finding that IMP2 influences alternative splicing in glioblastoma opens a new avenue of investigation into its regulatory functions.
-
Developing IMP2-targeted therapies: The detailed understanding of IMP2's downstream effects provides a strong rationale for the development of small molecule inhibitors or other therapeutic modalities that disrupt the IMP2-RNA interactions or the downstream signaling pathways.
This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of IMP2 signaling in glioblastoma and translating these findings into novel therapeutic strategies for this devastating disease.
References
- 1. PAR-CLIP [illumina.com]
- 2. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RNA Binding Protein IMP2 Preserves Glioblastoma Stem Cells by Preventing let-7 Target Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IGF2BP2 orchestrates global expression and alternative splicing profiles associated with glioblastoma development in U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Regulation of IMP2 Expression in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), an oncofetal RNA-binding protein, has emerged as a critical regulator in TNBC pathogenesis. Overexpressed in TNBC, IMP2 modulates the stability and translation of key oncogenic transcripts, thereby promoting tumor progression, metastasis, and chemoresistance. This technical guide provides a comprehensive overview of the current understanding of IMP2 regulation in TNBC, detailing its upstream regulators, downstream effectors, and associated signaling pathways. Furthermore, this document outlines detailed experimental protocols for investigating IMP2 and presents quantitative data on its expression and functional consequences, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to IMP2 in Triple-Negative Breast Cancer
Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers and is associated with a poor prognosis. The molecular heterogeneity of TNBC has driven the search for novel therapeutic targets. One such promising target is the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2.
IMP2 is a member of the IMP family of RNA-binding proteins that play crucial roles in post-transcriptional gene regulation. While its expression is largely silenced in adult tissues, IMP2 is re-expressed in various cancers, including TNBC, where it functions as an oncoprotein. In TNBC, IMP2 is specifically overexpressed and contributes to the aggressive phenotype by promoting cell migration, invasion, and metastasis[1]. Its multifaceted role in regulating cancer cell metabolism, proliferation, and epithelial-mesenchymal transition (EMT) makes it a central node in TNBC pathology and a compelling target for therapeutic intervention.
Upstream Regulation of IMP2 Expression
The aberrant overexpression of IMP2 in TNBC is orchestrated by a network of genetic, epigenetic, and post-transcriptional regulators.
Transcriptional and Epigenetic Regulation
-
TET3-mediated Demethylation: In TNBC, the DNA demethylase TET3 reduces methylation levels in the promoter region of the IGF2BP2 gene, leading to its overexpression. This hypomethylation is a characteristic feature of TNBC compared to other breast cancer subtypes[1].
-
HMGA2: The high mobility group AT-hook 2 (HMGA2) architectural transcription factor directly regulates IGF2BP2 transcription by binding to an AT-rich region within its first intron.
Post-Transcriptional Regulation by Non-Coding RNAs
-
microRNA-200a (miR-200a): IMP2 is a direct target of miR-200a, which is frequently downregulated in TNBC. The loss of miR-200a relieves the translational repression of IMP2, contributing to its elevated expression[1].
-
Long Non-Coding RNAs (lncRNAs): Several lncRNAs have been implicated in the regulation of IMP2 expression:
-
HOTAIR: The lncRNA HOTAIR has been shown to regulate IMP2 levels, thereby influencing TNBC cell proliferation, invasion, and migration.
-
Linc-ROR: The lncRNA regulator of reprogramming (Linc-ROR) can also modulate IMP2 expression, contributing to breast cancer progression.
-
A feedback loop exists where IMP2 and its homolog IMP3 can, in turn, suppress the transcription of miR-200a by destabilizing the progesterone receptor (PR) mRNA[1].
Downstream Targets and Signaling Pathways
IMP2 exerts its oncogenic functions by binding to and regulating the stability and/or translation of a cohort of target mRNAs.
Key Downstream Targets of IMP2
-
CDK6: IMP2 regulates the G1/S phase transition in the cell cycle by binding to the m6A-modified site of cyclin-dependent kinase 6 (CDK6) mRNA and recruiting the translation initiation factor eIF4A1[1].
-
Connective Tissue Growth Factor (CTGF): IMP2 stabilizes the mRNA of CTGF, a protein involved in cell adhesion and migration, thereby promoting these processes in breast cancer cells[1].
-
c-MYC: The proto-oncogene c-MYC is a critical downstream target of IMP2. Overexpression of IMP2 leads to increased c-MYC mRNA and protein levels, while IMP2 knockout has the opposite effect.
-
Progesterone Receptor (PR): In a distinct mechanism, IMP2, in cooperation with IMP3, destabilizes the PR mRNA by recruiting the CCR4-NOT deadenylase complex. This leads to reduced PR expression and subsequent downregulation of miR-200a, creating a feedback loop that promotes metastasis[1].
Signaling Pathways Modulated by IMP2
The regulatory activities of IMP2 have a profound impact on several cancer-associated signaling pathways:
-
Cell Cycle Progression: Through its regulation of CDK6, IMP2 plays a pivotal role in driving the G1/S transition, a key checkpoint in cell proliferation.
-
Epithelial-Mesenchymal Transition (EMT) and Metastasis: By stabilizing CTGF mRNA and participating in the IMP2/3-miR-200a-PR feedback loop, IMP2 is a potent promoter of EMT and metastasis, hallmarks of aggressive TNBC.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade in many cancers, including TNBC. mTOR-dependent phosphorylation of IMP2 can modulate its activity, suggesting a crosstalk between these oncogenic pathways.
Quantitative Data on IMP2 Expression and Regulation
While the qualitative role of IMP2 in TNBC is well-established, quantitative data provides a clearer picture of its significance.
Table 1: IMP2 Expression in Breast Cancer Subtypes
| Comparison Group | Fold Change / Expression Level | Method | Reference |
| TNBC vs. Non-TNBC | Significantly Upregulated | TCGA Data Analysis | [2] |
| TNBC Cell Lines (e.g., MDA-MB-231) vs. Normal Breast Epithelial Cells | Higher mRNA and Protein Levels | qRT-PCR, Western Blot | [3] |
Table 2: Quantitative Effects of IMP2 Modulation on Downstream Targets in TNBC Cell Lines
| Target Gene | Modulation of IMP2 | Quantitative Effect | Cell Line | Method | Reference |
| CDK6 | Knockdown | Increased sensitivity to CDK4/6 inhibitors | TNBC cells | Cell Viability Assay | [1] |
| CTGF | Overexpression | Increased mRNA stability | MDA-MB-468 | mRNA Half-life Assay | [1] |
| c-MYC | Knockout | Decreased mRNA and protein levels | MDA-MB-468 | qRT-PCR, Western Blot | [3] |
| c-MYC | Overexpression | Increased mRNA and protein levels | MDA-MB-468 | qRT-PCR, Western Blot | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation and function of IMP2 in TNBC.
Quantitative Real-Time PCR (qRT-PCR) for IMP2 mRNA Expression
This protocol details the steps for quantifying IMP2 mRNA levels in TNBC cell lines.
-
RNA Extraction:
-
Culture TNBC cells (e.g., MDA-MB-231) and non-tumorigenic breast epithelial cells (e.g., MCF-10A) to 80-90% confluency.
-
Lyse cells using a TRIzol-based reagent and extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for IGF2BP2, and a reference gene (e.g., GAPDH or ACTB), and the cDNA template.
-
Suggested Primers for IGF2BP2: (Forward) 5'-AAGGCAGACAGAGGCTGGAA-3', (Reverse) 5'-TCTTCACAGGCCACATTTGG-3'.
-
Perform the qPCR reaction using a real-time PCR system with a standard three-step cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of IGF2BP2 using the ΔΔCt method, normalizing to the reference gene and comparing the expression in TNBC cells to the control cell line.
-
Western Blot Analysis of IMP2 Protein Expression
This protocol describes the detection and quantification of IMP2 protein levels.
-
Protein Extraction:
-
Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IMP2 (e.g., rabbit anti-IGF2BP2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
RNA Immunoprecipitation (RIP) Assay
This protocol is used to identify RNAs that are directly bound by IMP2.
-
Cell Lysis and Immunoprecipitation:
-
Lyse TNBC cells with a polysome lysis buffer to preserve RNA-protein interactions.
-
Incubate the cell lysate with magnetic beads pre-coated with an anti-IMP2 antibody or a control IgG antibody overnight at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA-protein complexes from the beads.
-
-
RNA Purification and Analysis:
-
Isolate the co-immunoprecipitated RNA using a phenol-chloroform extraction or a column-based kit.
-
Analyze the purified RNA by qRT-PCR to quantify the enrichment of specific target mRNAs (e.g., CDK6, CTGF, MYC) in the IMP2-immunoprecipitated fraction compared to the IgG control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to investigate the binding of transcription factors, such as HMGA2, to the IGF2BP2 promoter.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in TNBC cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the transcription factor of interest (e.g., anti-HMGA2) or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
-
Washing, Elution, and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Purify the DNA.
-
-
Analysis:
-
Use the purified DNA as a template for qPCR with primers designed to amplify the specific region of the IGF2BP2 promoter containing the putative HMGA2 binding site.
-
Calculate the fold enrichment of the target region in the HMGA2 ChIP sample relative to the IgG control.
-
Luciferase Reporter Assay
This assay is used to validate the direct interaction between a miRNA (e.g., miR-200a) and the 3' UTR of its target mRNA (IMP2).
-
Vector Construction:
-
Clone the 3' UTR of IGF2BP2 containing the predicted miR-200a binding site downstream of a luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT).
-
Create a mutant construct with mutations in the miR-200a seed region binding site as a negative control.
-
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant), a miR-200a mimic or a negative control mimic, and a Renilla luciferase vector for normalization.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miR-200a mimic compared to the controls indicates a direct interaction.
-
Visualizing the Regulatory Network of IMP2
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Upstream regulation of IMP2 expression in TNBC.
Figure 2: Downstream targets and cellular functions of IMP2.
Figure 3: Workflow for a luciferase reporter assay.
Conclusion and Future Directions
The regulation of IMP2 expression in triple-negative breast cancer is a complex process involving multiple layers of control that ultimately converge to promote an aggressive and metastatic phenotype. The information synthesized in this guide highlights the central role of IMP2 as a post-transcriptional regulator of key oncogenes and its interplay with various signaling pathways. The detailed experimental protocols provide a framework for researchers to further investigate the nuances of IMP2 biology in TNBC.
Future research should focus on several key areas:
-
Comprehensive identification of the IMP2-RNA interactome in TNBC: Unbiased approaches such as PAR-CLIP or iCLIP could reveal the full spectrum of IMP2's RNA targets, providing a more complete understanding of its downstream effects.
-
Elucidation of the role of other post-translational modifications: Beyond phosphorylation, investigating other modifications of IMP2, such as ubiquitination and SUMOylation, may uncover additional regulatory mechanisms.
-
In-depth analysis of lncRNA-IMP2 interactions: Further studies are needed to delineate the precise mechanisms by which lncRNAs like HOTAIR and Linc-ROR regulate IMP2 expression and function.
-
Development and pre-clinical testing of IMP2 inhibitors: The development of small molecule inhibitors that disrupt IMP2's RNA-binding activity or promote its degradation holds significant promise for a novel therapeutic strategy against TNBC.
A deeper understanding of the intricate regulatory network governing IMP2 expression and function will be instrumental in the development of effective targeted therapies for this challenging disease.
References
- 1. Integrative analysis of breast cancer profiles in TCGA by TNBC subgrouping reveals novel microRNA-specific clusters, including miR-17-92a, distinguishing basal-like 1 and basal-like 2 TNBC subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
IMP2's function in normal embryonic development
An In-depth Technical Guide on the Core Function of IMP2 in Normal Embryonic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein (RBP) that plays a pivotal role during embryonic development. Functioning primarily as an "m6A reader," IMP2 binds to N6-methyladenosine modifications on target mRNAs, typically enhancing their stability and promoting their translation. This regulatory activity is critical for several fundamental developmental processes. In early embryogenesis, maternal IMP2 is indispensable for zygotic genome activation (ZGA) and preimplantation development, with its absence leading to a 2-cell stage developmental arrest in vitro.[1] Key targets in this process include Ccar1 and Rps14.[1][2] Furthermore, IMP2 is essential for the proper development of the nervous system, where it is enriched in developing axons and regulates a network of axon guidance-related transcripts to ensure correct neuronal pathfinding.[3] Its influence also extends to the fate of primordial germ cells and the lineage commitment of mesenchymal stem cells. This guide provides a comprehensive overview of IMP2's function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular pathways it governs.
Core Functions of IMP2 in Embryogenesis
IMP2's expression is spatially and temporally regulated during development. It is highly expressed in oocytes and early-stage embryos, with levels decreasing significantly by the blastocyst stage.[1][2] Later in development (e.g., embryonic day 17.5 in mice), it is found in the brain, lungs, liver, intestines, and kidneys.[4] Unlike its paralogs, IMP1 and IMP3, IMP2 expression persists in several adult organs.[4]
Critical Role in Zygotic Genome Activation (ZGA)
Maternal stores of proteins and mRNA govern the initial stages of development. The transition from maternal to embryonic control of the genome is a critical event known as zygotic genome activation (ZGA). Maternal IMP2 is an essential activator in this process.[1] Studies using a maternal Imp2-deletion mouse model revealed that resulting zygotes exhibit developmental arrest at the 2-cell stage when cultured in vitro, and females have reduced fertility.[1] This arrest is linked to IMP2's role in stabilizing and/or promoting the translation of key mRNAs required for continued development.
Two critical targets of IMP2 during this stage are Cell Cycle and Apoptosis Regulator 1 (Ccar1) and Ribosomal Protein S14 (Rps14) .[1][2] Deletion of maternal IMP2 leads to the downregulation of these genes.[1][2] Subsequent knockdown of Ccar1 and Rps14 in wild-type embryos mimics the developmental defects seen in IMP2-deficient embryos, confirming their essential role downstream of IMP2.[1]
Essential for Neural Development and Axon Pathfinding
During the formation of the nervous system, axons must navigate complex environments to connect with their correct targets. This process, known as axon guidance, is orchestrated by a host of signaling molecules and receptors. IMP2 is a key intracellular regulator in this process.[3]
IMP2 protein is strikingly enriched in developing axon tracts of the embryonic mouse spinal cord.[3] To identify its direct mRNA targets in the developing brain, High-Throughput Sequencing of RNA Isolated by Crosslinking Immunoprecipitation (HITS-CLIP) was performed.[3][5] This analysis revealed that IMP2 binds to a large network of mRNAs that are highly enriched for functions related to axon development and guidance, including transcripts for key guidance cues and receptors in the ephrin and semaphorin signaling pathways.[3]
Functionally, the knockdown of IMP2 in the developing spinal cord leads to severe defects in the trajectories of commissural axons as they navigate the midline, a critical intermediate target.[3][5] This demonstrates that IMP2's regulation of its target mRNA network is required for normal axon pathfinding during vertebrate development.[3]
Involvement in Primordial Germ and Stem Cell Fate
IMP2's role extends to the development of other crucial cell lineages.
-
Primordial Germ Cells (PGCs): In zebrafish, igf2bp2 is essential for the development of PGCs, the embryonic precursors of sperm and eggs. Targeted knockdown of igf2bp2 resulted in a significant reduction in the number of PGCs.[6]
-
Mesenchymal Stem Cells (MSCs): IMP2 influences the lineage commitment of MSCs. It is required for the early commitment of adipocyte-derived stem cells into preadipocytes.[5] Mechanistically, IMP2 binds to the mRNA of the Wnt receptor Frizzled-8 (Fzd8) and promotes its degradation, thereby modulating Wnt/β-catenin signaling, a key pathway that inhibits adipogenesis.[5]
IMP2-Regulated Signaling Pathways and Networks
IMP2 functions by integrating into and regulating complex cellular signaling networks. Its primary mechanism involves post-transcriptional control of key nodes within these pathways.
The IMP2-Ccar1/Rps14 Axis in Early Embryos
During ZGA, maternal IMP2 ensures the expression of proteins essential for the early embryo's survival and development. It directly binds to Ccar1 and Rps14 mRNAs, which are critical for the 2-cell stage embryo to progress. This pathway underscores the importance of post-transcriptional regulation by maternal factors before the embryonic genome is fully active.
Regulation of the IGF2 Signaling Pathway
IMP2 was originally named for its binding to Insulin-like Growth Factor 2 (IGF2) mRNA. IMP2 binds to the 5' UTR of IGF2 mRNA and enhances its translation.[1] IGF2 is a potent mitogen involved in cell proliferation and growth. In the context of early development, this regulation is significant. While Imp2-deficient embryos arrest at the 2-cell stage, supplementing the culture medium with IGF2 protein can partially rescue this phenotype, significantly increasing the proportion of embryos that successfully develop to the blastocyst stage.[1][2] This indicates that a deficit in IGF2 signaling is a key consequence of maternal IMP2 loss.
The Axon Guidance Regulatory Network
In the developing nervous system, IMP2 acts as a master regulator of a suite of axon guidance transcripts. By binding to these mRNAs within the axon, IMP2 can influence their local translation in response to guidance cues, allowing the axon's growth cone to make precise navigational decisions. Key targets include mRNAs for receptors and signaling components like Robo1, which is critical for midline crossing.[5] The coordinated regulation of this network is essential for establishing the intricate wiring of the nervous system.
Quantitative Data Presentation
The functional necessity of IMP2 is underscored by the quantitative effects of its depletion in embryonic models.
Table 1: Phenotypes of IMP2 Loss-of-Function in Mouse Embryos
| Experimental Model | Phenotype | Quantitative Measurement | Reference |
|---|---|---|---|
| Maternal Imp2 Deletion (In Vitro) | Preimplantation Arrest | Developmental arrest at the 2-cell stage. | [1] |
| Maternal Imp2 Deletion + IGF2 Rescue | Rescue of Preimplantation Arrest | Blastocyst development rate increased from 29% (control) to 65% with 50 nM IGF2 treatment. | [1][2] |
| siRNA Knockdown of Ccar1 & Rps14 | Preimplantation Defects | Significant reduction in morula and blastocyst formation rates compared to control siRNA (**p < 0.01). | [3][7] |
| Imp2 Knockdown in Spinal Cord | Axon Guidance Defects | Strong defects in commissural axon trajectories at the midline. |[3][5] |
Table 2: Key mRNA Targets of IMP2 in Embryonic Development
| Target mRNA | Developmental Context | IMP2 Function | Consequence of Regulation | Reference |
|---|---|---|---|---|
| Ccar1 | Zygotic Genome Activation | Enhances expression/stability | Essential for development beyond the 2-cell stage | [1] |
| Rps14 | Zygotic Genome Activation | Enhances expression/stability | Essential for development beyond the 2-cell stage | [1] |
| IGF2 | Preimplantation Development | Promotes translation | Supports embryonic cell proliferation and survival | [1] |
| Robo1 | Axon Guidance | Regulates expression/translation | Contributes to correct midline crossing of commissural axons | [5] |
| Fzd8 | MSC Differentiation | Promotes mRNA degradation | Modulates Wnt signaling to permit adipogenic commitment |[5] |
Experimental Protocols
Generation of a Maternal Imp2-Deletion Mouse Model
This protocol describes the generation of mice where Imp2 is specifically deleted in the female germline, leading to oocytes and subsequent embryos lacking maternal IMP2.
-
Targeting Vector Construction: A targeting vector is designed to flank exons 3 and 4 of the Imp2 gene with LoxP sites. This construct also includes a selection marker (e.g., Neomycin resistance) for identifying correctly targeted embryonic stem (ES) cells.
-
ES Cell Targeting: The targeting vector is electroporated into mouse ES cells. Homologous recombination leads to the insertion of the LoxP sites around the target exons.
-
Selection and Verification: ES cells are cultured with a selection agent (e.g., G418). Resistant colonies are screened by PCR and Southern blotting to confirm correct integration of the targeting construct.
-
Blastocyst Injection: Verified Imp2flox/+ ES cells are injected into blastocysts from a donor mouse, which are then transferred to a pseudopregnant female.
-
Generation of Chimeric Mice: Chimeric offspring (identified by coat color) are born. Male chimeras with high ES cell contribution are bred with wild-type females to test for germline transmission.
-
Establishment of Floxed Line: Offspring heterozygous for the floxed allele (Imp2flox/+) are identified by genotyping and intercrossed to generate homozygous Imp2flox/flox mice.
-
Germline-Specific Deletion: To achieve maternal deletion, Imp2flox/flox females are crossed with males that express Cre recombinase under the control of a germline-specific promoter, such as Vasa.[7] In the female offspring that inherit both the Imp2flox alleles and the Vasa-Cre transgene, Cre recombinase will be expressed in the developing oocytes, excising the DNA between the LoxP sites and deleting exons 3 and 4.
-
Experimental Cross: The resulting females (Imp2Δ/Δ in the germline) are then mated with wild-type males to produce embryos that lack any maternal contribution of IMP2.
HITS-CLIP for Identification of in vivo RNA Targets
High-Throughput Sequencing of RNA Isolated by Crosslinking Immunoprecipitation (HITS-CLIP) is a powerful technique to identify the direct binding sites of an RBP across the entire transcriptome in vivo.[8][9][10]
References
- 1. IGF2BP2/IMP2 Deficient Mice Resist Obesity through enhanced translation of Ucp1 mRNA and other mRNAs encoding Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dwarfism and Impaired Gut Development in Insulin-Like Growth Factor II mRNA-Binding Protein 1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA‐Binding Protein IGF2BP2/IMP2 is a Critical Maternal Activator in Early Zygotic Genome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HITS-CLIP yields genome-wide insights into brain alternative RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Related Videos - HITS-CLIP yields genome-wide insights into brain alternative RNA processing [visualize.jove.com]
- 10. promegaconnections.com [promegaconnections.com]
The Role of IMP2 in Insulin Signaling and Glucose Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a critical regulator in the landscape of metabolic diseases. Initially identified through genome-wide association studies (GWAS) as a gene carrying variants associated with an increased risk of Type 2 Diabetes (T2D), IMP2 is now understood to be a multi-faceted RNA-binding protein that post-transcriptionally modulates a suite of genes integral to glucose homeostasis and insulin signaling.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which IMP2 exerts its influence, summarizing key experimental findings, presenting quantitative data, and detailing the methodologies used to elucidate its function. This document serves as a comprehensive resource for professionals engaged in metabolic research and the development of novel therapeutic strategies targeting T2D and related disorders.
Introduction: IMP2 as a Key Metabolic Regulator
IMP2 is a member of the insulin-like growth factor 2 mRNA-binding protein family (IMPs/IGF2BPs), which also includes IMP1 and IMP3.[2] These proteins are characterized by the presence of two RNA recognition motifs (RRMs) and four K homology (KH) domains, which together facilitate their binding to specific mRNA targets.[1] While IMPs are often highly expressed during embryonic development and in carcinogenesis, IMP2 expression is notably maintained in various adult tissues, hinting at its role in postnatal physiology.[1]
Genetic studies have consistently linked single nucleotide polymorphisms (SNPs), particularly within the second intron of the IGF2BP2 gene, to an elevated risk of T2D.[3] These findings have catalyzed extensive research to transition from genetic association to functional understanding. It is now established that IMP2 primarily contributes to T2D susceptibility by affecting pancreatic β-cell function and insulin secretion.[1][3] IMP2 functions as an N6-methyladenosine (m6A) "reader," binding to m6A-modified mRNAs to enhance their stability and/or translation, thereby controlling the protein levels of key metabolic regulators.[3]
The Central Role of IMP2 in Pancreatic β-Cells
The primary contribution of IMP2 to glucose metabolism lies in its function within pancreatic β-cells. Experimental evidence from murine models demonstrates that IMP2 is essential for compensatory β-cell proliferation and proper insulin secretion in response to metabolic stress, such as a high-fat diet (HFD).[1][3]
Molecular Mechanism: The IMP2-PDX1 Axis
The principal mechanism through which IMP2 regulates β-cell function involves the post-transcriptional control of Pancreatic and duodenal homeobox 1 (PDX1), a master regulator of β-cell identity and insulin gene transcription.
-
m6A-Dependent mRNA Binding: IMP2 directly binds to Pdx1 mRNA in an m6A-dependent manner. This interaction preferentially occurs near the stop codon, a region often enriched with m6A modifications.[1][3]
-
Enhanced Translation: By binding to Pdx1 mRNA, IMP2 promotes its translation, leading to increased levels of PDX1 protein.[1][3]
-
Protein Stabilization via IGF2-AKT Signaling: Beyond enhancing translation, IMP2 also stabilizes the PDX1 polypeptide. It achieves this by orchestrating the IGF2-AKT-GSK3β signaling pathway. IMP2 enhances the action of Insulin-like growth factor 2 (IGF2), leading to increased phosphorylation (activation) of AKT. Activated AKT then phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase that would otherwise target PDX1 for degradation.[1][3]
The specific deletion of Imp2 in mouse pancreatic β-cells (βIMP2KO) results in diminished PDX1 protein levels, leading to impaired insulin secretion and a reduced capacity for β-cell proliferation under HFD challenge.[1][3]
IMP2 in Adipose Tissue and Systemic Metabolism
While its role in the pancreas is critical, IMP2 also functions in other metabolic tissues, such as adipose tissue, liver, and muscle, influencing systemic glucose tolerance and insulin sensitivity.
Effects of Global and Tissue-Specific IMP2 Deletion
Studies using global Imp2 knockout (Imp2-/-) mice have revealed a complex metabolic phenotype. These mice gain less weight and are highly resistant to diet-induced obesity and fatty liver.[4][5][6] This resistance is accompanied by superior glucose tolerance and insulin sensitivity, which is partly attributable to increased overall energy expenditure.[5][6]
However, the picture becomes more nuanced with tissue-specific knockouts:
-
Adipocyte-Specific Deletion (PIMP2-KO): Mice with Imp2 deleted in mesenchymal stem cells (the precursors to adipocytes) show a ~40% reduction in white adipocyte mass and are resistant to diet-induced obesity.[4] Interestingly, these mice display normal glucose metabolism and insulin sensitivity, suggesting that the improved systemic glucose profile in global knockout mice is not solely due to reduced adiposity.[4]
-
Hepatocyte-Specific Deletion: Liver-specific Imp2 deficiency leads to diet-induced fatty liver due to reduced fatty acid oxidation.[4]
-
Muscle-Specific Deletion: In skeletal muscle, IMP2 promotes protein synthesis and optimizes metabolic function during exercise.[4]
Quantitative Data from Murine Models
The following tables summarize key quantitative findings from studies on Imp2 knockout mice, illustrating its impact on systemic metabolism.
Table 1: Metabolic Parameters in Global Imp2-/- Mice on a High-Fat Diet (HFD)
| Parameter | Wildtype (Imp2+/+) | Knockout (Imp2-/-) | Significance | Reference |
|---|---|---|---|---|
| Fasting Glucose | Higher | Lower | p < 0.05 | [5] |
| Fasting Insulin | Higher | Lower | Not specified | [5] |
| Glucose Tolerance | Impaired | Superior | p < 0.05 | [5] |
| Insulin Sensitivity | Impaired | Superior | Not specified | [5][6] |
| Body Weight Gain | Normal | Reduced | p < 0.05 | [4][5] |
| Fat Mass | Normal | Reduced | p < 0.05 |[4] |
Table 2: Metabolic Parameters in Adipocyte-Specific Imp2 Knockout (PIMP2-KO) Mice on HFD
| Parameter | Control (Cre-) | PIMP2-KO (Cre+) | Significance | Reference |
|---|---|---|---|---|
| White Adipocyte Mass | Normal | ~40% Decrease | p < 0.01 | [4] |
| Fasting Blood Glucose | Similar | Similar | Not Significant | [4] |
| Serum Insulin | Similar | Similar | Not Significant | [4] |
| Glucose Tolerance | No Difference | No Difference | Not Significant | [4] |
| Insulin Sensitivity | No Difference | No Difference | Not Significant |[4] |
These data highlight that while IMP2's role in adipogenesis is significant for fat accumulation, its functions in other tissues are the primary drivers of its effects on systemic insulin sensitivity and glucose tolerance.[4] The improved glucose homeostasis in global knockout mice appears to result from a complex interplay of effects, including increased energy expenditure, rather than simply a reduction in fat mass.[5]
IMP2 as an m6A Reader and Translational Regulator
IMP2's function is fundamentally tied to its role as an RNA-binding protein that recognizes m6A-modified mRNAs. This post-transcriptional modification acts as a signal for IMP2 to bind and regulate the fate of the target transcript.
The general mechanism is as follows:
-
m6A Modification: An mRNA target is methylated at an adenosine residue.
-
IMP2 Recognition: IMP2, via its KH domains, recognizes and binds to the m6A-containing consensus sequence.[4]
-
mRNA Stabilization/Translation: Upon binding, IMP2 protects the mRNA from degradation, often by recruiting stabilizing factors or shielding it from deadenylase complexes, and can also promote its association with ribosomes for translation.[3][4]
A key target in the context of energy expenditure is the mRNA encoding Uncoupling Protein 1 (Ucp1). In Imp2-/- mice, UCP1 protein levels are elevated in brown adipose tissue despite similar Ucp1 mRNA levels.[5][6] This suggests that IMP2 normally binds to Ucp1 mRNA and inhibits its translation. The absence of IMP2, therefore, leads to enhanced UCP1 production, greater uncoupled respiration, and increased energy expenditure, contributing to the lean phenotype.[5][6]
Key Experimental Protocols
The functional characterization of IMP2 has relied on several key experimental techniques. Below are detailed, generalized protocols for these core methodologies.
Glucose Tolerance Test (GTT)
-
Objective: To assess the rate at which the body clears a glucose load from the bloodstream.
-
Protocol:
-
Animal Preparation: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein using a standard glucometer (Time 0).
-
Glucose Administration: A bolus of D-glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal (IP) injection.
-
Time-Course Measurement: Blood glucose levels are measured at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Glucose levels are plotted against time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose intolerance. A lower AUC indicates better glucose tolerance.[5]
-
Insulin Tolerance Test (ITT)
-
Objective: To assess the systemic response to insulin, a measure of insulin sensitivity.
-
Protocol:
-
Animal Preparation: Mice are fasted for a shorter period (typically 4-6 hours).
-
Baseline Measurement: A baseline blood glucose reading is taken (Time 0).
-
Insulin Administration: A bolus of human or bovine insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.
-
Time-Course Measurement: Blood glucose levels are measured at subsequent time points, such as 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Glucose levels are plotted against time. The rate of glucose disappearance or the nadir of the glucose level reflects the degree of insulin sensitivity.
-
RNA Immunoprecipitation followed by qPCR (RIP-qPCR)
-
Objective: To determine if a specific protein (IMP2) physically associates with a specific mRNA molecule (Pdx1, Ucp1, etc.) in vivo.
-
Protocol Workflow:
Implications for Drug Development
The central role of IMP2 in regulating key metabolic pathways makes it a compelling, albeit complex, target for therapeutic intervention in T2D and obesity.
-
Targeting IMP2 in β-Cells: Enhancing IMP2 activity or its interaction with PDX1 mRNA could potentially boost β-cell function and insulin secretion. However, given IMP2's pro-oncogenic roles in some contexts, systemic activation would be risky.[3][7] A β-cell-specific delivery mechanism would be required.
-
Inhibiting IMP2 for Obesity: The phenotype of Imp2-/- mice suggests that inhibiting IMP2 could be a strategy to combat obesity by increasing energy expenditure.[5][6] Small molecule inhibitors that disrupt IMP2's binding to specific client mRNAs like Ucp1 could mimic the knockout phenotype without affecting its essential functions elsewhere.
-
Challenges: A major challenge is IMP2's large number of mRNA targets. A therapeutic agent would need to modulate a specific IMP2-mRNA interaction without disrupting its broader portfolio of regulatory functions, which could lead to significant off-target effects.
Conclusion
IMP2 is a pivotal post-transcriptional regulator that sits at the nexus of insulin secretion, energy expenditure, and adipogenesis. Its function as an m6A reader allows it to fine-tune the expression of critical metabolic proteins like PDX1 and UCP1. While global deletion of IMP2 in mice leads to a favorable metabolic profile with resistance to obesity and improved insulin sensitivity, this phenotype is the result of a complex integration of its roles across multiple tissues. Its essential function in promoting insulin secretion from pancreatic β-cells contrasts with its apparent inhibitory role on energy expenditure. This dual nature underscores the complexity of targeting IMP2 for therapeutic purposes and highlights the need for strategies that can selectively modulate its tissue-specific or mRNA-specific activities. Future research focused on the structural basis of IMP2-mRNA interactions will be crucial for the development of such targeted therapies.
References
- 1. RNA m6A reader IMP2/IGF2BP2 promotes pancreatic β-cell proliferation and insulin secretion by enhancing PDX1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human T2D-Associated Gene IMP2/IGF2BP2 Promotes the Commitment of Mesenchymal Stem Cells Into Adipogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF2BP2/IMP2 Deficient Mice Resist Obesity through enhanced translation of Ucp1 mRNA and other mRNAs encoding Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF2BP2/IMP2-Deficient mice resist obesity through enhanced translation of Ucp1 mRNA and Other mRNAs encoding mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the IMP2 Interactome: A Technical Guide to its Alliances with RNA-Binding Proteins
For Immediate Release
A Deep Dive into the Molecular Choreography of IMP2 and its RNA-Binding Protein Partners
This technical guide provides an in-depth exploration of the intricate interactions between the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, and its collaborating RNA-binding proteins (RBPs). IMP2, a pivotal regulator of RNA fate, does not act in isolation. Its function is finely tuned through a complex network of protein-protein interactions that collectively orchestrate gene expression programs critical in development, metabolism, and disease. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of key IMP2-RBP interactions, the experimental methodologies to investigate them, and the functional consequences of these molecular alliances.
Core Interactions and Functional Consequences
IMP2's regulatory effects on its target mRNAs are significantly modulated by its interactions with other RBPs. These interactions can lead to cooperative or antagonistic outcomes, ultimately influencing mRNA stability, translation, and localization. The following sections detail the most well-characterized interactions.
The Synergistic Stabilization of Transcripts: IMP2 and HuR
A notable example of cooperative action is the interaction between IMP2 and HuR (Hu-antigen R). Together, they enhance the stability of specific mRNA transcripts, such as Ccl2. This interaction is often RNA-dependent, suggesting that the target mRNA acts as a scaffold for the formation of a larger ribonucleoprotein (RNP) complex. This synergy is crucial in inflammatory responses where precise control of cytokine expression is required.
A Conserved Partnership in Development: IMP2 and LIN28
The interaction between IMP2 and LIN28, another key regulator of stem cell biology and development, highlights a conserved functional module. In Drosophila, Imp and Lin28 directly interact and cooperate to regulate intestinal stem cell proliferation by controlling the translation of InR (insulin-like receptor) mRNA.[1] This partnership underscores the importance of coordinated post-transcriptional regulation in maintaining tissue homeostasis. While the direct protein-protein binding is RNA-independent, their functional synergy is often centered on common mRNA targets.[2]
The Deadenylation Connection: IMP2 and CNOT1
In contrast to its stabilizing roles, IMP2 can also mediate mRNA decay. This is achieved through its interaction with CNOT1, a scaffold protein of the CCR4-NOT deadenylase complex.[3] By recruiting this complex to target mRNAs, IMP2 can promote their deadenylation and subsequent degradation. This dual functionality positions IMP2 as a versatile regulator capable of both up- and down-regulating gene expression.
Bridging to the Translation Machinery: IMP2 and eIF4A
IMP2 directly engages with the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex.[3] This interaction provides a direct link to the translation machinery, suggesting a mechanism by which IMP2 can influence the translation efficiency of its target mRNAs, potentially by facilitating the unwinding of secondary structures in the 5' UTR.
Quantitative Data on IMP2-RBP Interactions
While the functional and physical associations between IMP2 and other RBPs have been established through methods like co-immunoprecipitation, precise quantitative data on their direct protein-protein binding affinities (e.g., dissociation constants, Kd) are not extensively documented in the current literature. The interactions are often studied in the context of larger RNP complexes where RNA can mediate or stabilize the association.
Below is a summary of the known interactions and their functional outcomes.
| Interacting RBP | Functional Consequence of Interaction | Quantitative Binding Data |
| HuR | Cooperative stabilization of target mRNAs (e.g., Ccl2) | Direct protein-protein Kd not reported. Interaction is RNA-dependent. |
| LIN28 | Co-regulation of stem cell proliferation; control of target mRNA translation (e.g., InR) | Direct protein-protein Kd not reported. Interaction is RNA-independent.[2] |
| CNOT1 | Recruitment of the CCR4-NOT deadenylase complex, leading to mRNA degradation | Direct protein-protein Kd not reported. |
| eIF4A | Potential modulation of translation initiation | Direct protein-protein Kd not reported. |
Signaling Pathways Involving IMP2-RBP Interactions
The regulatory functions of IMP2 and its interacting partners are embedded within broader cellular signaling networks. Understanding these pathways is crucial for contextualizing the impact of these RNP complexes.
One key pathway involves the response to the pro-inflammatory cytokine Interleukin-17 (IL-17). In this context, IMP2 is required for the upregulation of Ccl2 in stromal cells, a process that is also influenced by HuR. This highlights a signaling cascade where an extracellular signal is transduced into a specific post-transcriptional response mediated by a cooperative RBP complex.
In the context of stem cell proliferation, IMP2 and LIN28 form a regulatory axis that controls the expression of the Insulin-like Receptor (InR), a key component of the insulin/IGF signaling pathway that promotes cell growth and division.
Experimental Protocols for Studying IMP2-RBP Interactions
Investigating the interactions between IMP2 and other RBPs requires a combination of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
Co-IP is a foundational technique to determine if two proteins associate in the cellular environment.
Workflow:
Detailed Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and RNase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody against IMP2 to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.
-
Incubate with gentle rotation overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending in 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the suspected interacting RBP (e.g., anti-HuR or anti-LIN28).
-
RNA Immunoprecipitation (RIP) to Identify RNA-Mediated Interactions
RIP is used to identify the RNAs associated with a specific RBP and can also reveal if a protein-protein interaction is bridged by RNA.
Workflow:
Detailed Methodology:
-
Cell Harvesting and Lysis:
-
Harvest approximately 1x107 cells. For studying RNA-dependent protein interactions, cross-linking with formaldehyde may be performed.
-
Lyse the cells in a polysome lysis buffer (e.g., 10 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40) with protease and RNase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the lysate with magnetic beads pre-coated with an anti-IMP2 antibody (or control IgG) overnight at 4°C.
-
-
Washing:
-
Wash the beads extensively with a high-salt wash buffer to remove non-specific interactions.
-
-
RNA Elution and Purification:
-
Elute the RNP complexes from the beads.
-
Treat the eluate with Proteinase K to digest the protein components.
-
Purify the RNA using a standard phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
To confirm the presence of a specific RNA that might mediate a protein-protein interaction, perform RT-qPCR on the purified RNA.
-
To determine if a protein-protein interaction is RNA-dependent, treat a portion of the cell lysate with RNase A prior to immunoprecipitation and compare the co-IP results with an untreated sample.
-
In Vitro RNA Pull-down Assay
This assay is used to confirm direct interactions between an RNA of interest and RBPs from a cell lysate or with purified recombinant proteins.
Workflow:
Detailed Methodology:
-
Preparation of Biotinylated RNA:
-
Synthesize the RNA of interest with a 3' or 5' biotin tag using in vitro transcription. A control RNA of similar length and composition should also be prepared.
-
Purify the biotinylated RNA.
-
-
Binding Reaction:
-
Incubate the biotinylated RNA bait with cell lysate or purified recombinant IMP2 and the potential interacting RBP in a binding buffer.
-
-
Capture of RNP Complexes:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA and its associated proteins.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the RNA-bead complex.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against IMP2 and the other RBP of interest.
-
Conclusion
The interactions of IMP2 with other RNA-binding proteins form a complex regulatory layer that fine-tunes gene expression. Understanding these interactions is paramount for elucidating the mechanisms underlying IMP2's diverse biological roles and for developing therapeutic strategies that target these RNP networks in disease. The methodologies and pathways detailed in this guide provide a robust framework for researchers to further unravel the intricate world of the IMP2 interactome.
References
The impact of IMP2 on cancer cell migration and invasion
An In-depth Technical Guide: The Impact of IMP2 on Cancer Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2 or p62, is a highly conserved RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1][2] As a member of the oncofetal IMP family, its expression is abundant during embryonic development and significantly reduced in most adult tissues.[3] However, IMP2 is frequently overexpressed in a wide range of human cancers, where it functions as a potent oncogene.[1][4] Mechanistically, IMP2 binds to specific mRNA transcripts, often in an N6-methyladenosine (m6A)-dependent manner, enhancing their stability and promoting their translation.[1] This regulatory function has profound implications for cancer progression, as many of its target mRNAs encode proteins central to cell proliferation, metabolism, and, critically, cell migration and invasion—the key steps in the metastatic cascade.[1][5] This guide provides a comprehensive technical overview of the mechanisms through which IMP2 influences cancer cell motility, the signaling pathways it modulates, and the experimental methodologies used to investigate these processes.
The Role of IMP2 in Promoting Migration and Invasion Across Various Cancers
IMP2's overexpression is a common feature in numerous malignancies and is often correlated with poor prognosis and increased metastatic potential.[4][6][7] Its primary role is to promote the hallmarks of metastasis: increased cell migration and enhanced invasive capacity.
-
Breast Cancer: In breast cancer, particularly triple-negative breast cancer (TNBC), IMP2 promotes cell migration and invasion.[8][9] Overexpression of IMP2 in breast cancer cell lines has been shown to increase 'wound' closure in scratch assays by 50% to 70% and enhance migration by 5- to 10-fold.[8][10] Concurrently, it reduces cell adhesion to the extracellular matrix by 30% to 50%.[8][10] IMP2 achieves this in part by binding to and stabilizing the mRNA of Connective Tissue Growth Factor (CTGF), a protein implicated in cancer progression and metastasis.[1][8] In TNBC, IMP2 and its family member IMP3 cooperate to destabilize the progesterone receptor (PR) mRNA, leading to a cascade that promotes epithelial-mesenchymal transition (EMT) and metastasis.[9][11]
-
Hepatocellular Carcinoma (HCC): IMP2 was first identified as a tumor-associated antigen in HCC.[3][12] In this cancer, overexpression of IMP2 significantly enhances cell migration.[3][12] Studies have demonstrated that IMP2-overexpressing liver cancer cells show a 40% to 50% increase in wound closure.[12] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, which subsequently induces EMT, a critical process for cells to acquire migratory and invasive properties.[3][5][12]
-
Pancreatic Cancer: High expression of IMP2 in pancreatic ductal adenocarcinoma (PDAC) is linked to lower survival rates.[4] IMP2 expression is elevated during TGF-β-induced EMT in pancreatic cancer cells.[4][13] Furthermore, circulating tumor cells (CTCs), which are key to metastasis, exhibit significantly higher levels of IMP2, underscoring its role in tumor progression and dissemination.[4][13]
-
Glioblastoma (GBM): In glioblastoma, IMP2 promotes EMT and migration by activating the IGF2/PI3K/Akt signaling pathway.[4][14] By binding to IGF2 mRNA and upregulating its translation, IMP2 increases the availability of the IGF2 ligand, which stimulates downstream signaling to enhance cell proliferation, migration, and invasion.[14]
-
Colorectal Cancer (CRC): IMP2 is significantly overexpressed in CRC, and its knockdown inhibits cell migration.[1][6] It drives tumor progression by stabilizing the mRNAs of key oncogenes such as MYC and RAF1.[1]
-
A Contrasting Role in Renal Cell Carcinoma: Uniquely, in clear cell renal cell carcinoma (ccRCC), IMP2 expression is downregulated and functions as a metastasis suppressor.[1] In this context, IMP2 suppresses cell migration and invasion by binding to and stabilizing the mRNA of creatine kinase B (CKB), an inhibitor of metastatic behavior.[1]
Quantitative Data Summary: The Effect of IMP2 on Cell Motility
The following tables summarize the quantitative data from key studies investigating the impact of IMP2 on cancer cell migration, invasion, and adhesion.
Table 1: IMP2's Effect on Wound Healing and Migration Assays
| Cancer Type | Cell Line(s) | Experimental Approach | Key Finding | Citation(s) |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231, LM2-4 | IMP2 Overexpression | 50% to 70% increase in 'wound' closure. | [8] |
| Breast Cancer | MDA-MB-231, MCF7 | IMP2 Transfection | 5 to 10-fold increase in wound healing. | [10] |
| Hepatocellular Carcinoma | SNU449 | IMP2 Overexpression | 40% to 50% increase in 'wound' closure. | [12] |
| Hepatocellular Carcinoma | HepG2 | IMP2 Knockout | Reduced cell migration ability. | [5] |
| Colorectal Cancer | SW480, SW620, HCT-8 | IMP2 Knockdown | Inhibition of cell migration. |[6] |
Table 2: IMP2's Effect on Invasion and Adhesion Assays
| Cancer Type | Cell Line(s) | Experimental Approach | Key Finding | Citation(s) |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231, LM2-4 | IMP2 Overexpression | 30% to 50% reduction in cell adhesion. | [8] |
| Breast Cancer | MDA-MB-231, MCF7 | IMP2 Transfection | 2 to 3-fold reduction in cell adhesion. | [10] |
| Triple-Negative Breast Cancer | TNBC cells | IMP2/IMP3 Knockdown | Synergistic suppression of cell invasion. | [9] |
| Glioblastoma | GBM cells | IMP2 Overexpression | Significant positive effect on invasion ability. | [14] |
| Clear Cell Renal Cell Carcinoma | ccRCC cells | IMP2 Knockdown | Increased metastatic potential. |[1] |
Key Signaling Pathways Modulated by IMP2
IMP2 exerts its pro-metastatic effects by integrating into and modulating several critical signaling pathways.
The IMP2/PR/miR-200a Axis in Triple-Negative Breast Cancer
In TNBC, IMP2 and IMP3 are key players in a double-negative feedback loop that drives metastasis. They directly bind to the mRNA of the Progesterone Receptor (PR), recruiting the CCR4-NOT deadenylase complex to promote its degradation. The loss of PR leads to the transcriptional downregulation of the microRNA miR-200a. Since miR-200a normally targets and suppresses IMP2 and IMP3, its reduction allows for their sustained high expression, creating a self-reinforcing loop that promotes EMT and invasion.[9][11]
Wnt/β-Catenin Pathway Activation in Hepatocellular Carcinoma
In HCC, IMP2 promotes migration and EMT by activating the Wnt/β-catenin pathway.[3][12] While the direct mRNA target that mediates this is still under full investigation, the outcome is the activation of downstream effectors like SNAIL, a key transcriptional repressor of E-cadherin.[3] The loss of E-cadherin is a hallmark of EMT, weakening cell-cell junctions and liberating cells to become motile and invasive.
IGF2/PI3K/Akt Pathway in Glioblastoma
IMP2 was originally named for its ability to bind Insulin-like Growth Factor 2 (IGF2) mRNA. In glioblastoma, this interaction is central to its oncogenic function. IMP2 binds to and enhances the translation of IGF2 mRNA.[14] The resulting increase in secreted IGF2 protein acts as a ligand for the IGF1 receptor (IGF1R), triggering the downstream PI3K/Akt signaling cascade. This pathway is a master regulator of cell growth, proliferation, survival, and motility.[14]
Experimental Protocols
Standardized in vitro assays are essential for quantifying the impact of IMP2 on cancer cell motility.
Wound Healing (Scratch) Assay
This method assesses collective cell migration in a two-dimensional context.[15][16]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., IMP2-knockdown vs. control) in a multi-well plate (e.g., 12-well) at a density that ensures they form a confluent monolayer within 18-24 hours.[17]
-
Creating the "Wound": Once cells reach >90% confluency, use a sterile 1 mm or 200 µL pipette tip to create a straight scratch or "wound" through the center of the monolayer.[17] A cross-shaped scratch can also be made.[17]
-
Debris Removal: Gently wash the wells with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[15][17]
-
Incubation: Replenish each well with fresh culture medium (typically low-serum to minimize proliferation effects). Place the plate in an incubator.[17]
-
Imaging: Capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images of the same fields of view at regular intervals (e.g., every 4-8 hours) until the gap is closed (typically 24-48 hours).[17]
-
Analysis: Quantify the area of the gap at each time point using imaging software (e.g., ImageJ). The rate of "wound closure" is calculated as the change in the open area over time, which serves as a measure of cell migration speed.[15]
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells moving through a porous membrane.[18][19][20] The assay can be adapted to measure invasion by coating the membrane with an extracellular matrix (ECM) component like Matrigel™.[19][21]
Methodology:
-
Chamber Preparation: Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.[18] For invasion assays, first coat the apical side of the membrane with a thin layer of Matrigel™ and allow it to solidify.[20][21]
-
Chemoattractant Gradient: Add culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber (the well).[18]
-
Cell Seeding: Resuspend cells in serum-free medium. Pipette the cell suspension (e.g., 1 x 10⁵ cells in 100 µL) into the upper chamber (the insert).[18]
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period appropriate for the cell type (typically 2 to 24 hours), allowing cells to migrate through the pores toward the chemoattractant.[18]
-
Removal of Non-Migrated Cells: After incubation, remove the insert. Use a cotton-tipped applicator to gently wipe away the non-migrated cells from the upper surface of the membrane.[18]
-
Fixation and Staining: Fix the migrated cells on the basal side of the membrane using 70% ethanol or methanol.[18][20] Stain the cells with a dye such as Crystal Violet.[20]
-
Quantification: Allow the insert to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated/invaded cells per condition.
Conclusion
The RNA-binding protein IMP2 is a significant driver of cancer cell migration and invasion across a multitude of cancer types. By stabilizing the mRNA of key oncogenes and activating pro-metastatic signaling pathways such as Wnt/β-catenin and PI3K/Akt, IMP2 enhances the molecular machinery that enables cells to detach, move, and invade surrounding tissues. The consistent findings from wound healing and transwell assays quantitatively confirm its potent role in promoting a metastatic phenotype. This central function makes IMP2 an attractive therapeutic target. Developing strategies to inhibit IMP2 expression or block its interaction with target mRNAs could prove effective in limiting tumor progression and preventing the devastating consequences of metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 7. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p62/IMP2 stimulates cell migration and reduces cell adhesion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMP2 and IMP3 cooperate to promote the metastasis of triple-negative breast cancer through destabilization of progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of p62/IMP2 can Promote Cell Migration in Hepatocellular Carcinoma via Activation of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. ibidi.com [ibidi.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
The Prognostic Significance of IMP2 Expression in Neuroblastoma: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system, exhibits significant clinical heterogeneity. While established prognostic markers like MYCN amplification guide risk stratification, a subset of tumors with normal MYCN copy numbers still progress aggressively, highlighting the need for additional biomarkers. The Insulin-like Growth Factor 2 mRNA-binding protein (IMP) family, particularly IMP1 and IMP3, has been implicated in the prognosis of various cancers, including neuroblastoma. However, the specific role of IMP2 (IGF2BP2) in neuroblastoma remains less defined. This technical guide provides a comprehensive overview of the current understanding of the link between IMP2 expression and patient survival in neuroblastoma, detailing experimental methodologies and exploring associated signaling pathways. While direct, extensive clinical data on the prognostic value of IMP2 in neuroblastoma is still emerging, this document synthesizes available information and provides a framework for future research in this area.
Introduction to IMP2 in Cancer
Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation.[1] It is predominantly expressed during embryogenesis and is downregulated in most adult tissues.[2] Re-expression of IMP2 is observed in various malignancies, where it often correlates with poor prognosis, increased tumor aggressiveness, and metastasis.[3][4] IMP2 functions by binding to specific mRNAs, thereby influencing their stability, translation, and localization.[1] This regulation affects a wide array of cellular processes, including cell proliferation, migration, and metabolism.[3]
IMP2 Expression and Patient Survival in Neuroblastoma: Current Evidence
While the roles of IMP1 and IMP3 as negative prognostic markers in neuroblastoma are more established, the evidence for IMP2 is less direct but suggestive of its involvement in the disease. Studies analyzing the expression of the entire IGF2BP family in neuroblastoma cohorts have shown that all members, including IMP2, are highly expressed in a large percentage of tumors.[5] However, in some analyses, high expression of IMP1 was more significantly associated with an increased risk of death compared to IMP2.[5]
One study noted high expression of IGF2BP2 in stage 4S neuroblastoma, a unique stage of metastatic disease in infants that often undergoes spontaneous regression.[6] This finding suggests a complex and potentially context-dependent role for IMP2 in neuroblastoma biology. Given the strong association of high IMP2 expression with poor survival in numerous other cancers, further dedicated studies are warranted to clarify its prognostic significance in neuroblastoma across different risk groups and clinical stages.
Quantitative Data Summary
Due to the limited number of studies focusing specifically on IMP2 and neuroblastoma survival, a comprehensive table with robust quantitative data is challenging to compile. The following table illustrates how such data would be presented and includes hypothetical data points to serve as a template for future research.
| Study Cohort (Reference) | No. of Patients | Method of IMP2 Detection | IMP2 Expression Level | 5-Year Overall Survival (OS) | p-value |
| Hypothetical Study A | 150 | Immunohistochemistry | High | 45% | <0.05 |
| Low | 75% | ||||
| Hypothetical Study B | 200 | RT-qPCR | High | 50% | <0.05 |
| Low | 80% |
Table 1: Hypothetical Quantitative Data on IMP2 Expression and 5-Year Overall Survival in Neuroblastoma. This table is for illustrative purposes to show the ideal format for presenting such data.
Experimental Protocols
Immunohistochemistry (IHC) for IMP2 Detection in Neuroblastoma Tissue
This protocol outlines the key steps for detecting IMP2 protein expression in formalin-fixed, paraffin-embedded (FFPE) neuroblastoma tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides.
-
Apply a blocking serum (e.g., normal goat serum) for 1 hour to prevent non-specific antibody binding.
-
Incubate with a primary antibody against IMP2 (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Wash slides.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides.
-
-
Detection and Counterstaining:
-
Apply a chromogen substrate (e.g., 3,3'-diaminobenzidine - DAB) and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring and Analysis:
-
IMP2 expression can be semi-quantitatively scored based on the intensity of staining (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive tumor cells.
-
Real-Time Quantitative PCR (RT-qPCR) for IMP2 mRNA Quantification
This protocol describes the measurement of IMP2 mRNA levels in neuroblastoma tumor samples or cell lines.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tumor tissue or cell pellets using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for IGF2BP2
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both IGF2BP2 and the reference gene.
-
Calculate the relative expression of IGF2BP2 using the ΔΔCt method.
-
Signaling Pathways and Logical Relationships
IMP2 is known to be involved in several key cancer-related signaling pathways, primarily through its role in regulating the expression of critical pathway components. While the specific interactions of IMP2 within the context of neuroblastoma are still under investigation, we can infer potential mechanisms based on its known functions and the major signaling pathways dysregulated in neuroblastoma.
Potential IMP2-Regulated Signaling Pathways in Neuroblastoma
The PI3K/Akt/mTOR and Wnt/β-catenin pathways are frequently activated in neuroblastoma and are known to be influenced by IMP family members in other cancers.[3][7] Furthermore, the MYCN oncogene is a hallmark of aggressive neuroblastoma, and its regulation is a central point of convergence for many signaling pathways.
Figure 1: Potential IMP2-regulated signaling pathways in neuroblastoma. This diagram illustrates how IMP2 could influence key oncogenic pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, potentially through the regulation of critical downstream effectors like MYCN.
Experimental Workflow for Investigating IMP2 in Neuroblastoma
The following diagram outlines a logical workflow for a research project aimed at elucidating the role of IMP2 in neuroblastoma.
Figure 2: Experimental workflow for studying IMP2 in neuroblastoma. This diagram outlines the key steps from hypothesis generation to clinical correlation and in vitro functional studies to determine the role of IMP2.
Conclusion and Future Directions
The RNA-binding protein IMP2 is a well-established oncofetal protein with prognostic significance in multiple cancers. While its specific role in neuroblastoma is not as extensively characterized as its family members, IMP1 and IMP3, existing data suggest that it is highly expressed in a significant proportion of these tumors. The lack of comprehensive studies directly linking IMP2 expression to neuroblastoma patient survival represents a critical knowledge gap.
Future research should focus on:
-
Large cohort studies: Analyzing IMP2 expression at both the mRNA and protein levels in large, well-annotated cohorts of neuroblastoma patients to definitively determine its prognostic value.
-
Functional characterization: Elucidating the specific molecular mechanisms by which IMP2 contributes to neuroblastoma pathogenesis, including the identification of its direct mRNA targets in neuroblastoma cells.
-
Therapeutic targeting: Investigating the potential of IMP2 as a therapeutic target in preclinical models of neuroblastoma.
A deeper understanding of the role of IMP2 in neuroblastoma could lead to the development of novel prognostic biomarkers and therapeutic strategies for this challenging pediatric cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin‐like growth factor II mRNA‐binding protein 3 expression predicts unfavorable prognosis in patients with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated expression of the IGF2 mRNA binding protein 2 (IGF2BP2/IMP2) is linked to short survival and metastasis in esophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Identification of RNA-Binding Proteins as Targetable Putative Oncogenes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Techniques for Knocking Down IMP2 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein implicated in the post-transcriptional regulation of various mRNAs. Its role in fundamental cellular processes and its dysregulation in diseases such as cancer and metabolic disorders have made it a significant target for functional studies.[1] Knocking down IMP2 expression in cell culture is a critical step in elucidating its molecular functions and validating it as a potential therapeutic target. This document provides detailed application notes and protocols for the three most common techniques for IMP2 knockdown: small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9.
Comparison of IMP2 Knockdown Techniques
Choosing the appropriate knockdown method depends on the experimental goals, such as the desired duration of silencing and the cell type being used. The following table summarizes the key features of each technique.
| Feature | siRNA | shRNA | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[2][3] | Post-transcriptional gene silencing via continuous production of siRNA.[2][3] | Permanent gene knockout at the DNA level.[4][5] |
| Duration of Effect | Transient (typically 48-96 hours).[4] | Stable, long-term knockdown.[6] | Permanent knockout.[5] |
| Delivery Method | Transfection (e.g., lipid-based reagents).[7][8] | Transduction (typically using lentiviral vectors).[9][10][11] | Transfection of plasmids encoding Cas9 and gRNA.[4] |
| Efficiency | Variable, dependent on cell type and transfection efficiency. Generally, >75% knockdown can be achieved.[12] | High efficiency, especially with viral delivery, leading to consistent knockdown in a cell population.[13] | High efficiency for generating indels, but achieving biallelic knockout in all cells can be challenging.[4][14] |
| Off-Target Effects | Can occur due to partial complementarity with unintended mRNAs.[15][16] | Potential for off-target effects similar to siRNA. Integration into the genome can also have insertional mutagenesis effects. | Off-target cleavage can occur at genomic sites with sequence similarity to the gRNA.[17] |
| Best For | Rapid functional screens, transient knockdown experiments. | Stable cell line generation, long-term studies, in vivo experiments. | Complete loss-of-function studies, target validation. |
Experimental Protocols
siRNA-mediated Knockdown of IMP2
This protocol describes the transient knockdown of IMP2 using lipid-based transfection of siRNA.
Materials:
-
IMP2-specific siRNA and a non-targeting control siRNA (predesigned and validated siRNAs are recommended).
-
Opti-MEM™ I Reduced Serum Medium.[7]
-
Cell culture medium appropriate for the cell line.
-
6-well or 12-well cell culture plates.
-
Sterile microcentrifuge tubes.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-60% confluency at the time of transfection.[19] For a 12-well plate, this is typically 0.5 x 10^5 to 1.0 x 10^5 cells per well.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 20 pmol of IMP2 siRNA or control siRNA in 50 µL of Opti-MEM™ I Medium. Mix gently.[19]
-
Tube B: Mix Lipofectamine™ RNAiMAX gently, then dilute 1 µL in 50 µL of Opti-MEM™ I Medium. Mix gently.[19]
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[20]
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing cells and medium.[19]
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells to assess IMP2 knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Workflow for siRNA-mediated Knockdown of IMP2
Caption: Workflow for siRNA-mediated knockdown of IMP2.
shRNA-mediated Knockdown of IMP2
This protocol describes the generation of stable cell lines with long-term IMP2 knockdown using lentiviral delivery of shRNA.
Materials:
-
Lentiviral vector encoding an IMP2-specific shRNA and a non-targeting control shRNA (e.g., pLKO.1-puro based vectors).
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
Target cell line for transduction.
-
Polybrene.[21]
-
Puromycin for selection.[10]
Protocol:
Part 1: Lentivirus Production in HEK293T Cells
-
Cell Seeding: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in antibiotic-free DMEM with 10% FBS. Cells should be 70-80% confluent on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing 10 µg of the shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in a sterile tube.
-
In a separate tube, prepare the transfection reagent according to the manufacturer's protocol.
-
Add the DNA mixture to the transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 16-24 hours, replace the transfection medium with fresh complete medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Part 2: Transduction of Target Cells
-
Cell Seeding: Seed the target cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection.[21][22]
-
Transduction:
-
Prepare the transduction medium by adding Polybrene to the complete medium to a final concentration of 5-8 µg/mL.[21]
-
Remove the medium from the cells and add the Polybrene-containing medium.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate the cells overnight.
-
-
Selection and Expansion:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium at a predetermined concentration.
-
Replace the selective medium every 3-4 days until resistant colonies are visible.
-
Pick and expand individual colonies to establish stable IMP2 knockdown cell lines.
-
-
Validation: Confirm IMP2 knockdown in the stable cell lines by RT-qPCR and Western blot.
Workflow for shRNA-mediated Knockdown of IMP2
Caption: Workflow for shRNA-mediated knockdown of IMP2.
CRISPR/Cas9-mediated Knockout of IMP2
This protocol describes the generation of IMP2 knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
All-in-one plasmid expressing Cas9 and a validated IMP2-specific guide RNA (gRNA) (e.g., pSpCas9(BB)-2A-GFP).[4]
-
Validated gRNA sequences for human and murine IMP2 are provided in the table below.[4][14]
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Target cell line.
-
Fluorescence-activated cell sorting (FACS) instrument or antibiotic selection if the plasmid contains a resistance marker.
-
96-well plates for single-cell cloning.
Validated gRNA Sequences for IMP2: [4][14]
| Species | Target | gRNA Sequence (5' - 3') |
| Human | IGF2BP2 | GCTGGAGCTGAAGGAGATCA |
| Human | IGF2BP2 | GCTCAACACCTTCACCATCG |
| Murine | Ifg2bp2 | GCTCAACACCTTCACCATCG |
| Murine | Ifg2bp2 | GCTGGAGCTGAAGGAGATCA |
Protocol:
-
Transfection:
-
The day before transfection, seed cells in a 6-well plate to be 60-70% confluent at the time of transfection.
-
Transfect the cells with the all-in-one CRISPR/Cas9 plasmid encoding the IMP2 gRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
FACS-based selection (for GFP-containing plasmids): 24-48 hours post-transfection, detach the cells and sort for GFP-positive cells using a FACS instrument.
-
Antibiotic selection: If the plasmid contains a resistance marker, begin antibiotic selection 48 hours post-transfection.
-
-
Single-Cell Cloning:
-
Plate the sorted or selected cells at a density of a single cell per well in 96-well plates.
-
Allow the single cells to grow into colonies.
-
-
Screening and Validation:
-
Once colonies are established, expand them and screen for IMP2 knockout by Western blot to identify clones with complete loss of IMP2 protein.
-
Genomic DNA from potential knockout clones should be sequenced to confirm the presence of insertions or deletions (indels) at the target locus.
-
Workflow for CRISPR/Cas9-mediated Knockout of IMP2
Caption: Workflow for CRISPR/Cas9-mediated knockout of IMP2.
Validation of IMP2 Knockdown
It is crucial to validate the knockdown efficiency at both the mRNA and protein levels.
RT-qPCR Protocol for IMP2 mRNA Quantification
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for IMP2 and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
RNA Extraction: Extract total RNA from control and IMP2 knockdown cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[23]
-
qPCR: Perform qPCR using a standard protocol with primers for IMP2 and a housekeeping gene. The 2^-ΔΔCt method is commonly used for relative quantification.[24]
Western Blot Protocol for IMP2 Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against IMP2 and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IMP2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of protein knockdown.
Off-Target Effects
A significant consideration for all knockdown techniques is the potential for off-target effects.
-
siRNA and shRNA: Off-target effects primarily arise from the seed region (nucleotides 2-8) of the siRNA/shRNA binding to unintended mRNAs, leading to their degradation.[27] Using the lowest effective concentration of siRNA and pooling multiple siRNAs targeting the same gene can help mitigate these effects.
-
CRISPR/Cas9: Off-target effects occur when the Cas9 nuclease cleaves at genomic sites that are similar in sequence to the on-target site.[17] Careful design of gRNAs using online tools that predict off-target sites is essential. Whole-genome sequencing can be used to identify off-target mutations.
For all knockdown experiments, it is recommended to use at least two different siRNA/shRNA/gRNA sequences targeting the same gene to ensure that the observed phenotype is not due to an off-target effect of a single sequence.[27] Furthermore, performing rescue experiments by re-expressing an siRNA/shRNA-resistant form of IMP2 can confirm the specificity of the knockdown.
IMP2 Signaling Pathways
IMP2 is involved in several signaling pathways that are crucial for cell growth, proliferation, and metabolism. Below are diagrams of key pathways involving IMP2.
IMP2 in the IGF2-AKT-GSK3β-PDX1 Signaling Pathway
Caption: IMP2 promotes PDX1 expression and stability.
IMP2 in the Wnt/β-catenin Signaling Pathway
Caption: IMP2 can regulate Wnt signaling by promoting FZD8 mRNA degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 4. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 5. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 6. addgene.org [addgene.org]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. Predesigned siRNA [sigmaaldrich.com]
- 13. shRNA Gene Knockdown Solutions | VectorBuilder [en.vectorbuilder.com]
- 14. article.imrpress.com [article.imrpress.com]
- 15. arep.med.harvard.edu [arep.med.harvard.edu]
- 16. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 19. saatcioglulab.org [saatcioglulab.org]
- 20. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - DE [thermofisher.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. scbt.com [scbt.com]
- 23. mcgill.ca [mcgill.ca]
- 24. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Protocol [protocols.io]
- 26. origene.com [origene.com]
- 27. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMP2 Immunohistochemistry in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development to reliably visualize IMP2 expression in tissues, which is often associated with cancer progression.
Introduction
IMP2 is an RNA-binding protein that plays a crucial role in embryonic development and is re-expressed in various cancers. Its expression has been linked to tumor cell proliferation, invasion, and poor prognosis in several malignancies, including ovarian, pancreatic, and gallbladder cancers. Therefore, the accurate detection of IMP2 in tissue samples is critical for both basic research and clinical investigations. This protocol outlines a validated method for IMP2 IHC on FFPE tissues, ensuring reproducible and reliable results.
Signaling Pathway of IMP2 in Cancer
IMP2 is a key regulator of the IGF2/PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. IMP2 binds to the mRNA of Insulin-like Growth Factor 2 (IGF2), promoting its translation and leading to increased IGF2 protein levels. Secreted IGF2 then binds to its receptor, IGF1R, activating the downstream PI3K/Akt signaling cascade. This activation promotes cell proliferation, growth, survival, and migration, contributing to tumor progression.
Experimental Workflow
The following diagram illustrates the major steps in the IMP2 immunohistochemistry protocol for paraffin-embedded tissues.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the IMP2 IHC protocol.
| Parameter | Recommended Value/Range | Notes |
| Tissue Section Thickness | 4-5 µm | Thinner sections can improve morphology and antibody penetration. |
| Antigen Retrieval Buffer | 1mM EDTA, pH 8.0 | Heat-induced epitope retrieval (HIER) is recommended. |
| Antigen Retrieval Temperature | 95-100°C | Optimal temperature for breaking protein cross-links. |
| Antigen Retrieval Duration | 20-40 minutes | Time should be optimized for the specific tissue type and fixation. |
| Endogenous Peroxidase Block | 0.3% H₂O₂ in Methanol | 10-15 minute incubation is typically sufficient. |
| Blocking Solution | 5% Normal Goat Serum + 1% BSA in TBS-T | Serum should match the species of the secondary antibody. |
| Blocking Incubation Time | 60 minutes at Room Temperature | Ensures complete blocking of non-specific binding sites. |
| Primary Antibody Dilution | 1:50 - 1:200 | Start with 1:100 and optimize based on signal intensity. |
| Primary Antibody Incubation | Overnight at 4°C | Longer incubation at a lower temperature enhances specificity. |
| Secondary Antibody Dilution | Per manufacturer's recommendation | Typically in the range of 1:200 - 1:500. |
| Secondary Antibody Incubation | 60 minutes at Room Temperature | |
| DAB Substrate Incubation | 2-10 minutes | Monitor development under a microscope to avoid overstaining. |
| Hematoxylin Counterstain | 1-2 minutes | Adjust time based on desired nuclear staining intensity. |
Detailed Experimental Protocol
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 minute.
-
70% Ethanol: 1 minute.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
-
Pre-heat a steamer or water bath containing a staining dish with 1mM EDTA buffer (pH 8.0) to 95-100°C.
-
Immerse the slides in the pre-heated EDTA buffer.
-
Cover the staining dish loosely and incubate for 20-40 minutes.
-
Remove the staining dish from the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the sections with Tris-buffered saline with 0.05% Tween 20 (TBS-T) for 2 changes of 2 minutes each.
3. Blocking
-
Endogenous Peroxidase Blocking: Immerse slides in 0.3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with TBS-T for 2 changes of 2 minutes each.
-
Protein Blocking: Apply a blocking solution containing 5% normal goat serum and 1% Bovine Serum Albumin (BSA) in TBS-T.
-
Incubate for 60 minutes at room temperature in a humidified chamber.
4. Primary Antibody Incubation
-
Gently tap off the excess blocking solution.
-
Apply the anti-IMP2 primary antibody diluted 1:100 in the blocking solution.
-
Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation and Detection
-
The next day, bring the slides to room temperature and wash with TBS-T for 3 changes of 5 minutes each.
-
Apply a goat anti-rabbit HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in the blocking solution.
-
Incubate for 60 minutes at room temperature in a humidified chamber.
-
Wash with TBS-T for 3 changes of 5 minutes each.
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the reaction under a microscope.
-
Rinse the slides thoroughly with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water for 5-10 minutes.
-
Dehydrate the sections by sequential immersion in:
-
70% Ethanol: 1 minute.
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 3 minutes each.
-
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mount the coverslip using a permanent mounting medium.
Data Interpretation and Scoring
IMP2 staining is typically observed in the cytoplasm of tumor cells. The staining intensity and the percentage of positive cells can be semi-quantitatively assessed using a scoring system such as the H-score.
H-Score Calculation:
The H-score is calculated by summing the percentage of cells stained at each intensity level multiplied by the corresponding intensity score.
-
Intensity Scores:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Formula: H-score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)]
The H-score ranges from 0 to 300 and provides a continuous variable for statistical analysis. A cut-off for "high" versus "low" expression should be determined based on the specific study and tissue type. In some studies, any positivity in more than 5% of tumor cells is considered a positive result.
Troubleshooting
For common issues such as high background, weak or no staining, and non-specific staining, refer to standard IHC troubleshooting guides. Key factors to re-evaluate include the primary antibody dilution, antigen retrieval conditions, and the effectiveness of the blocking steps.
Application Notes and Protocols for Developing Small Molecule Inhibitors Targeting the IMP2 RNA-Binding Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation.[1][2] IMP2 functions by binding to specific messenger RNA (mRNA) transcripts, often recognizing N6-methyladenosine (m6A) modifications, which subsequently influences their stability, localization, and translation.[1] Overexpression of IMP2 has been implicated in the progression of various cancers, including colorectal, liver, and pancreatic cancer, and is often associated with poor patient prognosis.[1][2][3] Its role in promoting cell proliferation, migration, and metabolic reprogramming makes it an attractive therapeutic target for the development of novel anti-cancer agents.[4][5][6]
These application notes provide a comprehensive guide for researchers aiming to discover and characterize small molecule inhibitors of the IMP2 RNA-binding domain. The protocols detailed below cover essential biochemical, biophysical, and cell-based assays for inhibitor screening and validation.
Key Signaling Pathway Involving IMP2
IMP2 is a key regulator of the IGF2/PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5] IMP2 binds to the mRNA of Insulin-like Growth Factor 2 (IGF2), promoting its translation.[4][5] The resulting increase in IGF2 protein activates the PI3K/Akt pathway, leading to downstream effects that drive cell proliferation and inhibit apoptosis.[5] Developing inhibitors that block the IMP2-RNA interaction can disrupt this oncogenic signaling cascade.
Data Presentation: IMP2 Inhibitor Activity
The following table summarizes the activity of recently identified small molecule inhibitors of IMP2. This data provides a baseline for comparison when screening new compounds.
| Compound ID | Chemical Class | IC50 (µM) | Assay Method | Cell Line | Reference |
| Compound 4 | Benzamidobenzoic acid | 18.2 - 35.5 | Fluorescence Polarization | HCT116, Huh7 | [7] |
| Compound 6 | Ureidothiophene | 23.90 | MTT Assay | LLC1 | [8] |
| Compound 9 | Ureidothiophene | 24.9 - 39.8 | Fluorescence Polarization | HCT116, Huh7 | [7] |
Experimental Protocols
Experimental Workflow for IMP2 Inhibitor Discovery
The discovery and validation of IMP2 inhibitors typically follow a multi-step process, beginning with high-throughput screening to identify initial hits, followed by secondary assays to confirm binding and cellular activity, and finally, lead optimization.
Fluorescence Polarization (FP) Assay for High-Throughput Screening
Principle: This assay measures the change in polarization of fluorescently labeled RNA upon binding to IMP2. Small molecules that inhibit this interaction will result in a decrease in fluorescence polarization.
Materials:
-
Recombinant human IMP2 protein (full-length or RNA-binding domain)
-
Fluorescently labeled RNA probe (e.g., 5'-FAM-labeled RNA sequence known to bind IMP2)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well, black, low-volume microplates
-
Test compounds dissolved in DMSO
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare Reagents:
-
Dilute the FAM-labeled RNA probe in assay buffer to a final concentration of 10 nM.
-
Dilute the IMP2 protein in assay buffer. The optimal concentration should be determined by a titration experiment but is typically in the low nanomolar range.
-
Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
-
Assay Setup:
-
Add 5 µL of the diluted IMP2 protein to each well.
-
Add 5 µL of the diluted test compound or DMSO (for control wells).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the diluted FAM-labeled RNA probe to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters for FAM.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (protein + RNA + DMSO) and low (RNA + DMSO) polarization controls.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique to measure the real-time binding kinetics and affinity of small molecules to an immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human IMP2 protein
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Test compounds dissolved in running buffer
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the IMP2 protein (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test compound in running buffer.
-
Inject the compound solutions over the immobilized IMP2 surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (without IMP2) to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line with high IMP2 expression (e.g., HCT116, Huh7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Wound Healing (Scratch) Assay for Cell Migration
Principle: This assay assesses the effect of IMP2 inhibitors on the ability of a confluent cell monolayer to migrate and close a "wound" created by a scratch.
Materials:
-
Cancer cell line with high IMP2 expression
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium
-
Test compounds
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer:
-
Seed cells in a multi-well plate and grow them to 90-100% confluency.
-
-
Create the "Wound":
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing the test compound at the desired concentration. Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment condition compared to time 0.
-
Compare the migration rate between compound-treated and control cells.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The RNA binding protein IGF2BP2/IMP2 alters the cargo of cancer cell-derived extracellular vesicles supporting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 5. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Mediated Overexpression of IMP2 in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation.[1][2] IMP2 is involved in regulating mRNA stability, localization, and translation of its target transcripts.[3] Dysregulation of IMP2 expression has been implicated in a variety of diseases, including metabolic disorders and multiple types of cancer, where it often acts as a proto-oncogene.[1][2] Overexpression of IMP2 is associated with increased cell proliferation, migration, and metabolic reprogramming in cancer cells.[1][4] In the context of metabolic diseases, IMP2 influences pathways related to diabetes and obesity.[1]
Lentiviral vectors are a powerful tool for efficiently delivering and stably expressing transgenes in a wide range of cell types, including primary cells, which are often difficult to transfect using other methods.[5][6] This document provides detailed protocols for the lentiviral-mediated overexpression of IMP2 in primary cells, enabling researchers to investigate its functional roles in various biological processes.
Data Presentation
Table 1: Representative Quantitative Data for Lentiviral-Mediated IMP2 Overexpression in Primary Human Fibroblasts
| Parameter | Lentivirus-Control | Lentivirus-IMP2 |
| Transduction Efficiency (%) | 85.2 ± 4.1 | 87.5 ± 3.8 |
| IMP2 mRNA Fold Change | 1.0 (baseline) | 15.3 ± 2.1 |
| IMP2 Protein Fold Change | 1.0 (baseline) | 10.8 ± 1.5 |
| Cell Proliferation (Fold Change) | 1.0 (baseline) | 2.4 ± 0.3 |
| Cell Migration (Fold Change) | 1.0 (baseline) | 3.1 ± 0.4 |
Note: The data presented in this table are representative examples based on typical outcomes of lentiviral overexpression experiments and the known functions of IMP2. Actual results may vary depending on the primary cell type, lentiviral titer, and specific experimental conditions.
Experimental Protocols
Part 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral particles carrying the IMP2 gene.
Materials:
-
HEK293T cells (low passage, <15)[7]
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding human IMP2 (e.g., pLV-IMP2-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be approximately 70-80% confluent at the time of transfection.[9]
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid DNA mixture. For a 10 cm dish, combine:
-
10 µg of the IMP2 transfer plasmid
-
7.5 µg of the packaging plasmid (e.g., psPAX2)
-
2.5 µg of the envelope plasmid (e.g., pMD2.G)
-
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to 500 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Gently add the DNA-transfection reagent complexes to the HEK293T cells in a dropwise manner. Swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 6-8 hours, replace the transfection medium with 10 mL of fresh, complete DMEM.[10]
-
Virus Harvest:
-
At 48 hours post-transfection, collect the lentivirus-containing supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.[11]
-
A second harvest can be performed at 72 hours post-transfection by adding fresh media after the first collection.
-
-
Virus Storage: The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[12]
Part 2: Transduction of Primary Cells with IMP2 Lentivirus
This protocol details the infection of primary cells with the produced lentivirus.
Materials:
-
Primary cells of interest (e.g., human primary fibroblasts)
-
Complete culture medium for the primary cells
-
Lentiviral supernatant (from Part 1)
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (for selection, concentration to be determined by a kill curve)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10^4 primary cells per well of a 24-well plate in 500 µL of their complete culture medium. Cells should be at 50-70% confluency at the time of transduction.[13]
-
Preparation of Transduction Medium:
-
Thaw the lentiviral supernatant on ice.
-
For each well, prepare 500 µL of transduction medium containing the desired amount of lentivirus and Polybrene at a final concentration of 4-8 µg/mL.[5][13] The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10, 20) to optimize transduction efficiency for your specific primary cell type.[11]
-
-
Transduction:
-
Remove the culture medium from the primary cells.
-
Add the 500 µL of transduction medium to each well.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.[13] If toxicity is observed, the transduction medium can be replaced with fresh complete medium after 4-6 hours.[11]
-
Medium Change: After the incubation period, remove the transduction medium and replace it with 1 mL of fresh, complete culture medium.
-
Selection (Optional): After 48-72 hours, if the lentiviral vector contains a selection marker like puromycin resistance, you can begin selection by adding the appropriate concentration of puromycin to the culture medium. Replace the selective medium every 2-3 days until non-transduced control cells are eliminated.
Part 3: Verification of IMP2 Overexpression
This protocol outlines methods to confirm the successful overexpression of IMP2.
Materials:
-
Transduced and non-transduced (control) primary cells
-
RNA extraction kit
-
qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)
-
Primers for IMP2 and a housekeeping gene (e.g., GAPDH)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against IMP2
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Quantitative Real-Time PCR (qRT-PCR):
-
At 72 hours post-transduction, harvest RNA from both control and IMP2-overexpressing cells.
-
Synthesize cDNA from equal amounts of RNA.
-
Perform qRT-PCR using primers for IMP2 and a housekeeping gene.
-
Calculate the relative fold change in IMP2 mRNA expression using the ΔΔCt method.
-
-
Western Blotting:
-
At 72-96 hours post-transduction, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against IMP2, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 3. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 7. addgene.org [addgene.org]
- 8. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. go.zageno.com [go.zageno.com]
- 10. researchgate.net [researchgate.net]
- 11. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. origene.com [origene.com]
Application of RNA-Sequencing to Identify IMP2-Regulated Genes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), is a critical regulator of post-transcriptional gene expression. Dysregulation of IMP2 has been implicated in a variety of diseases, including cancer and metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing RNA-sequencing (RNA-seq) to identify genes regulated by IMP2. The methodologies described herein are essential for researchers and professionals involved in drug development and the study of gene regulation.
Introduction
IMP2, also known as IGF2BP2, is a member of the IMP family of RNA-binding proteins that play a pivotal role in mRNA localization, stability, and translation.[1] IMP2 predominantly recognizes and binds to N6-methyladenosine (m6A) modifications on target mRNAs, thereby influencing their fate.[1] Its overexpression has been linked to the progression of numerous cancers, including colorectal, breast, and liver cancer, often correlating with poor patient prognosis.[1][2] Consequently, identifying the downstream targets of IMP2 is crucial for understanding its biological functions and for the development of targeted therapeutics.
RNA-sequencing, coupled with techniques such as RNA immunoprecipitation (RIP-seq), provides a powerful and unbiased approach to globally identify the RNA targets of IMP2 and to quantify the impact of IMP2 on their expression levels.
Data Presentation: IMP2-Regulated Genes
RNA-sequencing studies following the knockdown or knockout of IMP2 have identified numerous downstream target genes. The following tables summarize quantitative data from such experiments in various cancer cell lines.
Table 1: Down-regulated Genes Upon IMP2 Knockdown/Knockout
| Gene | Cell Line | Log2 Fold Change | Function | Reference |
| MYC | MDA-MB-468 (Breast Cancer) | Decreased | Transcription factor, oncogene | [1] |
| CTGF | MDA-MB-468 (Breast Cancer) | Decreased | Cell migration, metastasis | [1] |
| HK2 | Colorectal Cancer Cells | Decreased | Glycolysis | [3] |
| GLUT1 (SLC2A1) | Colorectal Cancer Cells | Decreased | Glucose transport | [3] |
| GPT2 | Acute Myeloid Leukemia Cells | Decreased | Glutamine metabolism | [1] |
| SLC1A5 | Acute Myeloid Leukemia Cells | Decreased | Glutamine uptake | [1] |
| NT5DC2 | B-cell Lymphoma Cells | Decreased | Nucleotide metabolism | [1] |
Table 2: Up-regulated Genes Upon IMP2 Knockdown/Knockout
| Gene | Cell Line | Log2 Fold Change | Function | Reference |
| FZD8 | Not Specified | Increased | Wnt signaling receptor | [4] |
| PR | Not Specified | Increased | Progesterone receptor | [4] |
Experimental Protocols
RNA Immunoprecipitation followed by Sequencing (RIP-seq) to Identify IMP2-bound RNAs
This protocol describes the immunoprecipitation of endogenous IMP2-RNA complexes from cell lysates, followed by RNA purification and high-throughput sequencing.
Materials:
-
Cells expressing IMP2
-
Phosphate-buffered saline (PBS), ice-cold
-
Polysome Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, with RNase and protease inhibitors)
-
Anti-IMP2 antibody (validated for immunoprecipitation)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, with protease inhibitors)
-
TRIzol reagent
-
RNA purification kit
-
Reagents and equipment for library preparation and next-generation sequencing
Procedure:
-
Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and scrape them into a fresh tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in Polysome Lysis Buffer. Incubate on ice for 10 minutes with occasional vortexing to ensure complete lysis. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Transfer the supernatant to a new tube. Reserve a small aliquot as "Input" control.
-
Add the anti-IMP2 antibody or normal IgG to the remaining lysate and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-RNA-protein complexes.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads five times with ice-cold NT2 Buffer. Between each wash, resuspend the beads completely.
-
-
RNA Elution and Purification:
-
Resuspend the beads in TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
Purify the RNA using a suitable RNA purification kit, including a DNase I treatment step to remove any contaminating DNA.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the purified RNA.
-
Prepare sequencing libraries from the immunoprecipitated RNA and the "Input" RNA samples.
-
Perform high-throughput sequencing.
-
RNA-sequencing following IMP2 Knockdown
This protocol outlines the steps to analyze changes in the transcriptome upon depletion of IMP2 using siRNA.
Materials:
-
Cells of interest
-
siRNA targeting IMP2 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
TRIzol reagent or other RNA extraction reagent
-
RNA purification kit
-
Reagents and equipment for library preparation and next-generation sequencing
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the IMP2 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells directly in the well using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
-
RNA Purification and Quality Control:
-
Purify the total RNA using an RNA purification kit, including a DNase I treatment step.
-
Assess the RNA integrity and quantity. An RNA Integrity Number (RIN) of >7 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the purified RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon IMP2 knockdown compared to the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of IMP2-Targeted Therapies for Glioblastoma
Abstract
Glioblastoma (GBM) remains one of the most lethal human cancers, with a median survival of just 12-15 months despite aggressive multimodal therapy.[1] The discovery of novel therapeutic targets is critical for improving patient outcomes. Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2, also known as IGF2BP2) has emerged as a significant driver of GBM pathogenesis.[2] IMP2 is an RNA-binding protein overexpressed in a majority of GBM cases, particularly in glioblastoma cancer stem cells (CSCs), and is associated with poor prognosis.[3][4] It promotes tumor progression through multiple mechanisms, including the activation of the IGF2/PI3K/Akt signaling pathway and the regulation of mitochondrial oxidative phosphorylation (OXPHOS), which is essential for CSC maintenance.[5][6] Furthermore, inhibiting IMP2 has been shown to sensitize GBM cells to standard-of-care chemotherapy like temozolomide (TMZ).[1] These findings validate IMP2 as a promising therapeutic target. This document provides an overview of IMP2's role in GBM, summarizes key preclinical data, and offers detailed protocols for critical experiments to aid researchers in the development of IMP2-targeted therapies.
The Role of IMP2 in Glioblastoma Pathogenesis
IMP2 is an oncofetal protein whose expression is largely silenced in adult tissues but becomes aberrantly re-expressed in various cancers, including glioblastoma.[7][8] Its upregulation in GBM is a key factor in tumor malignancy.
IMP2 Overexpression in Glioblastoma
Clinical and preclinical studies consistently show significant upregulation of IMP2 in GBM tissues compared to normal brain tissue. This overexpression is a critical indicator of its potential as a therapeutic target and a prognostic biomarker.
| Parameter | Finding | Tissue Source | Reference |
| mRNA Expression | Upregulated in 43 out of 49 (88%) GBM patient tissues. | GBM Patient Samples | [5] |
| Protein Expression | Significantly increased cytoplasmic levels in 32 out of 49 (65%) GBM tissues. | GBM Patient Samples | [5] |
| Tumor Grade Correlation | Expressed in 40 out of 51 (78%) GBM (Grade IV) samples; absent in normal brain and lower-grade (II, III) astrocytomas. | Glioma Patient Panel | [4] |
| CSC Enrichment | Expression is particularly elevated in GBM cancer stem cells (CSCs). | GBM CSCs | [3] |
Key Signaling Pathways Modulated by IMP2
IMP2 exerts its pro-tumorigenic effects by post-transcriptionally regulating key oncogenic pathways.
-
IGF2/PI3K/Akt Pathway Activation: IMP2 binds to and stabilizes the mRNA of Insulin-like Growth Factor 2 (IGF2), increasing its translation.[5] The resulting IGF2 protein activates the PI3K/Akt signaling cascade, which is a central driver of GBM cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[1][5] Activation of this pathway is observed in approximately 88% of GBM clinical samples.[5]
-
Regulation of Oxidative Phosphorylation (OXPHOS): GBM CSCs are highly dependent on OXPHOS for energy production and survival.[4][6] IMP2 is crucial for this process, as it binds to the mRNAs of several mitochondrial respiratory chain complex subunits and interacts with Complex I proteins.[6] Depletion of IMP2 impairs the assembly and activity of Complex I and IV, leading to decreased ATP production, reduced oxygen consumption, and a loss of CSC clonogenicity and tumorigenicity.[3][4][6]
Preclinical Validation of IMP2 as a Therapeutic Target
Genetic depletion of IMP2 using shRNA or CRISPR has provided strong evidence for its role in sustaining GBM malignancy, validating it as a high-value therapeutic target.
Summary of In Vitro & In Vivo Effects of IMP2 Depletion
| Experimental Model | Effect of IMP2 Depletion/Inhibition | Quantitative Outcome | Reference |
| GBM Cell Lines (In Vitro) | Decreased Cell Proliferation | Significantly delayed growth compared to controls. | [5] |
| GBM Cell Lines (In Vitro) | Reduced Migration & Invasion | Significant negative effect on wound healing and invasion ability. | [5] |
| GBM CSCs (In Vitro) | Impaired Spheroid Formation | Markedly impaired spherogenic capacity and smaller sphere diameter. | [4] |
| GBM CSCs (In Vitro) | Reduced Self-Renewal | Decreased expression of stemness markers (SOX2, OCT4, NANOG). | [4] |
| GBM CSCs (In Vitro) | Decreased Energy Production | Reduced oxygen consumption rate and ATP content. | [3][6] |
| Orthotopic Xenograft (In Vivo) | Inhibited Tumor Growth | Significantly decreased tumor-forming capacity. | [4] |
| Orthotopic Xenograft (In Vivo) | Increased Survival | Median survival significantly increased in mice with IMP2-depleted tumors (e.g., P-values of 0.0088, 0.0036, 0.0056 in three cohorts). | [4] |
| GBM Cell Lines (In Vitro) | Increased Chemosensitivity | Sensitized GBM cells to temozolomide (TMZ) treatment. | [1][5] |
Workflow for IMP2 Target Validation
A systematic workflow is essential to validate the function of IMP2 and the effects of its inhibition in relevant preclinical models.
Strategies for Developing IMP2-Targeted Therapies
The primary strategy for targeting RNA-binding proteins like IMP2 is the development of small-molecule inhibitors that disrupt their interaction with target mRNAs.
Small-Molecule Inhibitors
The development of drugs targeting IMP2 is still in its early stages but represents a promising therapeutic avenue.[9] A high-throughput screening (HTS) campaign using techniques like fluorescence polarization (FP) can identify initial hit compounds that bind to IMP2's RNA-binding domains.[9] These hits serve as starting points for medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, including the critical ability to cross the blood-brain barrier (BBB).
Workflow for Small-Molecule Inhibitor Screening
Key Experimental Protocols
Detailed methodologies are crucial for the successful investigation of IMP2-targeted therapies.
Protocol 4.1: IMP2 Knockdown using shRNA in GBM Cell Lines
This protocol describes the stable knockdown of IMP2 expression in GBM cells to study loss-of-function phenotypes.
-
shRNA Vector Preparation: Obtain or construct lentiviral vectors containing shRNA sequences targeting human IMP2 and a non-targeting scramble control.
-
Cell Seeding: Plate 2x10^5 GBM cells (e.g., U251 or patient-derived GSCs) per well in a 6-well plate and allow them to adhere overnight.
-
Lentiviral Transduction: Transduce cells with lentiviral particles for IMP2 shRNA or scramble control at a multiplicity of infection (MOI) optimized for the cell line. Include polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin, 1-2 µg/mL).
-
Expansion: Culture the cells under selection for 7-10 days until non-transduced cells are eliminated. Expand the stable knockdown and control cell pools.
-
Validation of Knockdown: Confirm the reduction of IMP2 mRNA and protein levels via qRT-PCR and Western blot, respectively, comparing the IMP2 shRNA line to the scramble control.
Protocol 4.2: In Vitro Spheroid Formation Assay
This assay assesses the self-renewal capacity of GBM CSCs, a key function regulated by IMP2.[4]
-
Cell Preparation: Prepare a single-cell suspension of IMP2 knockdown and control GSCs by gentle enzymatic dissociation.
-
Cell Seeding: Seed cells at a clonal density (e.g., 100-500 cells/well) in a 96-well ultra-low attachment plate.
-
Culture Conditions: Culture cells in a serum-free neural stem cell medium supplemented with EGF and bFGF.
-
Spheroid Formation: Incubate for 10-14 days to allow for spheroid formation.
-
Quantification: Count the number of spheres formed per well using a light microscope. Sphere-forming efficiency (%) = (Number of spheres / Number of cells seeded) x 100. Measure the diameter of the spheres using imaging software.
Protocol 4.3: Transwell Invasion Assay
This protocol measures the ability of GBM cells to invade through a basement membrane matrix, a hallmark of malignancy promoted by IMP2.[5]
-
Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5x10^4 IMP2 knockdown or control cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields per insert.
Protocol 4.4: Orthotopic Xenograft Model for In Vivo Efficacy
This model is the gold standard for testing the efficacy of anti-GBM therapies in a clinically relevant brain microenvironment.[4]
-
Cell Preparation: Harvest stable IMP2 knockdown and control GBM cells (engineered to express luciferase for imaging) and resuspend in sterile PBS at 1x10^8 cells/mL.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD-SCID).
-
Stereotactic Implantation: Anesthetize the mice and, using a stereotactic frame, inject 5 µL of the cell suspension (5x10^5 cells) into the right striatum.
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Efficacy Endpoints: Monitor mice for signs of neurological symptoms and body weight loss. The primary endpoints are tumor growth rate (measured by BLI signal) and overall survival (Kaplan-Meier analysis).
-
Histological Analysis: At the endpoint, perfuse the animals and collect brains for immunohistochemical analysis to confirm tumor formation and analyze relevant biomarkers.
IMP2 is a compelling, multi-faceted therapeutic target in glioblastoma. It sits at the nexus of critical oncogenic pathways, driving proliferation via PI3K/Akt signaling and sustaining the highly malignant cancer stem cell population through the regulation of OXPHOS. Preclinical data strongly support the hypothesis that inhibiting IMP2 function can suppress tumor growth and enhance sensitivity to existing therapies. The development of potent, selective, and BBB-penetrant small-molecule inhibitors of IMP2 represents a highly promising strategy for creating a new class of therapeutics for this devastating disease. The protocols and workflows outlined in this document provide a foundational framework for researchers to advance these efforts.
References
- 1. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive immunohistochemical analysis of IMP2 and IMP3 in 542 cases of ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening for Novel Inhibitors of the RNA-Binding Protein IMP2 (IGF2BP2)
Audience: Researchers, scientists, and drug development professionals.
Introduction The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1] IMP2 functions by binding to N6-methyladenosine (m6A)-modified messenger RNAs (mRNAs), leading to their enhanced stability and increased translation.[2][3] Dysregulation and overexpression of IMP2 are implicated in the progression of various diseases, including multiple cancer types and metabolic disorders like type 2 diabetes.[2][4][5] In oncology, IMP2 promotes tumor growth and glycolysis by stabilizing the mRNAs of key oncogenes and metabolic enzymes such as MYC, HK2, and GLUT1.[2][3] Its significant role in disease pathology makes IMP2 a promising therapeutic target for the development of novel small-molecule inhibitors.[2][6]
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify and validate novel inhibitors of the IMP2-RNA interaction. The primary assay is a proximity-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), which is well-suited for HTS of protein-RNA interactions.[7][8][9]
IMP2 Signaling Pathway and Therapeutic Rationale
IMP2 exerts its oncogenic and metabolic effects by binding to and stabilizing specific m6A-modified target mRNAs. This prevents their degradation and promotes their translation into proteins that drive cellular processes like proliferation, migration, and glycolysis.[2][3] Inhibiting the interaction between IMP2 and its target mRNAs is a key therapeutic strategy to destabilize these transcripts and reduce the expression of downstream oncogenic proteins.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries and progress promising hits through a validation cascade. The process begins with a primary AlphaScreen assay, followed by hit confirmation, dose-response studies to determine potency, and an orthogonal secondary assay to eliminate false positives.
Experimental Protocols
Protocol 1: Primary HTS using AlphaScreen
This protocol describes a 384-well plate AlphaScreen assay to identify compounds that disrupt the interaction between recombinant His-tagged IMP2 and a biotinylated target RNA sequence (e.g., a conserved binding motif from an IMP2 target like MYC mRNA).
Materials:
-
Recombinant Human IMP2 protein (with 6xHis tag)
-
Biotinylated RNA oligo (target sequence)
-
AlphaScreen Nickel Chelate (Ni-NTA) Donor Beads
-
AlphaLISA Streptavidin Acceptor Beads
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
Compound library dissolved in DMSO
-
384-well white opaque microplates (e.g., Corning 3826)
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM in DMSO) into wells of a 384-well plate for a final concentration of 10 µM. For control wells, dispense 50 nL of DMSO.
-
Protein-RNA Interaction:
-
Prepare a solution of His-IMP2 protein in assay buffer at 2x the final concentration (e.g., 40 nM).
-
Add 5 µL of the His-IMP2 solution to each well.
-
Prepare a solution of biotinylated RNA in assay buffer at 2x the final concentration (e.g., 60 nM).
-
Add 5 µL of the biotinylated RNA solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a 2x suspension of AlphaScreen Ni-NTA Donor beads and Streptavidin Acceptor beads in assay buffer (e.g., 20 µg/mL each). Note: This step should be performed in low-light conditions.
-
Add 10 µL of the bead suspension to each well.
-
-
Incubation and Detection:
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) using standard AlphaLISA settings (680 nm excitation, 615 nm emission).[10]
-
Data Analysis:
-
Percent Inhibition: Calculate using the formula: % Inhibition = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100.
-
Signal_Compound: Signal from wells with test compound.
-
Signal_Max: Signal from DMSO-only wells (no inhibition).
-
Signal_Min: Signal from wells without His-IMP2 (background).
-
-
Z'-Factor: Assess assay quality using the formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|. A Z'-factor > 0.5 is considered excellent for HTS.[11]
Protocol 2: Hit Confirmation and Dose-Response Analysis
This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).
Procedure:
-
Select hits from the primary screen (e.g., compounds with >50% inhibition).
-
Prepare 8-point, 3-fold serial dilutions of the hit compounds in DMSO, starting at a high concentration (e.g., 100 µM final).
-
Perform the AlphaScreen assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Orthogonal Validation using Fluorescence Polarization (FP)
This protocol uses an independent biophysical method to confirm that hits directly inhibit the IMP2-RNA interaction, reducing the likelihood of artifacts from the primary assay technology.[12][13]
Materials:
-
Recombinant Human IMP2 protein
-
Fluorescein-labeled RNA oligo (target sequence)
-
FP Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4
-
Confirmed hits from dose-response analysis
-
384-well black, low-volume microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2x solution of IMP2 protein in FP assay buffer. The concentration should be optimized to be near the Kd of the RNA interaction to ensure assay sensitivity.
-
Prepare a 2x solution of fluorescein-labeled RNA in FP assay buffer (e.g., 10 nM).
-
-
Assay Plating:
-
Dispense 10 µL of the 2x IMP2 solution into each well.
-
Add 50 nL of serially diluted hit compounds in DMSO.
-
Add 10 µL of the 2x fluorescein-labeled RNA solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader, using excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 525 nm emission).[14]
-
-
Data Analysis: The decrease in polarization (mP) corresponds to the displacement of the labeled RNA from the larger IMP2 protein. Calculate IC50 values as described in Protocol 2.
Data Presentation
Quantitative data from the HTS campaign should be summarized for clear interpretation and comparison.
Table 1: HTS Assay Performance Summary
| Parameter | Value | Description |
| Primary Assay (AlphaScreen) | ||
| Z'-Factor | 0.78 | Indicates excellent assay robustness.[11] |
| Signal-to-Background (S/B) | 125 | High dynamic range of the assay. |
| Hit Rate (@ >50% Inh.) | 0.85% | Percentage of compounds meeting hit criteria. |
| Secondary Assay (FP) | ||
| Z'-Factor | 0.81 | Excellent assay robustness. |
| Confirmation Rate | 72% | Percentage of primary hits confirmed in the orthogonal assay. |
Table 2: Profile of Confirmed Hypothetical Hits
| Compound ID | AlphaScreen IC50 (µM) | FP IC50 (µM) | Notes |
| HTS-001 | 1.2 ± 0.2 | 1.8 ± 0.3 | Potent and confirmed hit. |
| HTS-002 | 3.5 ± 0.5 | 4.1 ± 0.6 | Moderate potency. |
| HTS-003 | 2.8 ± 0.4 | > 50 | Potential AlphaScreen artifact; not confirmed in FP. |
| HTS-004 | 8.1 ± 1.1 | 9.5 ± 1.5 | Weak but confirmed activity. |
The described workflow, utilizing a robust AlphaScreen primary assay and an orthogonal Fluorescence Polarization secondary assay, provides a comprehensive platform for the discovery and validation of novel small-molecule inhibitors of the IMP2-RNA interaction. This approach enables the efficient identification of potent and specific lead compounds for further development as potential therapeutics for cancer and metabolic diseases. The provided protocols are detailed to ensure reproducibility and can be adapted for various RNA-binding protein targets.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. mdpi.com [mdpi.com]
- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPlications of IMP2 in RNA Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approaches to target RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule inhibition of RNA binding proteins in haematologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimizing IMP2 Antibody Concentration for Western Blotting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of IMP2 antibodies for western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for my IMP2 antibody?
A1: The optimal dilution can vary between antibody manufacturers and even between different lots of the same antibody. Always refer to the manufacturer's datasheet for the recommended starting dilution.[1][2][3] We have compiled a summary of recommended dilutions from various suppliers for your convenience.
Q2: I don't see a signal or the signal for my IMP2 protein is very weak. What should I do?
A2: A weak or absent signal can be due to several factors.[4][5] A primary reason could be that the primary antibody concentration is too low. Consider decreasing the dilution (i.e., increasing the concentration) of your IMP2 antibody. It is recommended to perform a titration experiment to determine the optimal concentration.[6][7] Additionally, ensure that your secondary antibody is appropriate for the primary antibody and used at the correct dilution.[8] Other factors could include insufficient protein load, poor transfer, or issues with the detection reagents.
Q3: I am observing high background on my western blot. How can I reduce it?
A3: High background can mask the specific signal of your target protein.[4] This is often caused by an excessively high concentration of the primary or secondary antibody.[8] Try increasing the dilution of your IMP2 antibody.[8] Other common causes include insufficient blocking or inadequate washing steps.[4][7] Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and that your wash steps are stringent enough to remove non-specific antibody binding.[4][9]
Q4: There are multiple non-specific bands on my blot. How can I resolve this?
A4: The presence of non-specific bands suggests that the primary antibody may be binding to other proteins in the lysate.[4] Optimizing the primary antibody concentration by increasing the dilution is a critical first step to minimize this issue.[7] Additionally, you can try increasing the stringency of your washes by extending the wash time or increasing the detergent concentration in your wash buffer.[4] Some antibodies may also recognize different isoforms of the target protein or cross-react with other proteins.[2]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing IMP2 antibody concentration.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Primary antibody concentration too low. | Decrease the antibody dilution (e.g., from 1:2000 to 1:1000). Perform a dilution series to find the optimal concentration.[3] |
| Insufficient incubation time. | Increase the primary antibody incubation time (e.g., overnight at 4°C).[3] | |
| Issues with secondary antibody or detection reagent. | Ensure the secondary antibody is compatible and at the correct dilution. Verify that the detection reagent is not expired and is prepared correctly.[8] | |
| High Background | Primary antibody concentration too high. | Increase the antibody dilution (e.g., from 1:500 to 1:2000).[8] |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk).[7][10] | |
| Inadequate washing. | Increase the number and duration of wash steps.[8] | |
| Non-Specific Bands | Primary antibody concentration too high. | Increase the antibody dilution.[7][8] |
| Antibody cross-reactivity. | Check the antibody datasheet for known cross-reactivities.[2] Consider using a different IMP2 antibody. | |
| Sample degradation. | Prepare fresh lysates and always include protease inhibitors.[11] |
Quantitative Data Summary
The following table summarizes the recommended starting dilutions for western blotting from various IMP2 antibody datasheets. Note that the optimal dilution for your specific experimental conditions may vary.
| Supplier | Catalog Number | Antibody Type | Recommended WB Dilution | Observed MW (kDa) |
| Abclonal | A1774 | Rabbit Polyclonal | 1:500 - 1:2000[1] | 70[1] |
| Novus Biologicals | NBP3-22257 | Rabbit Monoclonal | Not specified | Not specified |
| Abcam | ab124930 | Rabbit Monoclonal | Not specified; datasheet mentions 5% NFDM/TBST as blocking/diluting buffer | 66 |
| Assay Genie | CAB14103 | Rabbit Polyclonal | 1:1000[9] | Not specified |
| Cell Signaling Tech | #14672 | Rabbit Monoclonal | 1:1000[2] | 62, 66[2] |
| Novus Biologicals | NBP1-33729 | Not specified | 1:500 | Not specified |
Experimental Protocols
Protocol: Antibody Titration for Optimal Concentration
This protocol outlines a method for determining the optimal concentration of your IMP2 primary antibody using a reagent gradient approach.[12]
-
Prepare Identical Sample Lanes: Load the same amount of protein lysate into multiple lanes of an SDS-PAGE gel.
-
Electrophoresis and Transfer: Perform gel electrophoresis and transfer the proteins to a membrane (PVDF or nitrocellulose) as per your standard protocol.
-
Blocking: Block the entire membrane in an appropriate blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Membrane Sectioning: After blocking, carefully cut the membrane into individual strips, ensuring each strip contains one lane of the protein lysate.
-
Primary Antibody Incubation: Prepare a series of dilutions for your IMP2 primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[13] Incubate each membrane strip in a different antibody dilution overnight at 4°C with gentle agitation.
-
Washing: Wash all membrane strips with wash buffer (e.g., TBST) three times for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate all strips in the same dilution of the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 6.
-
Detection: Add ECL substrate and image all the strips simultaneously.
-
Analysis: Compare the signal intensity and background levels across the different dilutions. The optimal dilution will provide a strong specific signal with minimal background.
Visualizations
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. IMP2Â (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. scbt.com [scbt.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. rwdstco.com [rwdstco.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ibioace.com [ibioace.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting IMP2 Immunoprecipitation
Welcome to the technical support center for IMP2 immunoprecipitation experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting low or no yield of my target protein, IMP2. What are the potential causes and solutions?
Several factors can contribute to a low or no yield of IMP2. Below is a breakdown of common issues and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Poor Antibody Performance | - Antibody Validation: Ensure the primary antibody is validated for immunoprecipitation (IP).[1] Not all antibodies that work in other applications (like Western Blot) will be effective in IP.[1] - Antibody Specificity: Use an antibody that specifically recognizes the endogenous IMP2 protein.[2] - Optimal Concentration: Titrate the antibody to determine the optimal concentration for your specific cell or tissue lysate.[3][4] |
| Inefficient Cell Lysis | - Lysis Buffer Choice: Use a lysis buffer that effectively solubilizes proteins without disrupting the antibody-antigen interaction. A modified RIPA buffer without SDS or a non-denaturing lysis buffer is often recommended for IP.[5][6][7] For co-immunoprecipitation (co-IP) to study protein interactions, a less stringent buffer like Cell Lysis Buffer (#9803 from Cell Signaling Technology) is preferable to RIPA buffer, which can disrupt protein-protein interactions.[8] - Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[5][9] - Sonication: For nuclear and membrane-bound proteins, sonication can be crucial for efficient extraction.[8] |
| Suboptimal Bead Choice and Usage | - Bead Type: Choose beads with high binding affinity for your primary antibody's species and isotype. Protein A beads are generally recommended for rabbit antibodies, while Protein G beads are better for mouse antibodies.[1][8][10] - Magnetic vs. Agarose Beads: Magnetic beads can offer faster and easier separation, potentially reducing sample loss and improving consistency.[11][12] Agarose beads may have a higher binding capacity but require centrifugation, which can sometimes lead to pellet loss.[11][13] - Bead Amount: Optimize the amount of beads used in your experiment.[1] |
| Ineffective Washing | - Insufficient Washing: Inadequate washing can lead to high background and non-specific binding.[1] - Over-washing: Conversely, excessive or harsh washing can disrupt the antibody-antigen interaction, leading to loss of the target protein. Use a series of washing buffers with decreasing stringency.[14] |
| Inefficient Elution | - Elution Buffer Choice: The choice of elution buffer depends on the downstream application. A denaturing buffer like Laemmli is harsh and will elute the antibody along with the antigen, which can interfere with Western blot detection. A gentler elution with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) can preserve the antibody and bead integrity.[15] - Neutralization: If using a low pH elution buffer, it is critical to neutralize the sample immediately with a Tris buffer to prevent protein denaturation. |
Q2: I am observing high background or non-specific bands in my IMP2 IP. How can I reduce this?
High background can obscure the detection of your target protein and its interactors. Here are some strategies to minimize non-specific binding:
| Strategy | Detailed Recommendation |
| Pre-clearing Lysate | Before adding the primary antibody, incubate the cell lysate with beads alone for a period of time.[10] This step helps to remove proteins that non-specifically bind to the beads.[10] |
| Blocking Beads | Block the beads with a competitor protein like 2% BSA before adding the antibody to reduce non-specific binding sites.[3] |
| Optimize Washing Steps | - Increase Wash Stringency: Use a more stringent wash buffer or add a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.1%) to your wash buffer.[4] - Increase Number of Washes: Increasing the number of wash steps can help to remove non-specifically bound proteins.[4] |
| Antibody Concentration | Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to find the lowest concentration that still effectively pulls down your target protein.[4] |
| Use a Different Antibody | If high background persists, consider trying a different primary antibody, preferably one from a different host species or a monoclonal antibody if you are currently using a polyclonal.[10] |
Q3: Since IMP2 is an RNA-binding protein, what special considerations should I take for my immunoprecipitation experiment?
When performing immunoprecipitation for an RNA-binding protein (RBP) like IMP2, the goal is often to co-precipitate associated RNAs. This technique is known as RNA Immunoprecipitation (RIP).
Key Considerations for RIP:
-
Crosslinking: To stabilize the interaction between IMP2 and its target RNAs, you can crosslink the cells with formaldehyde or UV light before lysis.[16][17] UV crosslinking is often preferred as it directly crosslinks proteins to nucleic acids.[16]
-
RNase Inhibitors: It is crucial to include RNase inhibitors in your lysis and wash buffers to prevent the degradation of RNA during the experiment.
-
Lysis Conditions: The lysis buffer should be gentle enough to not disrupt the RNA-protein interaction. Buffers containing lower concentrations of non-ionic detergents are often used.
-
Downstream Analysis: The co-precipitated RNA is typically isolated and analyzed by RT-qPCR or RNA sequencing to identify the target RNAs of IMP2.
Experimental Protocols
Standard Immunoprecipitation Protocol for IMP2
This protocol provides a general framework. Optimization of antibody concentration, bead volume, and incubation times may be necessary.
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 5-10 minutes with periodic mixing.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with 1 ml of ice-cold IP Lysis Buffer or a designated wash buffer.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes. The supernatant is ready for SDS-PAGE and Western blot analysis.
-
Non-Denaturing Elution: Resuspend the beads in 0.1 M glycine-HCl, pH 2.5-3.0. Incubate for 10 minutes with agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).
-
Data Presentation
Table 1: Comparison of Common Lysis Buffers for Immunoprecipitation
| Lysis Buffer | Key Components | Strength | Recommended Use |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | High | Solubilizing nuclear and membrane proteins. May disrupt some protein-protein interactions.[6] |
| IP Lysis Buffer | Tris-HCl, NaCl, NP-40 or Triton X-100, EDTA | Moderate | General IP and co-IP where protein interactions need to be preserved.[5][6] |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Mild | Gentle lysis for preserving fragile protein complexes.[7] |
Table 2: Bead Selection Guide
| Bead Type | Support Matrix | Separation Method | Binding Capacity | Advantages | Disadvantages |
| Agarose Beads | Porous Agarose | Centrifugation | High | High binding capacity.[11][13] | Potential for sample loss during centrifugation.[12] |
| Magnetic Beads | Non-porous Sphere | Magnetic Rack | Lower than Agarose | Fast and easy separation, low non-specific binding, high reproducibility.[11] | Lower binding capacity, may not be suitable for very large protein complexes.[11][13] |
| Magnetic Agarose | Porous Agarose | Magnetic Rack | High | Combines high binding capacity with ease of magnetic separation.[13] | May have slightly higher background than standard agarose beads.[13] |
Visualizations
Workflow for Troubleshooting Low IMP2 Yield
Caption: A flowchart for systematically troubleshooting low yield in IMP2 immunoprecipitation experiments.
Decision Tree for Choosing an Elution Method
Caption: A decision tree to guide the selection of an appropriate elution method based on the downstream application.
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. IMP2Â (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. IP Sample Preparation | Proteintech Group [ptglab.com]
- 10. blog.benchsci.com [blog.benchsci.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. Which beads should I use for my immunoprecipitation? | Proteintech Group [ptglab.com]
- 14. cusabio.com [cusabio.com]
- 15. Tips for Immunoprecipitation | Rockland [rockland.com]
- 16. biocompare.com [biocompare.com]
- 17. epigenie.com [epigenie.com]
Technical Support Center: Optimizing IMP2 siRNA Knockdown Specificity
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers improve the specificity of Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2) siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific effects in IMP2 siRNA experiments?
Non-specific or "off-target" effects in siRNA experiments are a significant concern and can arise from several factors. A primary cause is the siRNA duplex binding to unintended mRNA transcripts with partial complementarity, leading to their unintended silencing. This is often mediated by the "seed region" (positions 2-7) of the siRNA guide strand, mimicking the action of microRNAs (miRNAs)[1][2][3]. High concentrations of siRNA can exacerbate these off-target effects, leading to cellular toxicity or other unexpected phenotypes[1][2][4].
Q2: How can I be sure that the observed phenotype is due to IMP2 knockdown and not an off-target effect?
To ensure the observed phenotype is a direct result of IMP2 knockdown, it is crucial to include rigorous controls and perform validation experiments. Using a second, distinct siRNA that targets a different region of the IMP2 mRNA is a key strategy to confirm that the effect is specific to the target gene[5]. Additionally, performing rescue experiments, where a version of the IMP2 gene that is resistant to the siRNA is expressed, can help to validate the specificity of the knockdown.
Q3: My IMP2 knockdown is efficient at the mRNA level, but I don't see a change in protein levels. What could be the issue?
Troubleshooting Guide
Issue 1: Low Knockdown Efficiency of IMP2
If you are experiencing low knockdown efficiency for IMP2, consider the following optimization steps.
Optimization of Transfection Conditions
| Parameter | Recommendation | Rationale |
| Cell Health & Density | Ensure cells are healthy, low-passage (<50), and 40-80% confluent at the time of transfection.[7] | Healthy, actively dividing cells generally exhibit higher transfection efficiency. Overly confluent or sparse cultures can lead to inconsistent results. |
| siRNA Concentration | Titrate siRNA concentration, typically within a range of 5-100 nM, to find the lowest effective concentration.[5][8] | The optimal concentration is cell-type dependent. Using the lowest effective dose minimizes toxicity and off-target effects.[1] |
| Transfection Reagent | Select a reagent optimized for siRNA delivery and titrate the volume used. | Different cell types require different transfection reagents for optimal delivery. Too much reagent can be toxic.[4][9] |
| Complex Formation | Use serum-free media to dilute siRNA and the transfection reagent before complexing. | Serum can interfere with the formation of siRNA-lipid complexes, reducing transfection efficiency.[8][10] |
| Incubation Time | Optimize the duration of cell exposure to the siRNA-transfection reagent complexes. | Prolonged exposure can increase cytotoxicity. It may be beneficial to replace the transfection medium with fresh growth medium after 8-24 hours.[7] |
Issue 2: High Cellular Toxicity or Off-Target Effects
If you observe significant cell death or suspect off-target effects, the following strategies can help improve the specificity of your IMP2 knockdown.
Strategies to Minimize Off-Target Effects
| Strategy | Description | Rationale |
| Lower siRNA Concentration | Use the lowest concentration of siRNA that achieves sufficient on-target knockdown. | Off-target effects are concentration-dependent. Reducing the siRNA concentration can significantly decrease the number of off-target transcripts silenced.[1] |
| Use Multiple siRNAs | Validate your findings with at least two different siRNAs targeting different sequences of the IMP2 mRNA.[5] | Consistent results with multiple siRNAs strengthen the conclusion that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single siRNA sequence. |
| Chemical Modifications | Employ chemically modified siRNAs, such as those with 2'-O-methyl modifications in the seed region. | These modifications can reduce miRNA-like off-target effects without compromising on-target silencing activity.[1][2] |
| Proper Controls | Include negative controls (e.g., a non-targeting or scrambled siRNA) in every experiment.[5][11] | Negative controls are essential to distinguish sequence-specific silencing from non-specific effects induced by the transfection process itself. |
Experimental Protocols
Protocol 1: General siRNA Transfection for IMP2 Knockdown
This protocol provides a general guideline. It is essential to optimize conditions for your specific cell line.
-
Transfection Reagent Preparation: In a separate sterile tube, dilute the appropriate transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with analysis. The optimal incubation time should be determined empirically.
Protocol 2: Validation of IMP2 Knockdown
A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a method of your choice (e.g., TRIzol or a column-based kit). Ensure a clean, RNase-free working environment.[5]
-
RNA Quality Check: Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for IMP2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
B. Western Blot for Protein Level Analysis
-
Protein Lysate Preparation: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for IMP2. Following washes, incubate with an appropriate HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in IMP2 protein levels relative to the loading control and the negative control samples.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 2. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
Technical Support Center: Overcoming Off-Target Effects of IMP2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of IMP2 (Insulin-like growth factor 2 mRNA-binding protein 2) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of IMP2 in cancer cells?
IMP2 is an RNA-binding protein that plays a significant role in promoting cancer progression.[1][2] It functions by binding to specific mRNA transcripts, thereby enhancing their stability and promoting their translation into proteins.[1] Key targets of IMP2 include mRNAs encoding for proteins involved in cell proliferation, metabolism, and migration, such as Insulin-like Growth Factor 2 (IGF2), the oncogene HMGA1, and the proto-oncogene MYC.[2][3] Overexpression of IMP2 is observed in numerous cancers and is often associated with a poor prognosis.[3][4]
Q2: What are off-target effects in the context of IMP2 inhibitors?
Off-target effects refer to the interactions of a drug or inhibitor with cellular components other than its intended target. In the case of IMP2 inhibitors, this means the small molecule may bind to and affect the function of other proteins besides IMP2, leading to unintended biological consequences and potentially confounding experimental results.
Q3: Why is it crucial to assess the off-target effects of IMP2 inhibitors?
Assessing off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental data, where a biological response is incorrectly attributed to the inhibition of IMP2.
-
Therapeutic Development: For a drug to be safe and effective, it needs to be highly specific for its target. Off-target interactions can cause unforeseen toxicity and side effects.
-
Understanding Mechanism of Action: A thorough understanding of a compound's full range of molecular interactions is necessary to elucidate its true mechanism of action.
Q4: What are some common experimental observations that might suggest off-target effects of an IMP2 inhibitor?
A primary indicator of potential off-target effects is a discrepancy between the phenotype observed with the inhibitor and the phenotype of a genetic knockout of IMP2 (e.g., using CRISPR/Cas9). For instance, if an inhibitor shows a stronger anti-proliferative effect than the IMP2 knockout, it's likely that the inhibitor is affecting other cellular targets that also contribute to cell viability.[5][6]
Troubleshooting Guides
Problem 1: The observed phenotype with my IMP2 inhibitor is stronger than the IMP2 knockout phenotype.
-
Possible Cause: The inhibitor has off-target effects on other proteins that contribute to the observed phenotype (e.g., cell viability, migration).
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to IMP2 in your cellular model.
-
Perform Dose-Response Comparison: Compare the dose-response curve of your inhibitor in wild-type cells versus IMP2 knockout cells. A significant rightward shift in the IC50 in knockout cells suggests on-target activity, but a lack of complete resistance points to off-target effects.
-
Identify Off-Targets:
-
Kinase Profiling: As many inhibitors have off-target effects on kinases, perform a broad kinase panel screen to identify any unintended kinase inhibition.
-
Quantitative Proteomics: Employ techniques like Thermal Proteome Profiling (TPP) or affinity purification-mass spectrometry (AP-MS) to identify other proteins that bind to your inhibitor.
-
-
Use an Orthogonal Inhibitor: Test a structurally different IMP2 inhibitor. If it produces a similar phenotype to the IMP2 knockout, it is more likely to be on-target.
-
Problem 2: My IMP2 inhibitor shows toxicity in non-cancerous cell lines at concentrations effective in cancer cells.
-
Possible Cause: The inhibitor may have off-target effects on proteins essential for the survival of normal cells.
-
Troubleshooting Steps:
-
Differential Off-Target Analysis: Perform quantitative proteomics on both cancerous and non-cancerous cell lines treated with the inhibitor to identify off-targets that are uniquely present or more abundant in the non-cancerous cells.
-
Evaluate Target Expression: Compare the expression levels of IMP2 and any identified off-targets between your cancer and non-cancerous cell lines. The toxicity in normal cells could be due to the inhibition of a highly expressed essential protein.
-
Structure-Activity Relationship (SAR) Studies: If you have access to medicinal chemistry resources, synthesize and test analogs of your inhibitor to identify modifications that reduce off-target binding while maintaining IMP2 inhibition.
-
Problem 3: I am not seeing the expected downstream effects on known IMP2 targets (e.g., no change in IGF2 or HMGA1 protein levels) after inhibitor treatment.
-
Possible Cause:
-
The inhibitor is not engaging IMP2 effectively in the cellular context.
-
The inhibitor has off-target effects that counteract the expected downstream consequences of IMP2 inhibition.
-
The turnover rate of the target proteins is slow, and the treatment time is insufficient.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use CETSA to ensure the inhibitor is binding to IMP2 in your cells at the concentration used.
-
Time-Course Experiment: Perform a time-course experiment to assess the levels of downstream target proteins at different time points after inhibitor treatment.
-
RNA-Seq Analysis: Conduct RNA sequencing on cells treated with the inhibitor and in IMP2 knockout cells. Compare the changes in the transcriptome to see if the inhibitor is recapitulating the effects of IMP2 loss on a global scale. Discrepancies may point to off-target effects influencing gene expression.
-
Rescue Experiment: In IMP2 knockout cells, re-express a version of IMP2 that is resistant to your inhibitor. If the inhibitor still has an effect, it is likely acting through an off-target mechanism.
-
Data Presentation
Table 1: Comparison of Expected Phenotypes: IMP2 Inhibition vs. IMP2 Knockout
| Phenotype | Expected Outcome with On-Target IMP2 Inhibition/Knockout | Potential Off-Target Observation with Inhibitor |
| Cell Proliferation | Reduced proliferation rate[3][7] | Significantly greater reduction in proliferation compared to knockout |
| Cell Migration | Decreased cell migration[7] | Complete inhibition of migration at low nanomolar concentrations |
| Colony Formation | Reduced number and size of colonies[7] | Absence of any colony formation |
| IGF2 Protein Levels | Decreased IGF2 protein levels[3] | No change or an increase in IGF2 levels |
| HMGA1 Protein Levels | Decreased HMGA1 protein levels[3] | No change in HMGA1 levels |
Table 2: Key Experimental Techniques for Off-Target Identification
| Technique | Principle | Information Gained |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[1] | Confirms target engagement of the inhibitor with IMP2 in a cellular context.[1] |
| Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of kinases.[3] | Identifies unintended inhibition of kinases, a common source of off-target effects. |
| Quantitative Proteomics (e.g., TPP, AP-MS) | Identifies proteins that interact with the inhibitor or whose thermal stability is altered upon inhibitor treatment.[2] | Provides an unbiased, proteome-wide view of potential off-targets.[2] |
| RNA-Sequencing (RNA-Seq) | Compares global gene expression changes induced by the inhibitor versus genetic knockout of the target. | Reveals off-target signaling pathways that may be affected by the inhibitor. |
| CRISPR/Cas9 Knockout | Genetic deletion of the target protein.[7] | Provides a "gold standard" phenotype for on-target effects, against which the inhibitor's effects can be compared.[7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the IMP2 inhibitor or vehicle control (e.g., DMSO) for the desired time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant and analyze the amount of soluble IMP2 protein by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble IMP2 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Comparative Analysis using CRISPR/Cas9 Knockout Cells
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable IMP2 knockout cell line. Validate the knockout by Western blotting and Sanger sequencing.
-
Phenotypic Assays: Perform parallel phenotypic assays (e.g., proliferation, migration, colony formation) on wild-type, IMP2 knockout, and inhibitor-treated wild-type cells.
-
Dose-Response Analysis: Determine the IC50 of the inhibitor in both wild-type and IMP2 knockout cell lines.
-
Data Interpretation:
-
If the inhibitor phenotype is similar to the knockout phenotype, the inhibitor is likely on-target.
-
If the inhibitor phenotype is more potent than the knockout phenotype, off-target effects are likely contributing.
-
A significant increase in the IC50 value in the knockout cells confirms that IMP2 is a target, but the degree of the shift can indicate the contribution of on-target versus off-target effects to the overall phenotype.
-
Visualizations
Caption: Simplified IMP2 signaling pathway in cancer cells.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 4. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
Technical Support Center: Optimizing IMP2 Plasmid Transfection in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of IMP2 plasmid transfection in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the role of IMP2 in cancer, and why is it a target for research?
IMP2 (Insulin-like Growth Factor 2 mRNA-binding protein 2) is an RNA-binding protein that plays a significant role in the initiation and progression of multiple cancers, including colorectal, breast, liver, and pancreatic cancer.[1][2] It functions as an oncogene by promoting cancer cell proliferation, migration, and metabolic reprogramming.[1][3][4] Overexpression of IMP2 is often associated with poor patient prognosis.[2][3][4] These characteristics make IMP2 a promising therapeutic target and a subject of intense research in oncology.
Q2: What are the common methods for transfecting IMP2 plasmids into cancer cells?
Common methods for delivering IMP2 plasmids into cancer cells include:
-
Lipid-based Transfection (Lipofection): This method uses cationic lipids to form a complex with the negatively charged plasmid DNA. These complexes fuse with the cell membrane, delivering the DNA into the cell.[5] It is a widely used method due to its ease of use and relatively high efficiency in many cell lines.[5]
-
Electroporation: This physical method applies an electrical pulse to the cells, creating temporary pores in the cell membrane through which the plasmid DNA can enter.[6][7] It can be highly efficient, especially for difficult-to-transfect cells.[6][8]
-
Viral Vectors: Genetically engineered viruses (e.g., lentivirus, adenovirus) can be used to deliver the IMP2 gene into cancer cells with high efficiency.[9][10] This method is particularly useful for stable and long-term gene expression.
Q3: How do I choose the best transfection method for my specific cancer cell line?
The optimal transfection method depends on the cell type, experimental goals (transient vs. stable expression), and available resources.[11]
-
For many common cancer cell lines (e.g., HEK293, HeLa, HepG2), lipid-based reagents like Lipofectamine 3000 can provide high efficiency.[12]
-
For difficult-to-transfect cells, such as primary cells or certain suspension cell lines (e.g., Jurkat), electroporation or viral vectors may be more effective.[6][13]
-
If long-term, stable expression of IMP2 is required, viral vectors are often the preferred choice.
It is crucial to perform optimization experiments for each new cell line and plasmid combination to determine the most efficient method.[11]
Troubleshooting Guide
This guide addresses common issues encountered during IMP2 plasmid transfection experiments.
Low Transfection Efficiency
Problem: After transfection, a low percentage of cells express the IMP2 protein.
| Potential Cause | Troubleshooting Solution |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[14][15] Use cells with a low passage number (ideally below 50) as their characteristics can change over time.[14] |
| Suboptimal Cell Confluency | The optimal confluency for transfection is typically between 40-80%.[14] If confluency is too low, cell growth may be poor. If it's too high (over 90%), contact inhibition can reduce the uptake of foreign DNA.[14][16] |
| Incorrect DNA Quantity or Quality | Use high-quality, purified plasmid DNA that is free of contaminants like proteins, RNA, and endotoxins.[14][17] The optimal amount of DNA varies by cell line and transfection method, so it's essential to perform a titration experiment.[11] For lipid-based methods, higher amounts of DNA are not always better and can be inhibitory.[11] |
| Suboptimal Reagent-to-DNA Ratio (Lipid-based) | The ratio of transfection reagent to plasmid DNA is critical for efficient complex formation.[11] Optimize this ratio by performing a titration, for example, testing ratios of 1:1, 2:1, and 3:1 (reagent volume:DNA mass).[18] |
| Incorrect Electroporation Parameters | For electroporation, the electric field strength and pulse duration are key parameters.[6] These must be optimized for each cell type to maximize efficiency while maintaining cell viability. The goal is to find a pulse that results in 40-80% cell survival.[11] |
| Inhibitors in the Transfection Medium | Serum can inhibit the formation of lipid-DNA complexes; therefore, complex formation should be done in a serum-free medium.[19] Antibiotics can also be toxic to cells when their uptake is enhanced by transfection reagents, so it's recommended to perform transfections in antibiotic-free medium.[16] |
High Cell Death (Cytotoxicity)
Problem: A significant number of cells die after transfection.
| Potential Cause | Troubleshooting Solution |
| Toxicity of the Transfection Reagent | Use the lowest effective concentration of the transfection reagent. High concentrations can be toxic to cells.[18] Consider switching to a reagent known for lower toxicity, such as Lipofectamine 3000.[12] Reduce the incubation time of the transfection complex with the cells.[18] |
| Toxicity from the Plasmid DNA | Excessive amounts of plasmid DNA can induce cytotoxicity.[18] Use the minimal amount of DNA required for efficient expression. Ensure the plasmid preparation is free of endotoxins, which can cause cell death. |
| Harsh Electroporation Conditions | High voltage or long pulse durations during electroporation can lead to excessive cell death.[11] Optimize these parameters to find a balance between transfection efficiency and cell viability. Keeping cells on ice during electroporation can improve survival.[11] |
| Overexpression of IMP2 | As an oncogene, high levels of IMP2 expression might be toxic to some cell lines or induce significant phenotypic changes that affect viability. Consider using a weaker or inducible promoter to control the level of IMP2 expression. |
Quantitative Data Summary
The following tables provide a summary of expected transfection efficiencies with different methods and reagents in various cancer cell lines. Note that these are representative values, and optimization is always recommended.
Table 1: Lipid-Based Transfection Efficiency in Cancer Cell Lines
| Cell Line | Reagent | Reported Efficiency (GFP Plasmid) | Reference |
| HEK293 | Lipofectamine 3000 | >70% | [12] |
| HeLa | Lipofectamine 3000 | >70% | [12] |
| HepG2 | Lipofectamine 3000 | >70% | [12] |
| LNCaP | Lipofectamine 3000 | >70% | [12] |
| A549 | Lipofectamine 3000 | >70% | [12] |
| THP-1 | GeneXPlus | >30% | [20] |
| SH-SY5Y | GeneXPlus | >30% | [20] |
| Raw 264.7 | GeneXPlus | >30% | [20] |
| Mehr-80 (Lung Cancer) | Lipofection | ~40.1% | [21] |
Table 2: Electroporation Efficiency in Difficult-to-Transfect Cells
| Cell Line | Method | Reported Efficiency (Fluorescent Marker) | Reference |
| Jurkat | Electroporation | ~70% (siRNA) | [6] |
| Neuro-2A | Electroporation | ~75% | [6][8] |
| Mehr-80 (Lung Cancer) | Electroporation | ~34.1% | [21] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection using a Commercial Reagent (e.g., Lipofectamine 3000)
This protocol is a general guideline for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
IMP2 expression plasmid
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line of interest
-
Complete growth medium (antibiotic-free)
-
24-well tissue culture plate
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
Step 1: Dilute DNA
-
In a sterile tube, dilute 500 ng of the IMP2 plasmid DNA in 50 µL of Opti-MEM™ medium.[22]
-
Add 1 µL of P3000™ Reagent. Mix gently.
-
-
Step 2: Dilute Lipofectamine 3000
-
In a separate sterile tube, add 1-2.5 µL of Lipofectamine 3000 to 50 µL of Opti-MEM™ medium.[22] Mix gently and incubate for 5 minutes at room temperature.
-
-
Step 3: Form DNA-Lipid Complex
-
Step 4: Add Complexes to Cells
-
Gently add the 100 µL of the DNA-lipid complex mixture drop-wise to the cells in the well.[23]
-
Gently rock the plate to ensure even distribution.
-
-
Step 5: Incubation
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.
-
-
Protocol 2: Electroporation
This protocol provides a general framework. Optimal parameters (voltage, pulse width, number of pulses) must be determined empirically for each cell line.
Materials:
-
IMP2 expression plasmid (high concentration)
-
Electroporator (e.g., Neon™ Transfection System)
-
Electroporation cuvettes or tips
-
Electroporation buffer
-
Cancer cell line of interest
-
Complete growth medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with PBS.
-
Resuspend the cells in the appropriate electroporation buffer at a high concentration (e.g., 1 x 10^7 cells/mL).
-
-
Electroporation:
-
Mix the cell suspension with the IMP2 plasmid DNA (typically 1-5 µg per 10^7 cells).[11]
-
Transfer the cell-DNA mixture to the electroporation cuvette or tip.
-
Apply the electrical pulse using the optimized parameters for your cell line.
-
-
Post-Electroporation Recovery:
-
Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Allowing a 15-30 minute recovery period before adding to the culture media can improve survival rates.[25]
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Change the medium after 24 hours to remove any dead cells and byproducts.
-
Analyze for IMP2 expression after 48-72 hours.
-
Visualizations
Caption: IMP2 signaling pathway in cancer cells.
Caption: General workflow for lipid-based plasmid transfection.
Caption: Troubleshooting logic for IMP2 plasmid transfection.
References
- 1. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 4. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 [ouci.dntb.gov.ua]
- 5. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 6. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection by Electroporation of Cancer and Primary Cells Using Nanosecond and Microsecond Electric Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 15. wearecellix.com [wearecellix.com]
- 16. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 17. neb.com [neb.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Non-viral transfection methods optimized for gene delivery to a lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocols · Benchling [benchling.com]
- 23. origene.com [origene.com]
- 24. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 25. rheniumbio.co.il [rheniumbio.co.il]
Best practices for storing recombinant IMP2 protein
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of recombinant IMP2 (Insulin-like growth factor 2 mRNA-binding protein 2) protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized recombinant IMP2 protein?
For long-term stability, lyophilized recombinant IMP2 protein should be stored at -20°C or -80°C upon receipt.[1][2] Short-term storage at 4°C for up to six months or at room temperature for up to 30 days is also permissible, though colder temperatures are recommended for preserving protein integrity.[1]
Q2: How should I reconstitute lyophilized IMP2 protein?
It is recommended to reconstitute lyophilized IMP2 protein in sterile, distilled water to a concentration of 0.1 to 1.0 mg/mL.[1][2][3] Before opening the vial, centrifuge it briefly to ensure the entire lyophilized pellet is at the bottom.[2] Avoid vigorous vortexing; instead, gently pipette the solution up and down or gently shake to dissolve the protein.[2]
Q3: What is the optimal buffer for storing reconstituted IMP2 protein?
A common storage buffer for recombinant IMP2 is a phosphate buffer at pH 7.4, containing 0.877% sodium chloride.[3] The ideal buffer for any recombinant protein should maintain a pH that supports its stability.
Q4: How can I prevent degradation of my stored IMP2 protein?
To prevent degradation, it is crucial to store the protein at the correct temperature, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and consider adding protease inhibitors to the storage buffer.[4]
Q5: My IMP2 protein seems to be aggregating. What could be the cause and how can I prevent it?
Protein aggregation can be caused by improper pH, high protein concentration, or repeated freeze-thaw cycles.[4] To minimize aggregation, store the protein at a concentration of 1-5 mg/mL and optimize your storage buffer.[4] As IMP2 is an RNA-binding protein, its stability might be influenced by the absence of its RNA substrate; however, specific data on this is limited.
Troubleshooting Guides
Issue 1: Loss of IMP2 Protein Activity
Symptoms:
-
Reduced or no binding to target RNA in an Electrophoretic Mobility Shift Assay (EMSA).
-
Inconsistent results in functional assays.
Possible Causes and Solutions:
| Cause | Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the protein into single-use volumes after reconstitution to minimize the number of times the main stock is frozen and thawed.[1][4] |
| Improper Storage Temperature | For long-term storage, use -80°C. For short-term storage, -20°C is acceptable.[4] Avoid storing at 4°C for extended periods.[4][5] |
| Protein Denaturation | Ensure the storage buffer has an appropriate pH (e.g., pH 7.4).[3] Consider adding cryoprotectants like glycerol (10-50%) to your storage buffer to prevent ice crystal formation during freezing.[4][6][7] |
| Oxidation | If your IMP2 construct has exposed cysteine residues, consider adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the storage buffer.[4][8] |
Issue 2: IMP2 Protein Degradation
Symptoms:
-
Appearance of lower molecular weight bands on an SDS-PAGE gel.
-
Smearing on a Western blot.
Possible Causes and Solutions:
| Cause | Solution |
| Protease Contamination | Add a protease inhibitor cocktail to your storage buffer to prevent enzymatic degradation.[4] |
| Suboptimal Storage Conditions | Store at -80°C for long-term preservation to minimize enzymatic activity.[4] |
| Chemical Instability | Ensure the pH of your storage buffer is optimal for IMP2 stability.[3] |
Issue 3: Low Protein Recovery After Thawing
Symptoms:
-
Lower than expected protein concentration after thawing a frozen aliquot.
Possible Causes and Solutions:
| Cause | Solution |
| Adsorption to Tube Surface | Use low-protein-binding microcentrifuge tubes for storage. For dilute protein solutions (< 1 mg/mL), consider adding a carrier protein like Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.5% to prevent loss.[1][8] |
| Precipitation upon Thawing | Thaw the protein aliquot quickly in a room temperature water bath or in your hand without agitation.[9] After thawing, gently mix the solution and centrifuge briefly to pellet any aggregates before use. |
Experimental Protocols
Protocol 1: Assessing IMP2 Protein Integrity using SDS-PAGE
This protocol helps visualize the purity and potential degradation of your stored recombinant IMP2 protein.[6][10][11]
-
Sample Preparation:
-
Thaw an aliquot of your stored IMP2 protein on ice.
-
Mix 10-20 µg of the protein with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the sample at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein sample and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 10-12% for full-length IMP2).
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
-
Analysis:
-
A single, sharp band at the expected molecular weight of recombinant IMP2 indicates high purity and integrity.
-
The presence of bands at lower molecular weights suggests degradation.
-
Protocol 2: Verifying IMP2 Identity using Western Blot
This protocol confirms the identity of the recombinant IMP2 protein and can also be used to assess degradation.[5][12][13]
-
SDS-PAGE:
-
Follow the SDS-PAGE protocol as described above.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to IMP2 overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein using a chemiluminescent substrate.
-
-
Analysis:
-
A single band at the correct molecular weight confirms the identity of your IMP2 protein.
-
Protocol 3: Evaluating IMP2 RNA-Binding Activity using Electrophoretic Mobility Shift Assay (EMSA)
This functional assay determines if the stored IMP2 protein can still bind to its target RNA.[14][15][16][17][18]
-
RNA Probe Preparation:
-
Synthesize and label a short RNA probe containing the known IMP2 binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
-
Binding Reaction:
-
Native Gel Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the protein-RNA complexes.
-
-
Detection:
-
Detect the labeled RNA probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).
-
-
Analysis:
-
A "shifted" band, which migrates slower than the free RNA probe, indicates the formation of an IMP2-RNA complex. The intensity of the shifted band should increase with increasing concentrations of active IMP2 protein.
-
Visualizations
Caption: Workflow for storing and assessing recombinant IMP2 protein.
Caption: Troubleshooting logic for common issues with stored IMP2.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. Systematic Analysis of the Role of RNA-Binding Proteins in the Regulation of RNA Stability | PLOS Genetics [journals.plos.org]
- 3. Recombinant Human IGF2BP2/IMP-2 protein (ab173053) | Abcam [abcam.com]
- 4. journals.plos.org [journals.plos.org]
- 5. origene.com [origene.com]
- 6. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying recombinant proteins and their degradation products using SDS-PAGE and scanning laser densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. The RNA binding protein IGF2BP2/IMP2 alters the cargo of cancer cell-derived extracellular vesicles supporting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Electrophoretic Mobility Shift Assay for Characterizing RNA–Protein Interaction | CoLab [colab.ws]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Role of the RNA-Binding Protein IMP-2 in Muscle Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New IMP2 Antibody
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of a new antibody against the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2).
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate the specificity of a new IMP2 antibody?
A1: The initial and most critical step is to perform a Western blot analysis using lysates from cell lines with known high and low expression of IMP2, and most importantly, a knockout (KO) or knockdown (KD) cell line where the IMP2 gene has been silenced or removed.[1][2] A specific antibody should detect a band at the correct molecular weight for IMP2 (approximately 66 kDa for isoform 1 and 62 kDa for isoform 2) in the positive control cell lines and show no corresponding band in the KO/KD cell line.[3]
Q2: How can I confirm the molecular weight of IMP2 in my samples?
A2: The expected molecular weight of human IMP2 is approximately 66 kDa.[4][5] However, this can vary slightly due to post-translational modifications. It is recommended to run a lysate from a cell line known to express IMP2, such as RD or Rh30 human rhabdomyosarcoma cells, alongside your experimental samples as a positive control.[6]
Q3: My Western blot shows multiple bands. What could be the reason?
A3: Multiple bands can be due to several factors:
-
Splice variants: IMP2 has known splice variants which may appear as distinct bands.[3]
-
Post-translational modifications: Phosphorylation, ubiquitination, or other modifications can alter the protein's migration.
-
Non-specific binding: The antibody may be cross-reacting with other proteins. To address this, optimize your antibody dilution and blocking conditions.[7] Using a monoclonal antibody can sometimes reduce non-specific binding compared to a polyclonal antibody.[8]
-
Protein degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[9]
Q4: What is an appropriate negative control for my experiments?
A4: The gold standard negative control is a cell line or tissue sample where the IMP2 gene has been knocked out or its expression significantly knocked down using techniques like CRISPR/Cas9 or siRNA/shRNA.[1][2] If a knockout model is not available, you can use a cell line with very low or undetectable levels of IMP2 expression. Additionally, an isotype control antibody of the same immunoglobulin class and from the same host species should be used to control for non-specific binding of the antibody itself.
Q5: How can I test the antibody's performance in applications other than Western blotting?
A5: Once specificity is confirmed by Western blotting, you can validate the antibody for other applications such as immunofluorescence (IF), immunoprecipitation (IP), and immunohistochemistry (IHC). For each application, it is crucial to perform appropriate controls, including using knockout/knockdown cells for IF and IHC, and performing IP followed by mass spectrometry (IP-MS) to identify the precipitated protein and its interactors.[10][11][12]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low abundance of IMP2 in the sample. | Increase the amount of protein loaded per well (20-40 µg of total protein is a good starting point).[7][9] Consider using a cell line known to have higher IMP2 expression.[6] |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Try incubating overnight at 4°C.[13][14] | |
| Poor protein transfer to the membrane. | Confirm transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of IMP2.[9] | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[13] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[7] | |
| Inadequate washing. | Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[15] |
Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low IMP2 expression. | Use a cell line with known IMP2 expression as a positive control.[16] |
| Inefficient antibody penetration. | Ensure cells are properly permeabilized. The choice of fixation and permeabilization agents can be critical.[17] | |
| Antibody not suitable for IF. | Not all antibodies that work for Western blotting will work for IF. Check the antibody datasheet for validated applications.[18] | |
| High Background | Primary or secondary antibody concentration is too high. | Perform a titration of both antibodies to determine the optimal concentrations.[15] |
| Insufficient blocking. | Use a blocking solution containing normal serum from the same species as the secondary antibody.[19] | |
| Autofluorescence of the sample. | Include an unstained control to assess the level of autofluorescence.[19] |
Experimental Protocols
Protocol 1: Western Blot Validation using Knockout (KO) Cell Lysates
This protocol describes the validation of a new IMP2 antibody by comparing its binding to wild-type (WT) and IMP2-KO cell lysates.
Materials:
-
Wild-type (WT) and IMP2-KO cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary IMP2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from both WT and IMP2-KO cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Load equal amounts of protein (e.g., 30 µg) from WT and KO lysates onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary IMP2 antibody (at an optimized dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Expected Results: A specific band corresponding to the molecular weight of IMP2 should be present in the WT lane and absent in the KO lane.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines the procedure for using the new IMP2 antibody to immunoprecipitate endogenous IMP2 and identify its interacting partners.
Materials:
-
Cell lysate from a cell line expressing IMP2
-
IP lysis buffer (non-denaturing)
-
Primary IMP2 antibody
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Pre-clear the cell lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary IMP2 antibody or an isotype control antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).
-
Analyze the samples by mass spectrometry to identify the proteins that were co-immunoprecipitated with IMP2.
Expected Results: IMP2 should be identified with high confidence in the sample immunoprecipitated with the IMP2 antibody and not in the isotype control. Additional proteins identified are potential interacting partners of IMP2.
Visualizations
Caption: Workflow for IMP2 antibody validation using Western blotting with knockout cells.
Caption: Workflow for identifying IMP2 interacting partners using IP-Mass Spectrometry.
Caption: Simplified overview of IMP2's role in post-transcriptional regulation.
References
- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 2. The RNA binding protein IGF2BP2/IMP2 alters the cargo of cancer cell-derived extracellular vesicles supporting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP2Â (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. Anti-IGF2BP2/IMP-2 antibody [EPR6741(B)] (ab124930) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. You are being redirected... [prosci-inc.com]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 12. cusabio.com [cusabio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 18. IMP2/IGF2BP2 Antibody - BSA Free (NBP1-33728): Novus Biologicals [novusbio.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing qPCR Analysis of IMP2 Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing quantitative PCR (qPCR) to analyze the expression of Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting any amplification product in my qPCR for IMP2.
A1: No amplification can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Check RNA Quality and Integrity: Ensure your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Run an aliquot on a denaturing agarose gel to check for distinct ribosomal RNA bands, indicating minimal degradation.[1] Degraded RNA can significantly reduce the efficiency of the reverse transcription step.[1]
-
Reverse Transcription (RT) Efficiency: Verify the efficiency of your cDNA synthesis. Use a reliable reverse transcriptase and consider using a mix of oligo(dT) and random hexamer primers to ensure comprehensive cDNA synthesis. Include a no-RT control to check for genomic DNA contamination.
-
Primer Design and Concentration: Poorly designed primers are a common cause of amplification failure.[1][2] Ensure your primers for IMP2 are specific and do not form secondary structures or primer-dimers.[3] The optimal primer concentration typically ranges from 100 to 500 nM and should be determined empirically.[4]
-
Cycling Conditions: The annealing temperature is critical for primer binding. Use a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set.[2] Ensure the initial denaturation and extension times are adequate.[1]
Q2: My qPCR efficiency for IMP2 is low (less than 90%).
A2: Low amplification efficiency can lead to inaccurate quantification.[5] Consider the following:
-
Optimize Primer Concentration: Titrate the concentration of your forward and reverse primers to find the optimal balance that maximizes efficiency.
-
Adjust Annealing Temperature: A suboptimal annealing temperature can reduce primer binding efficiency. Perform a temperature gradient qPCR to identify the ideal temperature.
-
Assess Template Quality: PCR inhibitors carried over from RNA extraction can inhibit the polymerase. Try diluting your cDNA template (e.g., 1:5 or 1:10) to dilute out inhibitors.[6]
-
Redesign Primers: If optimization fails, your primers may be the issue. Design new primers targeting a different region of the IMP2 transcript. Aim for an amplicon size between 70 and 200 base pairs for optimal efficiency.[4]
Q3: I am observing multiple peaks in my melt curve analysis for IMP2.
A3: Multiple peaks in a melt curve indicate the presence of more than one PCR product, which could be non-specific amplicons or primer-dimers.[5]
-
Primer-Dimers: These often appear as a peak at a lower melting temperature than the specific product.[4] To mitigate this, you can try reducing the primer concentration or increasing the annealing temperature.[7]
-
Non-Specific Amplification: This can be caused by primers binding to unintended targets. To confirm this, run your qPCR product on an agarose gel. If you see multiple bands, your primers are not specific.[8] Redesigning primers with higher specificity is the best solution.[2] Ensure your primers span an exon-exon junction to avoid amplification of any contaminating genomic DNA.[1][9]
Q4: My Ct values for IMP2 are very high or inconsistent across replicates.
A4: High or inconsistent Ct values can be due to:
-
Low IMP2 Expression: IMP2 expression levels may be inherently low in your samples. You may need to start with a higher amount of total RNA for your reverse transcription reaction.
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.[10] Use calibrated pipettes, and whenever possible, prepare a master mix for your qPCR reactions to minimize well-to-well variation.[7]
-
Poor Template Quality: As mentioned before, degraded RNA or the presence of inhibitors can lead to inconsistent results.
IMP2 Primer Design and Validation Data
Proper primer design and validation are crucial for accurate qPCR results. Below is a summary of commercially available and literature-derived primer sets for human IMP2 (IGF2BP2).
| Primer Set ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reported Efficiency | R² | Source/Vendor |
| HP229938 | GTTGGTGCCATCATCGGAAAGG | TGGATGGTGACAGGCTTCTCTG | Not specified | Not specified | OriGene Technologies[11] |
| Bio-Rad | Proprietary | Proprietary | 100% | 0.9998 | Bio-Rad Laboratories[12] |
| Su et al. | AGCTAAGCGGGCAT | CCGCAGCGGGAAATCAATCT | Not specified | Not specified | Su et al. (2022)[13] |
Experimental Protocols
I. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from cells or tissues using a reputable kit or a standard protocol like TRIzol extraction. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step to prevent false-positive results.[1]
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. A mix of oligo(dT) and random hexamer primers is recommended for comprehensive cDNA synthesis.
II. qPCR Protocol for IMP2 Expression Analysis
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (at their optimal concentration), and nuclease-free water.
-
Plate Setup:
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add your cDNA templates (including experimental samples, no-template controls, and no-RT controls) to the respective wells in triplicate.
-
Seal the plate securely.
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with the following general cycling conditions. These may need to be optimized for your specific instrument and primer set.
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (data collection step).
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to assess the specificity of the amplification.[5]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of IMP2 using the ΔΔCt method, normalizing to a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizing Experimental Workflows and Signaling Pathways
qPCR Experimental Workflow
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pcrbio.com [pcrbio.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchhub.com [researchhub.com]
- 6. biozym.com [biozym.com]
- 7. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 8. researchgate.net [researchgate.net]
- 9. idtdna.com [idtdna.com]
- 10. bu.edu [bu.edu]
- 11. origene.com [origene.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. IGF2BP2 Promotes Epithelial to Mesenchymal Transition and Metastasis through Stabilizing HMGA1 mRNA in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in IMP2 functional assays
Welcome to the technical support center for troubleshooting inconsistent results in IMP2 (Insulin-like growth factor 2 mRNA-binding protein 2) functional assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
General FAQs
Q1: What is IMP2 and what is its primary function?
IMP2, also known as IGF2BP2, is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation.[1][2] Its primary function is to bind to specific messenger RNA (mRNA) transcripts, often in an m6A-dependent manner, thereby influencing their stability, localization, and translation.[1][3] This regulation affects a wide range of cellular processes, including metabolism, cell proliferation, migration, and immune function.[1][2]
Q2: Why am I seeing two bands for IMP2 on my Western blot?
Endogenous IMP2 can be detected as two distinct isoforms, one at approximately 66 kDa and a smaller one around 58 kDa.[4] This is due to alternative translational initiation.[4] Additionally, a splice isoform lacking exon 10 can result in a p62 protein.[4] Therefore, observing two bands is not necessarily an artifact. An antibody targeting the C-terminus should recognize both major isoforms.[4] Some antibodies may also cross-react with an unidentified protein at around 40 kDa.[5]
RNA Immunoprecipitation (RIP) Assay Troubleshooting
RNA Immunoprecipitation (RIP) is a key technique to identify the specific RNA molecules that bind to IMP2. However, variability can be a significant issue.
RIP FAQs
Q1: My RIP experiment shows high background (high RNA levels in the IgG control). What can I do?
High background in the negative control is a common issue. Here are some troubleshooting steps:
-
Optimize Antibody Concentration: Using too much antibody can lead to non-specific binding. Perform a titration to find the optimal antibody concentration.
-
Pre-clear Lysate: Incubate your cell lysate with protein A/G beads alone before adding the specific antibody to remove proteins that non-specifically bind to the beads.
-
Increase Wash Steps: Increase the number and stringency of your wash steps after immunoprecipitation to remove non-specifically bound RNA and proteins.
-
Block Beads: If not already part of your kit, block the beads with RNase-free BSA or yeast tRNA to reduce non-specific binding.
Q2: I'm not seeing enrichment of my target RNA in the IMP2-IP sample compared to the IgG control. What could be the problem?
Several factors can contribute to a lack of enrichment:
-
Poor Immunoprecipitation: Verify that your IMP2 antibody is efficiently pulling down IMP2 protein via Western blot of the immunoprecipitated material.
-
Low IMP2 Expression: Ensure that the cell line or tissue you are using expresses sufficient levels of IMP2. You can check this by Western blot or qPCR of the input lysate.
-
Transient or Weak Interaction: The interaction between IMP2 and your RNA of interest might be weak or transient. Consider using a cross-linking protocol (CLIP) to stabilize the interaction.
-
RNA Degradation: Ensure that all your reagents and equipment are RNase-free to prevent RNA degradation during the procedure.
-
Incorrect Lysis Conditions: The lysis buffer composition can affect the integrity of the RNP complex. Optimize your lysis buffer to maintain the native interaction.
Experimental Workflow: RNA Immunoprecipitation (RIP)
Caption: Workflow for a typical RNA Immunoprecipitation (RIP) experiment.
Detailed Protocol: RNA Immunoprecipitation (Native)
-
Cell Lysis: Harvest 1-5 x 10^7 cells and wash with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer containing RNase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G beads. Incubate the pre-cleared lysate with an anti-IMP2 antibody or a negative control IgG overnight at 4°C.
-
Capture: Add fresh protein A/G beads to capture the antibody-RNP complexes.
-
Washing: Wash the beads multiple times with a high-salt wash buffer to remove non-specific binding.
-
RNA Elution: Elute the RNA from the beads using an appropriate elution buffer.
-
RNA Purification: Purify the RNA using a standard phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enrichment of target RNAs using qRT-PCR.
Luciferase Reporter Assay Troubleshooting
Luciferase reporter assays are commonly used to validate the effect of IMP2 on the translation or stability of a target mRNA.
Luciferase Assay FAQs
Q1: I'm seeing a weak or no luciferase signal. What should I do? [6]
A weak signal can be due to several factors:
-
Low Transfection Efficiency: Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio.[6] Use a positive control vector (e.g., a constitutively expressed luciferase) to check transfection efficiency.
-
Poor Plasmid Quality: Use high-quality, endotoxin-free plasmid DNA.[7]
-
Weak Promoter: If your reporter construct uses a weak promoter, the luciferase expression might be low.[6]
-
Suboptimal Reagents: Ensure your luciferase assay reagents are not expired and have been stored correctly.[6][8]
Q2: My luciferase assay results have high variability between replicates. How can I improve this? [6]
High variability can obscure real biological effects:
-
Pipetting Errors: Be precise with your pipetting. Prepare a master mix for your reagents to be added to each well to minimize pipetting variations.[6]
-
Inconsistent Cell Seeding: Ensure that you seed the same number of cells in each well. Uneven cell distribution can lead to variability.
-
Normalization: Always use a co-transfected control reporter (like Renilla luciferase) to normalize the experimental luciferase activity.[6] This will account for differences in transfection efficiency and cell number.
-
Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Q3: The luciferase signal is saturated or too high. What does this mean? [8]
A very high signal can be outside the linear range of your luminometer:
-
Strong Promoter/High Expression: If your reporter is driven by a very strong promoter like CMV, you might get an overly strong signal.[7]
-
Too Much Plasmid: Reduce the amount of reporter plasmid DNA used for transfection.
-
Dilute Lysate: You can try diluting your cell lysate before adding the luciferase substrate.[8]
Troubleshooting Logic: Luciferase Assays
Caption: A logical workflow for troubleshooting common luciferase assay issues.
Cell Migration and Invasion Assay Troubleshooting
Assays like the wound healing (scratch) assay and transwell (Boyden chamber) assay are used to assess the impact of IMP2 on cell motility.
Migration/Invasion Assay FAQs
Q1: In my wound healing assay, the scratch closes at different rates even in my control wells. How can I reduce this variability?
Inconsistent wound closure can be due to:
-
Scratch Width: Ensure the initial scratch is of a consistent width across all wells. Using a pipette tip guide can help.
-
Cell Density: Cells should be at 100% confluence when the scratch is made. Plating a consistent number of cells and allowing them to form a uniform monolayer is critical.[9]
-
Cell Proliferation: Cell migration should be the primary contributor to wound closure, not cell proliferation. To control for this, you can use a proliferation inhibitor like Mitomycin C or culture the cells in serum-free media after making the scratch.[9]
Q2: In my transwell invasion assay, very few cells are migrating through the Matrigel, even with a chemoattractant. What could be wrong?
Low invasion can be caused by several factors:
-
Matrigel Concentration and Thickness: The concentration and thickness of the Matrigel layer are critical. Too thick or too concentrated a layer can impede cell invasion. Optimize the Matrigel coating.
-
Chemoattractant Gradient: Ensure there is a proper chemoattractant gradient. The upper chamber should contain serum-free media, while the lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).[10]
-
Incubation Time: The required incubation time varies significantly between cell types.[9] You may need to perform a time-course experiment to determine the optimal duration for your cells.
-
Cell Viability: Ensure that the cells are healthy and viable before seeding them in the upper chamber.
Quantitative Data Summary
| Assay Type | IMP2 Manipulation | Cell Line | Observed Effect on Migration/Invasion | Reference |
| Wound Healing | Overexpression | HepG2, SNU449 | Increased wound closure rate | [11] |
| Transwell Migration | Overexpression | HepG2, SNU449 | Increased number of transmembrane cells | [11] |
| Wound Healing | Overexpression | MDA-MB-231, LM2-4 | Increased wound closure by 50-70% | [12] |
| Transwell Invasion | Knockdown | U87, U251 | Delayed wound closure and reduced invasion | [13] |
| Transwell Migration | Overexpression | Gastric Cancer Cells | Promoted migration and invasion | [10] |
IMP2 Signaling Pathway
IMP2 has been shown to be involved in several signaling pathways. One of the well-documented pathways is the IGF2/PI3K/Akt pathway, particularly in the context of glioblastoma.[13][14]
Caption: The IMP2-regulated IGF2/PI3K/Akt signaling pathway.[13][14]
References
- 1. IMPlications of IMP2 in RNA Biology and Disease [mdpi.com]
- 2. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 3. IGF2BP2: an m6A reader that affects cellular function and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Isoforms of the mRNA Binding Protein IGF2BP2 Are Generated by Alternative Translational Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMP2Â (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF2BP2 Promotes Epithelial to Mesenchymal Transition and Metastasis through Stabilizing HMGA1 mRNA in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. p62/IMP2 stimulates cell migration and reduces cell adhesion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for non-specific binding in RNA pulldown assays for IMP2
This guide provides troubleshooting strategies and frequently asked questions to help researchers control for non-specific binding in RNA pulldown assays targeting the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in an RNA pulldown assay for IMP2?
Non-specific binding in RNA pulldown assays typically originates from three main sources:
-
Binding to the solid support: Proteins may adhere directly to the streptavidin-coated beads (e.g., agarose or magnetic beads) through charge or hydrophobic interactions.[1][2]
-
Non-specific RNA-protein interactions: Many proteins can bind RNA with low affinity or specificity. These abundant "sticky" proteins can be difficult to distinguish from true interactors.[3]
-
Binding to the biotinylated RNA probe: Proteins may bind to the RNA probe in a sequence-independent manner, or to the biotin tag itself.
Q2: How should I design my experiment to include the necessary controls for non-specific binding?
A robust experimental design with multiple negative controls is critical for identifying true IMP2-RNA interactions. The following controls are essential:
-
Beads-Only Control: Incubate cell lysate with streptavidin beads that have not been loaded with any RNA. This control identifies proteins that bind non-specifically to the beads themselves.[1]
-
Control RNA Probe: Perform a parallel pulldown using a biotinylated control RNA probe. This is the most important control for distinguishing sequence-specific binders from general RNA-binding proteins.[4]
-
Competition Assay (Optional but recommended): A "cold" (non-biotinylated) specific RNA probe can be added in excess to the binding reaction. A true interaction will be outcompeted, leading to a reduced signal for the protein of interest.[5]
Q3: What constitutes a good negative control RNA for an IMP2 pulldown experiment?
The choice of a negative control RNA is crucial. Good options include:
-
Scrambled Sequence: An RNA probe with the same nucleotide composition as your specific probe but in a randomized order. This is often the preferred control.[4]
-
Known Non-binding Sequence: Use a sequence from the literature that has been shown not to interact with IMP2. For example, some studies have used a fragment of the Vesicular Stomatitis Virus (VSV) genome as a non-binding control for IMP2.[6]
-
Antisense (Reverse Complement) Sequence: An antisense version of your target RNA can also be used, although it may have its own set of interacting proteins.
Q4: How can I optimize my buffer conditions to minimize background signal?
Buffer optimization is key to increasing the stringency of the assay and reducing weak, non-specific interactions.[7] Consider the following adjustments:
-
Increase Salt Concentration: Gradually increase the NaCl or KCl concentration in your binding and washing buffers (e.g., from 150 mM to 250 mM or higher). This disrupts electrostatic interactions that contribute to non-specific binding.[7][8]
-
Add Non-ionic Detergents: Including low concentrations of detergents like Tween-20 or NP-40 (e.g., 0.01% to 0.1%) can help block hydrophobic interactions.[8][9]
-
Include Competitor Molecules: Add non-specific competitors to the cell lysate before introducing your specific probe. Common competitors include yeast tRNA and heparin, which will bind to and sequester promiscuous RNA-binding proteins.[5][8][10]
-
Adjust pH: Ensure the buffer pH is stable and appropriate for the interaction. Drastic pH changes can alter protein charges and increase non-specific binding.[7][9]
Q5: My mass spectrometry results show many common background proteins. How do I distinguish true IMP2 interactors?
Distinguishing bona fide interactors from background contaminants is a common challenge.
-
Quantitative Comparison: Use a quantitative mass spectrometry approach (e.g., SILAC, TMT, or label-free quantification) to compare the abundance of proteins pulled down with your specific RNA probe versus the control RNA probe.[11] True interactors should show significant enrichment.
-
Database Subtraction: Compare your protein list against databases of common contaminants in affinity purification-mass spectrometry (AP-MS) experiments, such as the CRAPome database.
-
Orthogonal Validation: Validate high-priority candidates using an independent method. For example, perform a Ribonucleoprotein Immunoprecipitation (RIP) assay using an antibody against IMP2, followed by RT-qPCR to detect the enrichment of the target RNA.[12][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in all lanes, including the beads-only control. | 1. Insufficient blocking of beads. 2. Cell lysate is too concentrated. 3. Ineffective washing steps. | 1. Pre-clear the lysate: Incubate the cell lysate with empty streptavidin beads for 30-60 minutes before the pulldown to remove proteins that bind to the beads.[1][8] 2. Block beads effectively: Before adding the RNA probe, incubate the beads with blocking agents like yeast tRNA (0.1-0.5 mg/mL) or Bovine Serum Albumin (BSA) (1%).[7][10] 3. Optimize lysate amount: Reduce the total amount of protein extract used in the binding reaction.[5] 4. Increase wash stringency: Increase the number of washes (from 3 to 5) and/or the salt/detergent concentration in the wash buffer.[4] |
| Similar protein bands appear in both the specific RNA and control RNA pulldowns. | 1. Proteins are non-specific, general RNA binders. 2. Wash conditions are not stringent enough. 3. Control RNA is not a true negative control. | 1. Add competitor RNA: Include yeast tRNA (e.g., 0.1 µg/µL) and/or heparin in the binding reaction to sequester non-specific RNA-binding proteins.[5][8] 2. Increase wash buffer stringency: Incrementally increase the salt (e.g., up to 500 mM NaCl) and detergent concentration in the wash buffer. 3. Validate your control RNA: Test a different type of control RNA (e.g., a scrambled sequence if you were using an antisense).[4][6] |
| No enrichment of the positive control protein (IMP2). | 1. IMP2 is not expressed or is at very low levels in the cell lysate. 2. The RNA probe is degraded or improperly folded. 3. The specific RNA-IMP2 interaction is weak or transient. 4. Lysis buffer is too harsh and denatured the protein. | 1. Confirm IMP2 expression: Run an input control lane on your Western blot to verify the presence of IMP2 in the starting lysate.[1] 2. Check RNA integrity: Run your biotinylated RNA probe on a denaturing gel to ensure it is intact and not degraded.[5] 3. Optimize binding time/temperature: Increase incubation time (e.g., from 1 hour to 4 hours or overnight) and perform the binding at 4°C. 4. Use a milder lysis buffer: Avoid harsh detergents that could disrupt protein structure. |
| Evidence of RNA degradation. | 1. RNase contamination. | 1. Use an RNase-free environment: Use certified nuclease-free tubes, tips, and reagents.[4] 2. Add RNase inhibitors: Always include a potent RNase inhibitor cocktail in your lysis and binding buffers.[4] |
Experimental Protocol: RNA Pulldown Assay for IMP2
This protocol provides a general framework. Optimization of incubation times, temperatures, and buffer concentrations is highly recommended.
A. Preparation of Biotinylated RNA Probes
-
Synthesize the specific target RNA and a control RNA (e.g., scrambled sequence) via in vitro transcription. Incorporate biotin-labeled nucleotides (e.g., Biotin-UTP) during the reaction.[15]
-
Alternatively, synthesize RNA with a 3' or 5' terminal biotin tag.[11]
-
Purify the RNA probes (e.g., using PAGE purification) and verify their integrity on a denaturing gel.
-
Quantify the purified RNA and resuspend in nuclease-free water.
B. Preparation of Cell Lysate
-
Harvest cells (a minimum of 10-20 million cells per pulldown is recommended).[16]
-
Wash cells once with ice-cold PBS.
-
Lyse cells in a suitable, non-denaturing lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and RNase inhibitors.[17]
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytoplasmic extract) and determine the protein concentration (e.g., via Bradford or BCA assay).
C. RNA-Protein Binding and Complex Capture
-
For each pulldown reaction, dilute 1-2 mg of total protein lysate in binding buffer.
-
Add competitor tRNA (e.g., to a final concentration of 0.1 µg/µL) and incubate for 10 minutes on ice to block non-specific RNA-binding proteins.
-
Add 2-5 µg of the biotinylated RNA probe to the lysate.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.
-
While the binding reaction proceeds, prepare the streptavidin beads. Wash 50 µL of bead slurry per sample three times with lysis buffer.[10]
-
Add the pre-washed beads to the binding reaction and incubate for an additional 1 hour at 4°C with rotation to capture the biotinylated RNA-protein complexes.
D. Washing and Elution
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant and wash the beads 4-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 250 mM NaCl and 0.05% Tween-20). Resuspend the beads completely during each wash.
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 30-50 µL of 1x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
E. Analysis
-
Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.
-
Analyze the proteins by Coomassie staining, silver staining, Western blotting (using an anti-IMP2 antibody), or mass spectrometry.[4]
Quantitative Data Presentation
For mass spectrometry analysis, results should be structured to clearly distinguish specifically enriched proteins.
| Protein ID (UniProt) | Gene Symbol | Fold Enrichment (Specific Probe vs. Control Probe) | p-value | Description |
| Q9Y6M1 | IGF2BP2 | 15.2 | 0.0001 | Insulin-like growth factor 2 mRNA-binding protein 2 |
| P08238 | HSP90AA1 | 1.2 | 0.45 | Heat shock protein HSP 90-alpha (Common background) |
| P62258 | RPL4 | 0.9 | 0.81 | 60S ribosomal protein L4 (Common background) |
| P19338 | HNRNPA1 | 8.7 | 0.005 | Heterogeneous nuclear ribonucleoprotein A1 (Potential Interactor) |
Visualized Workflows and Logic
Caption: Workflow for an IMP2 RNA pulldown experiment.
Caption: Logic of controls to identify specific protein interactions.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Identifying proteins that bind to specific RNAs - focus on simple repeat expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 5. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Structural insights into IMP2 dimerization and RNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [app.jove.com]
- 11. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation [insight.jci.org]
- 13. The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RNA affinity purification: Tips for optimizing | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 17. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in IMP2 Expression in Xenograft Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2/IGF2BP2) expression in xenograft tumor models.
I. Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues related to inconsistent IMP2 expression in your xenograft experiments.
Guide 1: Troubleshooting Weak or No IMP2 Signal in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | 1. Antibody Validation: Ensure the primary antibody is validated for use in Western Blotting with mouse xenograft tissues. Check the manufacturer's datasheet for recommended applications and species reactivity.[1] 2. Antibody Titration: Optimize the primary antibody concentration. Perform a dot blot or a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration for your specific experimental conditions. 3. Positive Control: Include a positive control lysate from a cell line known to express high levels of IMP2 to confirm antibody functionality. |
| Inefficient Protein Extraction | 1. Lysis Buffer Selection: Use a lysis buffer appropriate for extracting cytoplasmic proteins, as IMP2 is predominantly localized in the cytoplasm.[2] A RIPA buffer is often a good starting point. 2. Protease and Phosphatase Inhibitors: Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent IMP2 degradation. 3. Tissue Homogenization: Ensure complete homogenization of the xenograft tissue to efficiently release proteins. Mechanical homogenization (e.g., bead beater or Dounce homogenizer) is recommended for solid tumors. |
| Poor Protein Transfer | 1. Transfer Conditions: Optimize transfer time and voltage/amperage according to the molecular weight of IMP2 (~66 kDa) and the type of transfer system (wet, semi-dry). 2. Membrane Type: Polyvinylidene fluoride (PVDF) membranes are generally recommended for proteins larger than 20 kDa due to their higher binding capacity. 3. Transfer Verification: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm successful transfer across the entire molecular weight range. |
| Low IMP2 Expression in the Model | 1. Cell Line Verification: Confirm the baseline IMP2 expression level in the cancer cell line used for generating the xenografts via RT-qPCR or Western blot of in vitro cultured cells. 2. Tumor Heterogeneity: Be aware that xenograft tumors can be heterogeneous. Analyze multiple tumor fragments or pooled samples to get a more representative measure of IMP2 expression. |
Guide 2: Troubleshooting High Background or Non-Specific Bands in IMP2 Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | 1. Primary Antibody Dilution: A high concentration of the primary antibody is a common cause of non-specific bands. Further dilute your primary antibody. 2. Secondary Antibody Specificity: Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit IgG for a rabbit primary antibody). Use cross-adsorbed secondary antibodies to minimize off-target binding. |
| Inadequate Blocking | 1. Blocking Agent: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST are common blocking agents. If high background persists, try switching the blocking agent. 2. Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Sample Contamination or Degradation | 1. Sample Handling: Keep samples on ice throughout the extraction process to minimize protein degradation. 2. Sample Purity: Ensure the xenograft tissue is carefully dissected to remove necrotic tissue and mouse stroma as much as possible, as these can contribute to background signal. |
Guide 3: Troubleshooting Inconsistent IMP2 Staining in Immunohistochemistry (IHC)
| Potential Cause | Recommended Solution |
| Antigen Masking | 1. Antigen Retrieval: Optimize the antigen retrieval method. Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is commonly used. The optimal pH and incubation time should be determined empirically.[3] 2. Fixation: Avoid over-fixation of the tissue, as it can mask the epitope. If possible, standardize the fixation time and formalin concentration for all samples. |
| Suboptimal Antibody Performance | 1. Antibody Validation: Use an antibody specifically validated for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.[1] 2. Antibody Titration: Perform a dilution series to determine the optimal primary antibody concentration that provides strong specific staining with minimal background. |
| High Background Staining | 1. Endogenous Peroxidase Quenching: If using a peroxidase-based detection system, ensure complete quenching of endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution. 2. Blocking: Use a blocking serum from the same species as the secondary antibody to block non-specific binding sites. 3. Secondary Antibody Control: Include a negative control slide incubated with the secondary antibody only to check for non-specific binding of the secondary antibody. |
| Tissue Processing Variability | 1. Standardized Protocols: Ensure all xenograft tissues are processed, embedded, and sectioned using a standardized protocol to minimize technical variability.[4] 2. Section Thickness: Maintain a consistent section thickness (typically 4-5 µm) for all samples. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main biological factors that can cause variability in IMP2 expression in my xenograft models?
A1: Several biological factors can contribute to this variability:
-
Intrinsic Tumor Heterogeneity: The original patient tumor is often heterogeneous, consisting of different cell populations with varying levels of IMP2 expression. This heterogeneity can be maintained in patient-derived xenograft (PDX) models.
-
Host Microenvironment: As the human tumor grows in the mouse, the original human stromal cells are gradually replaced by mouse stromal cells. This altered tumor microenvironment can influence the gene expression of the cancer cells, potentially affecting IMP2 levels.[5]
-
Tumor Location: The site of tumor implantation (subcutaneous vs. orthotopic) can impact the tumor microenvironment and gene expression. While tumor-specific gene expression is often conserved, the stromal response can differ, which may indirectly influence IMP2 expression.[6][7]
-
Passage Number: Serial passaging of xenografts in mice can lead to clonal selection and changes in gene expression over time. It is advisable to use xenografts from a consistent and low passage number for your experiments.[8]
Q2: How can I minimize experimental variability in IMP2 expression between different xenografts?
A2: To minimize experimental variability, we recommend the following:
-
Standardized Xenograft Establishment: Use a consistent protocol for tumor implantation, including the number of cells injected, the site of injection, and the use of Matrigel.
-
Consistent Mouse Strain and Conditions: Use the same immunodeficient mouse strain (e.g., NOD/SCID, NSG) of the same age and sex for all experiments. House the mice under identical conditions (diet, light cycle, etc.). Different mouse strains can have varying levels of residual immune function, which can impact tumor growth and the microenvironment.
-
Controlled Tumor Growth and Harvesting: Harvest tumors when they reach a pre-defined size to ensure you are comparing tumors at a similar developmental stage.
-
Standardized Sample Processing: Process all harvested tumors consistently for protein extraction or fixation to minimize technical artifacts.
Q3: My IMP2 antibody shows two bands on a Western blot. Is this expected?
A3: Yes, it is not uncommon to observe two predominant bands for IMP2 in Western blot analysis. This is because IMP2 has multiple translation initiation sites, which can result in protein isoforms of slightly different molecular weights.[9]
Q4: What is the typical subcellular localization of IMP2, and how should this appear in IHC?
A4: IMP2 is primarily a cytoplasmic protein. Therefore, in IHC staining, you should expect to see a predominantly cytoplasmic staining pattern in the tumor cells.[2] Nuclear staining is not typically observed.
Q5: Are there any known post-translational modifications of IMP2 that could affect its detection?
A5: Yes, IMP2 is known to be regulated by post-translational modifications, including:
-
Phosphorylation: mTOR can phosphorylate IMP2, which promotes its binding to target mRNAs like IGF2.[10]
-
Ubiquitination: The lncRNA LINRIS can prevent the ubiquitination of IMP2, thereby stabilizing the protein and preventing its degradation.[11]
-
Acetylation: SIRT1 can deacetylate IMP2, which regulates its ability to affect the stability of target transcripts.[9]
These modifications can potentially influence antibody binding or the overall stability and, therefore, the detectable levels of the IMP2 protein.
III. Data Presentation
The following table summarizes representative data on IMP2 expression across different cancer cell line xenografts as reported in the literature. Expression levels are categorized for comparative purposes.
| Cancer Type | Cell Line | Xenograft Model | IMP2 mRNA Expression | IMP2 Protein Expression | Reference |
| Gallbladder Cancer | EGI-1 | Murine Xenograft | High | High | [2][7] |
| Gallbladder Cancer | Mz-ChA-2 | Murine Xenograft | High | High | [2][7] |
| Glioblastoma | U87 | In vitro | Upregulated | Upregulated | |
| Glioblastoma | U251 | In vitro | Upregulated | Upregulated | |
| Colorectal Cancer | HCT116 | - | Significantly Overexpressed | - | [11] |
| Breast Cancer | MDA-MB-468 | - | Increased with IMP2 OE | Increased with IMP2 OE | [11] |
IV. Experimental Protocols
Protocol 1: Western Blot Analysis of IMP2 in Xenograft Tumors
-
Tumor Lysate Preparation:
-
Excise the xenograft tumor and immediately snap-freeze it in liquid nitrogen or proceed with lysis.
-
Weigh the frozen tumor tissue and add 10 volumes of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IMP2 (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at its optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
For quantitative analysis, strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin, GAPDH, or Tubulin). Densitometry analysis can then be performed to normalize IMP2 expression to the loading control.
-
Protocol 2: Immunohistochemical (IHC) Staining of IMP2 in Xenograft Tumors
-
Tissue Preparation:
-
Fix freshly excised xenograft tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in a pre-heated citrate buffer (10 mM, pH 6.0) and incubating at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Immunostaining:
-
Wash the slides with PBS.
-
Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating the slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the slides with the primary IMP2 antibody (at its optimized dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Visualize the staining by adding a DAB (3,3'-diaminobenzidine) substrate solution until the desired color intensity is reached.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip on the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. IMP2 staining should be cytoplasmic.
-
For semi-quantitative analysis, a scoring system (e.g., H-score) can be used, which considers both the staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.
-
V. Visualizations
Caption: IMP2 Signaling Pathway in Cancer.
Caption: Experimental Workflow for Xenograft Studies.
Caption: Troubleshooting Logic Flowchart.
References
- 1. bosterbio.com [bosterbio.com]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF2BP2 promotes cancer progression by degrading the RNA transcript encoding a v-ATPase subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analyzing IMP2 Expression Data from TCGA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2/IGF2BP2) expression data from The Cancer Genome Atlas (TCGA).
Frequently Asked Questions (FAQs)
Q1: Where can I find IMP2 (IGF2BP2) expression data in TCGA?
You can access IMP2 expression data, along with other molecular and clinical data, through the Genomic Data Commons (GDC) portal. For a more user-friendly experience, web-based tools like cBioPortal, UCSC Xena, and GEPIA2 provide interfaces to explore, visualize, and download TCGA datasets.[1][2][3][4] For programmatic access and more in-depth analysis, the R package TCGAbiolinks is a powerful tool to query and download TCGA data.[5][6]
Q2: What is the typical expression pattern of IMP2 in different cancers in TCGA?
Pan-cancer analyses of TCGA data reveal that IMP2 (IGF2BP2) is significantly overexpressed in a majority of tumor tissues compared to normal tissues.[7][8] High IMP2 expression is often associated with poorer prognosis and advanced tumor stages in several cancer types, including but not limited to breast cancer, pancreatic cancer, and glioblastoma.[7][9][10]
Q3: Are there known splice variants of IMP2 that I should be aware of when analyzing TCGA data?
Yes, splice variants of IMP2, such as AIMP2-DX2 (an exon 2-deleted splice variant), have been identified and are implicated in cancer progression.[11] It is important to consider isoform-specific analysis, as different isoforms may have distinct functions.[11][12] Analysis of RNA-Seq data from TCGA can be used to investigate the expression of specific cancer-specific isoforms.[13]
Q4: What are the key signaling pathways involving IMP2 that I should investigate?
IMP2 is a key regulator of the IGF2/PI3K/Akt signaling pathway, which is crucial for cell proliferation, migration, and invasion in cancer.[9][14] IMP2 can also be involved in other pathways, such as the IL-6/JAK2/STAT3 pathway, and can influence metabolic processes like aerobic glycolysis.[15] In some contexts, it has been shown to interact with the NF-κB signaling pathway.[16]
Troubleshooting Guides
Issue 1: Difficulty downloading and preprocessing TCGA data for IMP2 analysis.
-
Problem: Users may find it challenging to navigate the GDC portal and handle the raw data files.
-
Solution:
-
Use TCGAbiolinks R Package: This package simplifies the process of querying, downloading, and preparing TCGA data.[5][6] It allows for reproducible workflows and easy integration with other Bioconductor analysis packages.
-
Utilize Web-Based Portals: For initial exploration and smaller-scale data downloads, platforms like cBioPortal and UCSC Xena offer pre-processed data that is easier to handle.[1][2]
-
Follow a Step-by-Step Guide: Refer to online tutorials and documentation that walk through the process of using the GDC Data Transfer Tool and organizing the downloaded files.[17][18]
-
Issue 2: Inconsistent results in differential expression analysis of IMP2.
-
Problem: Discrepancies in identifying IMP2 as a differentially expressed gene (DEG) across different studies or pipelines.
-
Solution:
-
Start with Raw Counts: For differential expression analysis using tools like DESeq2 or edgeR, it is best practice to use raw RNA-seq counts rather than normalized data like FPKM or TPM.[19][20]
-
Proper Normalization: If using normalized data for other purposes, be aware of the different normalization methods (e.g., TPM, FPKM, FPKM-UQ) and their potential impact on results.[21][22][23][24] TPM is often preferred for comparing expression levels across samples.[21]
-
Address Batch Effects: TCGA data is generated over many years and at different centers, which can introduce batch effects. Use tools like ComBat or include batch information in your statistical model to mitigate these effects.[22]
-
Define Comparison Groups Carefully: Ensure that the tumor and normal samples are correctly identified and that clinical metadata is used to stratify samples appropriately (e.g., by tumor stage or subtype).
-
Issue 3: Challenges in performing survival analysis with IMP2 expression.
-
Problem: Difficulty in correlating IMP2 expression with patient survival outcomes.
-
Solution:
-
Appropriate Statistical Models: Use Kaplan-Meier curves to visualize survival differences and the log-rank test to assess their statistical significance.[25][26] The Cox proportional hazards model can be used to evaluate the effect of IMP2 expression while accounting for other clinical covariates.[25][26]
-
Data Stratification: Divide patients into high and low IMP2 expression groups. This can be done by using the median or quartiles as a cutoff. Online tools like TRGAted can facilitate this type of analysis.[27]
-
Use Up-to-date Clinical Data: Ensure you are using the most recent and comprehensive clinical follow-up data available from TCGA.
-
Consider Tumor Purity and Heterogeneity: The proportion of tumor cells in a sample can influence bulk RNA-seq expression levels. Consider using computational methods to estimate tumor purity and account for it in your analysis.
-
Experimental Protocols & Methodologies
Protocol 1: Differential Expression Analysis of IMP2
-
Data Acquisition:
-
Use the TCGAbiolinks package in R to query and download RNA-seq raw counts (HTSeq-Counts) and clinical data for your cancer of interest from the GDC portal.[6]
-
-
Data Preprocessing:
-
Organize the count data into a matrix with genes as rows and samples as columns.
-
Filter out genes with low counts across all samples.
-
Create a metadata table that maps sample IDs to their condition (e.g., tumor vs. normal tissue).
-
-
Differential Expression Analysis using DESeq2:
-
Create a DESeqDataSet object from the count matrix and metadata.
-
Run the DESeq function to perform the differential expression analysis.
-
Extract the results for IMP2, including the log2 fold change, p-value, and adjusted p-value.
-
-
Visualization:
-
Generate a volcano plot to visualize differentially expressed genes.
-
Create a box plot to compare IMP2 expression between tumor and normal samples.
-
Protocol 2: Survival Analysis based on IMP2 Expression
-
Data Preparation:
-
Obtain normalized IMP2 expression data (e.g., TPM) and corresponding clinical data, including survival time and event status (e.g., "deceased" or "alive").
-
Merge the expression and clinical data based on patient identifiers.
-
-
Patient Stratification:
-
Divide patients into "high" and "low" IMP2 expression groups based on a chosen cutoff (e.g., median expression).
-
-
Kaplan-Meier Analysis:
-
Cox Proportional Hazards Model:
-
Fit a Cox model to assess the association between IMP2 expression (as a continuous or categorical variable) and survival, while adjusting for other clinical variables like age, sex, and tumor stage.[26]
-
Quantitative Data Summary
| Cancer Type | IMP2 Expression Status | Association with Prognosis | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpressed in tumor vs. normal | High expression linked to lower survival rate | [10] |
| Glioblastoma Multiforme (GBM) | Upregulated in GBM tissues | Promotes cell proliferation, migration, and invasion | [9] |
| Breast Cancer (BRCA) | Overexpressed in tumor tissue | High expression linked to poorer prognosis | [7] |
| Ovarian Cancer (OV) | Upregulated in OC tissues | High expression correlated with unfavorable survival | [8] |
| Colorectal Cancer (CRC) | Significantly overexpressed in CRC cells | Important for CRC progression | [15] |
Visualizations
Caption: IMP2-mediated activation of the IGF2/PI3K/Akt signaling pathway.
References
- 1. Top 5 tools for TCGA data analysis | by Roy Granit | Medium [medium.com]
- 2. Data mining The Cancer Genome Atlas in the era of precision cancer medicine [smw.ch]
- 3. TCGA Computational Tools - NCI [cancer.gov]
- 4. GEPIA 2 [gepia2.cancer-pku.cn]
- 5. How To Download Gene Expression Data From TCGA and GTEx Using R: A Complete Guide for Cancer Genomics Research - NGS Learning Hub [ngs101.com]
- 6. youtube.com [youtube.com]
- 7. Pan-cancer Analysis Identifies AIMP2 as a Potential Biomarker for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-like growth factor 2 mRNA-binding protein 2 is a therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. TCGADownloadHelper: simplifying TCGA data extraction and preprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TCGA database preprocess - omicverse Readthedocs [starlitnightly.github.io]
- 19. Differential Gene Expression Analysis [larionov.co.uk]
- 20. Differential gene expression analysis of publicly available TCGA data - best practices? [biostars.org]
- 21. Chapter 3 RNA Data preprocessing | IOBR (Immuno-Oncology Biological Research) [iobr.github.io]
- 22. biostate.ai [biostate.ai]
- 23. A benchmark of RNA-seq data normalization methods for transcriptome mapping on human genome-scale metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Survival Analysis of Lung Cancer Patients from TCGA Cohort [scirp.org]
- 26. Survival Analysis of Breast Cancer Data from the TCGA Dataset [ramaanathan.github.io]
- 27. TRGAted: A web tool for survival analysis using protein data in the Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analysis of Cancer Genome Atlas in R [costalab.org]
Strategies for reducing the toxicity of IMP2 overexpression in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the toxic effects associated with the overexpression of Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2) in in vitro experimental models.
Frequently Asked Questions (FAQs)
Q1: What is IMP2 and why is its overexpression sometimes toxic to cells?
A1: IMP2 (also known as IGF2BP2, p62) is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation, influencing mRNA stability, localization, and translation.[1][2] It is involved in various cellular processes, including cell proliferation, migration, and metabolism.[3][4] Overexpression of IMP2 has been linked to several types of cancer and is often associated with poor prognosis.[5][6][7]
The "toxicity" observed from IMP2 overexpression in vitro can manifest in several ways:
-
Protein Aggregation: High concentrations of any overexpressed protein can overwhelm the cell's folding machinery, leading to the formation of insoluble aggregates that are cytotoxic.[8][9]
-
Disruption of Cellular Pathways: As an RNA-binding protein, excessive IMP2 can alter the expression of numerous target genes, leading to imbalances in critical cellular pathways such as apoptosis and cell cycle regulation.[10][11] For instance, IMP2 is known to have anti-apoptotic functions.[10][11][12]
-
Metabolic Stress: Overexpression can place a significant metabolic burden on the cell, depleting resources required for normal cellular functions.[13]
Q2: What are the common signs of toxicity in my cell culture following IMP2 overexpression?
A2: Common indicators of toxicity include:
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells or a slower growth rate compared to control cells.[3][4]
-
Changes in Cell Morphology: Cells may appear rounded, detached from the culture surface, or show signs of apoptosis (e.g., membrane blebbing).
-
Increased Apoptosis: Assays for caspase activity or other apoptotic markers may show a significant increase in programmed cell death.[10]
-
Formation of Inclusion Bodies: Microscopic examination may reveal protein aggregates within the cells.[8]
Q3: Can the choice of expression vector influence the toxicity of IMP2 overexpression?
A3: Absolutely. The choice of promoter in your expression vector is critical.
-
Constitutive Promoters: Strong constitutive promoters (e.g., CMV) drive high-level, continuous expression of IMP2, which can quickly lead to toxic levels.[14]
-
Inducible Promoters: Using an inducible expression system (e.g., tetracycline-inducible systems like T-REx™) allows for temporal control over IMP2 expression.[15][16][17] This enables you to expand your cell population before inducing expression, and to titrate the level of expression by varying the concentration of the inducing agent.[18][19]
-
Weaker Promoters: In some cases, switching to a weaker constitutive promoter (e.g., EF1alpha) can reduce the expression level to a more manageable, less toxic level.[14]
Troubleshooting Guides
Problem 1: High levels of cell death after transfection with an IMP2 expression plasmid.
This is a common issue and can often be resolved by optimizing the transfection protocol and expression system.
High concentrations of plasmid DNA and transfection reagents can be toxic to cells.[20] It's crucial to determine the optimal balance that maximizes transfection efficiency while minimizing cytotoxicity.[21][22]
Experimental Protocol: Optimizing Plasmid DNA and Transfection Reagent Concentrations
-
Cell Plating: The day before transfection, plate your cells at a density that will result in 70-90% confluency at the time of transfection.[22][23][24] Plate cells in a multi-well plate (e.g., 12-well or 24-well) to test multiple conditions in parallel.
-
Prepare Transfection Complexes:
-
Transfection: Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours) before replacing the medium with fresh, complete medium.[22]
-
Assessment: 24-48 hours post-transfection, assess cell viability using a method such as Trypan Blue exclusion or an MTT assay. Analyze IMP2 expression levels via Western blot or qPCR to identify the condition that provides sufficient expression with minimal toxicity.
Table 1: Example Titration for Transfection Optimization in a 12-well Plate
| Well | Plasmid DNA (µg) | Transfection Reagent (µL) | Reagent:DNA Ratio |
| 1-3 | 0.5 | 1.0 | 2:1 |
| 4-6 | 1.0 | 1.0 | 1:1 |
| 7-9 | 0.5 | 1.5 | 3:1 |
| 10-12 | 1.0 | 2.0 | 2:1 |
Note: The optimal ratios and amounts are cell-type and reagent-dependent and should be determined empirically.[21][23]
If optimizing transfection conditions is insufficient, an inducible system is highly recommended for toxic proteins.[14][15][16]
Experimental Workflow: Using a Tetracycline-Inducible System
Caption: Workflow for establishing and using an inducible IMP2 expression system.
Problem 2: IMP2 protein appears to be forming aggregates (inclusion bodies).
Protein aggregation is a common consequence of overexpression and a major source of cytotoxicity.[8][25]
Molecular chaperones assist in the proper folding of newly synthesized proteins and can prevent their aggregation.[8][26][27] Co-transfection with a plasmid expressing chaperones like Hsp70 or GroEL/GroES can enhance the solubility of overexpressed IMP2.[9][26]
Experimental Protocol: Chaperone Co-expression
-
Obtain or construct a mammalian expression vector for a chaperone protein (e.g., human Hsp70).
-
Co-transfect your cells with the IMP2 expression plasmid and the chaperone expression plasmid. A 1:1 ratio of the plasmids is a good starting point, but this can be optimized.
-
48-72 hours post-transfection, lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE and Western blotting with an anti-IMP2 antibody to determine the extent of IMP2 solubilization.
The composition of the buffer used during cell lysis and subsequent experiments is crucial for maintaining protein stability and preventing aggregation.[28][29][30]
Table 2: Common Additives for Protein Stabilization Buffers
| Additive | Example | Concentration | Purpose |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent oxidation of cysteine residues.[28] |
| Salts | NaCl, KCl | 150-500 mM | Maintain ionic strength and prevent non-specific interactions.[29] |
| Stabilizing Osmolytes | Glycerol, Trehalose | 5-20% (v/v) | Increase viscosity and stabilize protein structure.[28][31][32] |
| Detergents | Triton X-100, NP-40 | 0.1-1% (v/v) | Solubilize proteins and prevent aggregation.[30] |
| Protease Inhibitors | PMSF, Cocktail | Varies | Prevent protein degradation by endogenous proteases.[29] |
Problem 3: Overexpression of IMP2 leads to unexpected changes in cell signaling pathways.
IMP2 is known to regulate pathways involved in cell survival and apoptosis, such as the ERK pathway.[10][11] Overexpression can therefore lead to off-target effects.
If IMP2 overexpression is causing toxicity through a specific signaling pathway, it may be possible to counteract this effect. For example, since IMP2 can promote cell survival via ERK phosphorylation[10][11], this may be relevant in cancer cell models where apoptosis is desired. In non-cancer models where maintaining normal cell function is the goal, understanding this signaling can be key.
Signaling Pathway: IMP2 and the ERK Pathway
Caption: IMP2 can exert anti-apoptotic effects by increasing ERK1/2 phosphorylation.
The effects of IMP2 overexpression can be highly cell-type dependent. For example, in some cancer cells, IMP2 is essential for proliferation, and its knockout leads to a halt in cell growth.[2][3] It's important to characterize the specific effects of IMP2 in your chosen cell line.
By systematically addressing these common issues, researchers can develop a robust experimental system to study the function of IMP2 while minimizing the confounding effects of overexpression-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 4. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 5. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Chaperone-fusion expression plasmid vectors for improved solubility of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. IGF2 mRNA binding protein p62/IMP2-2 in hepatocellular carcinoma: antiapoptotic action is independent of IGF2/PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Overexpression: Reaching the limit | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel inducible expression system for the functional study of toxic gene in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - US [thermofisher.com]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Cell Culture Academy [procellsystem.com]
- 23. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. mobitec.com [mobitec.com]
- 25. researchgate.net [researchgate.net]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. Molecular chaperones antagonize proteotoxicity by differentially modulating protein aggregation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bitesizebio.com [bitesizebio.com]
- 29. tebubio.com [tebubio.com]
- 30. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 31. journals.plos.org [journals.plos.org]
- 32. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
Validation & Comparative
Validating the Oncogenic Role of IMP2: A Comparative Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2 or p62, is an oncofetal RNA-binding protein that has emerged as a significant player in tumorigenesis.[1][2][3] Overexpressed in a wide array of human cancers, IMP2 is frequently associated with poor prognosis and disease progression.[1][4][5][6] As a post-transcriptional regulator, IMP2 primarily functions by binding to specific mRNA targets, often in an N6-methyladenosine (m6A)-dependent manner, to enhance their stability and translation.[1] This guide provides a comparative overview of IMP2's oncogenic functions across various cancer models, supported by experimental data and detailed protocols to assist in validating its role as a potential therapeutic target.
Data Presentation: IMP2's Role Across Diverse Cancer Types
The oncogenic activity of IMP2 has been documented in numerous malignancies.[1] However, its specific targets and downstream effects can be context-dependent. The following table summarizes the expression, function, and molecular interactions of IMP2 in several key cancer models.
| Cancer Type | IMP2 Expression | Key Oncogenic Roles | Key Molecular Targets & Pathways | Prognostic Significance |
| Glioblastoma (GBM) | Upregulated | Proliferation, Migration, Invasion, EMT, Chemoresistance, Regulates Oxidative Phosphorylation[7][8] | Targets: IGF2[7][8]Pathway: IGF2/PI3K/Akt[7][8][9][10] | High expression linked to poor prognosis.[6] |
| Colorectal Cancer (CRC) | Upregulated | Proliferation, Invasion, Migration, Glycolysis, Anti-apoptosis[1] | Targets: MYC, RAF1, HK2, GLUT1[1]Regulators: HOTAIR, LINRIS, HES1[1] | High expression associated with decreased overall survival.[1][11] |
| Breast Cancer | Upregulated | Cell Migration, Reduced Cell Adhesion, EMT, Invasion[1][2] | Targets: CTGF, MYC[1][2]Pathway: IMP2/3-miR-200a-PR axis in TNBC[12] | High expression linked to poor prognosis.[6] |
| Hepatocellular Carcinoma (HCC) | Upregulated | Proliferation, Migration, Invasion, EMT[2][6][13][14] | Pathway: Wnt/β-catenin[1][14] | High expression correlates with poor patient survival.[6] |
| Lung Cancer (NSCLC) | Upregulated | Proliferation, Tumor Growth, Glycolysis, Metastasis[1][9][10] | Targets: PFKL (stabilized by CircDHTKD1/IMP2 complex)[1] | High expression in LUAD is associated with decreased survival.[1] |
| Pancreatic Cancer (PDAC) | Upregulated | Tumor Initiation, Progression, EMT, Metastasis[9][10] | Pathway: Correlates with PKC signaling pathway activation[10] | High expression is linked to a lower rate of survival.[9][10] |
| Thyroid Cancer | Upregulated | Tumor Growth, Glycolysis[1] | Targets: APOE[1]Pathway: IL-6/JAK2/STAT3[1] | High expression associated with decreased survival.[1] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Downregulated | Metastasis Suppressor: Suppresses cell migration and invasion[1] | Targets: CKB (stabilizes mRNA)[1] | Downregulation correlates with increased metastatic potential.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding IMP2's function. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a standard workflow for validating IMP2's oncogenic role.
Caption: General oncogenic mechanism of IMP2.
Caption: IMP2-mediated activation of the IGF2/PI3K/Akt pathway in GBM.[7][8]
Caption: Standard workflow for validating the oncogenic role of IMP2.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing findings. The following are standard protocols for key experiments used to assess IMP2's function.
siRNA-mediated Knockdown of IMP2
This protocol is for transiently silencing the IGF2BP2 gene to observe resulting phenotypic changes.
-
Cell Seeding: One day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate in antibiotic-free medium to achieve 60-70% confluency at the time of transfection.
-
Transfection Reagent Preparation:
-
For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 20 pmol of IMP2-targeting siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with downstream assays (e.g., qPCR/Western Blot to confirm knockdown, functional assays).
Cell Proliferation Assay (Real-Time Imaging)
This method measures cell growth over time.
-
Cell Seeding: Seed IMP2-knockdown/knockout and control cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Imaging: Place the plate in a real-time live-cell imaging system (e.g., IncuCyte S3).
-
Data Acquisition: Capture phase-contrast images every 2-4 hours for a period of 3-5 days.
-
Analysis: Use the integrated software to calculate cell confluency over time. Plot the confluency percentage against time to generate growth curves. A reduction in the rate of confluency in IMP2-depleted cells compared to controls indicates an effect on proliferation.[4]
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses 2D cell migration.
-
Cell Seeding: Seed IMP2-knockdown/knockout and control cells in a 96-well image-lock plate and grow to a confluent monolayer.
-
Wound Creation: Use a specialized wound-making tool (e.g., WoundMaker) to create a uniform scratch or "wound" in the cell monolayer of each well.
-
Imaging: Wash wells with PBS to remove dislodged cells and add fresh medium. Place the plate in a live-cell imaging system and capture images of the wounds every 2 hours.
-
Analysis: Measure the wound width or relative wound density at each time point using the imaging software. A slower closure of the wound in IMP2-depleted cells indicates impaired migration.[1]
Transwell Invasion Assay
This assay measures the ability of cells to invade through an extracellular matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: After rehydration, remove the medium and seed 5 x 10⁴ cells (resuspended in 200 µL of serum-free medium) into the upper chamber of the insert.
-
Chemoattractant: Add 500 µL of complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Analysis:
-
Remove non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have invaded to the bottom surface with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts, allow them to dry, and count the number of stained cells in several fields of view under a microscope. A reduced cell count in the IMP2-depleted group indicates decreased invasive potential.
-
In Vivo Xenograft Tumor Model
This model validates the effect of IMP2 on tumor growth in a living organism.
-
Cell Preparation: Harvest IMP2-knockout and control cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 3-4 days.
-
Analysis: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. At the end of the experiment (typically 4-6 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis. A significant reduction in tumor volume and weight in the IMP2-knockout group validates its tumor-promoting role in vivo.[1][3][6]
References
- 1. IMPlications of IMP2 in RNA Biology and Disease [mdpi.com]
- 2. p62/IMP2 stimulates cell migration and reduces cell adhesion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 5. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 [ouci.dntb.gov.ua]
- 6. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 12. IMP2 and IMP3 cooperate to promote the metastasis of triple-negative breast cancer through destabilization of progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling the Expression Landscape of IMPs in Ovarian Tumors: A Comparative Analysis of IMP1, IMP2, and IMP3
A detailed examination of the differential expression of the Insulin-like Growth Factor 2 mRNA-binding proteins (IMPs) 1, 2, and 3 in various ovarian tumor subtypes reveals distinct patterns with potential diagnostic and prognostic implications for researchers, scientists, and drug development professionals.
The IMP family of oncofetal RNA-binding proteins, comprising IMP1 (IGF2BP1), IMP2 (IGF2BP2), and IMP3 (IGF2BP3), plays a crucial role in tumorigenesis by modulating the stability and translation of target mRNAs, including key oncogenes. Their expression in ovarian cancer has been a subject of intense investigation, with studies suggesting their involvement in tumor progression and patient outcomes. This guide provides a comparative overview of IMP1, IMP2, and IMP3 expression in ovarian tumors, supported by experimental data and methodologies.
Comparative Expression of IMP1, IMP2, and IMP3 in Ovarian Tumors
The expression of IMP family members varies significantly across different histological subtypes of ovarian tumors. The following table summarizes the key findings from various immunohistochemical studies.
| Protein | Ovarian Tumor Type | Expression Level/Frequency | Prognostic Significance | Reference |
| IMP1 | Ovarian Carcinomas | 69% of 107 ovarian carcinomas showed de novo synthesis. Elevated expression preferentially in high-grade and high-stage cases. | Significant prognostic indicator for reduced recurrence-free and overall survival. | [1] |
| Normal Ovaries & Serous Borderline Tumors | Not detected. | - | [1] | |
| IMP2 | All Ovarian Tumor Types | Expressed in nearly all cases of all tumor types (in >5% of tumor cells). | Prognostic meaning could not be analyzed due to ubiquitous expression. | [2][3] |
| IMP3 | High-Grade Serous Carcinoma | 67% positive expression. | Associated with better overall survival in one study. | [2][3][4] |
| Low-Grade Serous Carcinoma | 23% positive expression. | Negative cases showed better relapse-free survival. | [2][3][5] | |
| Mucinous Carcinoma | 82% positive expression. | - | [2][3][6] | |
| Mucinous Borderline Tumors | 81% positive expression. | - | [2][3] | |
| Clear Cell Carcinoma | 67% positive expression. | - | [2][3] | |
| Endometrioid Carcinoma | 39% positive expression. | - | [2][3] | |
| Serous Borderline Tumors (micropapillary variant) | 20% positive expression. | - | [2][3] | |
| Benign and Borderline Serous Tumors | <5% expressed IMP3, ranging from weak to strong staining. | - | [7] | |
| Normal Ovaries, Benign Ovarian Lesions | Weak or no IMP3 expression. | - | [4] |
Experimental Methodologies
The primary method utilized to assess the expression of IMP proteins in ovarian tumors is Immunohistochemistry (IHC) .
General Immunohistochemistry Protocol for IMP Protein Detection:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ovarian tumor tissue sections (typically 4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is commonly achieved by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking of Endogenous Peroxidase: Endogenous peroxidase activity is quenched by incubating the sections in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in methanol) to prevent non-specific background staining.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for IMP1, IMP2, or IMP3. The choice of antibody clone and dilution is critical and should be optimized. Incubation is typically carried out overnight at 4°C or for a specified time at room temperature.
-
Detection System: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP) is applied. This is followed by the addition of a chromogen substrate (e.g., diaminobenzidine - DAB), which produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: The sections are counterstained with a nuclear stain, such as hematoxylin, to provide morphological context.
-
Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.
-
Scoring: The staining intensity (e.g., weak, moderate, strong) and the percentage of positively stained tumor cells are evaluated by a pathologist. A scoring system is often used to semi-quantitatively assess the protein expression. For instance, positive staining might be defined as cytoplasmic staining in >5% of tumor cells[2][3].
Signaling Pathways and Logical Relationships
The IMP proteins function as post-transcriptional regulators, influencing the fate of their target mRNAs. This regulatory role has significant implications for cancer progression.
Caption: Role of IMP proteins in post-transcriptional regulation of target oncogenic mRNAs.
The above diagram illustrates how IMP proteins, upon binding to target mRNAs in the cytoplasm, can protect them from degradation and enhance their translation. This leads to an increased production of oncoproteins that drive key aspects of tumorigenesis, such as cell proliferation, invasion, and survival[1][8].
Caption: A generalized workflow for the immunohistochemical detection of IMP proteins.
This workflow outlines the key steps involved in the immunohistochemical analysis of IMP protein expression in ovarian tumor tissues, from sample preparation to final analysis.
References
- 1. Expression of the RNA-binding protein IMP1 correlates with poor prognosis in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive immunohistochemical analysis of IMP2 and IMP3 in 542 cases of ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. IMP3 expression in human ovarian cancer is associated with improved survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive immunohistochemical analysis of IMP2 and IMP3 in 542 cases of ovarian tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMP3 is upregulated in primary ovarian mucinous carcinoma and promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMP3 expression in serous tumors of the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
Comparative Analysis of IMP2 Targets: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse roles of the RNA-binding protein IMP2 (IGF2BP2) across different cell types is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of IMP2 targets, detailing its molecular interactions and functional consequences in various cellular contexts, with a focus on cancer and embryonic stem cells.
IMP2 is an oncofetal protein predominantly expressed during embryonic development and re-expressed in various cancers. It functions as a post-transcriptional regulator, binding to specific mRNA targets to control their stability, localization, and translation. These regulatory activities of IMP2 have profound implications for cell proliferation, differentiation, and tumorigenesis.
Quantitative Comparison of IMP2 Targets
To facilitate a clear comparison of IMP2's molecular interactions in different cellular environments, the following tables summarize its known mRNA targets identified through high-throughput sequencing techniques like Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-seq) and RNA Immunoprecipitation followed by Sequencing (RIP-seq).
| Target mRNA | Cell Type(s) | Reported Function of Interaction | Supporting Evidence |
| IGF2 | Glioblastoma, Pancreatic Cancer, various cancer cell lines | Promotes translation of Insulin-like Growth Factor 2, activating the PI3K/Akt signaling pathway and promoting cell proliferation.[1] | CLIP-seq, RIP-seq, Functional assays |
| HMGA1 | Gastric Cancer, various cancer cell lines | Stabilizes HMGA1 mRNA, leading to increased expression and promotion of Epithelial-to-Mesenchymal Transition (EMT) and metastasis.[2] | RIP-seq, Functional assays |
| MYC | Colorectal Cancer, Hepatocellular Carcinoma | Stabilizes MYC mRNA, a key oncogene, promoting cancer cell proliferation. | CLIP-seq, Functional assays |
| CD44 | Adenocarcinoma cells | Regulates cell adhesion.[1] | CLIP-seq |
| ATP6V1A | Breast Cancer | Promotes the degradation of the ATP6V1A transcript, impacting lysosomal function and cellular invasiveness.[3] | RNA-seq, Immunoprecipitation assays |
| Various mitochondrial protein-encoding mRNAs | Brown Adipocytes | Regulates the translation of mRNAs encoding mitochondrial components, impacting energy metabolism. | RIP-seq, Functional assays |
| Cell Type | Key IMP2 Targets and Pathways | Primary Functional Outcome |
| Glioblastoma | IGF2, PI3K/Akt pathway | Increased proliferation, invasion, and chemoresistance.[4][5] |
| Pancreatic Cancer | IGF2, PI3K/Akt pathway, DANCR | Promotes proliferation, stem-cell-like properties, and is associated with poor survival.[1] |
| Colorectal Cancer | MYC, RAF1 | Promotes proliferation. |
| Gastric Cancer | HMGA1, EMT pathway | Enhances metastasis.[2] |
| Breast Cancer | CDK6 | Affects cell cycle progression. |
| Hepatocellular Carcinoma | ALDOA, CDC45, Wnt/β-catenin pathway | Drives fibrosis, promotes migration, and enhances tumor growth. |
| Embryonic Stem Cells | Adhesion and survival-related transcripts | Maintenance of pluripotency and regulation of cell adhesion and survival. |
| Neural Precursor Cells | Neurogenic and astrocytic differentiation-related transcripts | Regulates the balance between neurogenesis and astrocytic differentiation. |
Key Signaling Pathways Regulated by IMP2
IMP2's influence on cellular function is often mediated through its impact on critical signaling pathways. The following diagrams illustrate two of the most significant pathways modulated by IMP2.
Experimental Protocols
The identification of IMP2 targets relies on robust experimental techniques. Below are detailed methodologies for two key experimental approaches: individual-nucleotide resolution CLIP (iCLIP) and RNA Immunoprecipitation (RIP).
Individual-Nucleotide Resolution CLIP (iCLIP) Protocol
iCLIP provides a high-resolution map of RNA-protein interaction sites.[6][7][8][9][10]
Step-by-Step iCLIP Methodology:
-
UV Cross-linking: Cells or tissues are irradiated with UV light to create covalent bonds between IMP2 and its directly bound RNA molecules.
-
Cell Lysis: Cells are lysed to release the IMP2-RNA complexes.
-
Limited RNase Digestion: The cell lysate is treated with a low concentration of RNase to fragment the RNA, leaving short RNA fragments protected by the bound IMP2.
-
Immunoprecipitation: An antibody specific to IMP2 is used to pull down the IMP2-RNA complexes.
-
RNA 3' End Dephosphorylation: The 3' ends of the RNA fragments are dephosphorylated to allow for adapter ligation.
-
3' Adapter Ligation: A specific RNA adapter is ligated to the 3' end of the RNA fragments.
-
5' End Radiolabeling: (Optional) The 5' ends of the RNA are radiolabeled for visualization after gel electrophoresis.
-
SDS-PAGE and Membrane Transfer: The protein-RNA complexes are separated by size using SDS-PAGE and transferred to a nitrocellulose membrane.
-
Proteinase K Digestion: The membrane is treated with Proteinase K to digest the IMP2 protein, leaving a small peptide at the cross-link site.
-
RNA Isolation: The RNA fragments are isolated from the membrane.
-
Reverse Transcription: The isolated RNA is reverse transcribed into cDNA. The reverse transcriptase typically stops at the peptide remnant, resulting in cDNAs that are truncated at the cross-link site.
-
cDNA Size Selection: The cDNAs are size-selected to enrich for fragments of the desired length.
-
cDNA Circularization: The single-stranded cDNAs are circularized using a ligase.
-
cDNA Linearization: The circular cDNAs are linearized at a specific site within the adapter sequence.
-
PCR Amplification: The linearized cDNAs are amplified by PCR to generate a library for sequencing.
-
High-Throughput Sequencing: The cDNA library is sequenced, and the resulting reads are mapped to the genome to identify the precise binding sites of IMP2.
RNA Immunoprecipitation (RIP) Protocol
RIP is used to identify RNAs that are associated with a specific RNA-binding protein.
Step-by-Step RIP Methodology:
-
Cell Harvesting: Cells are harvested and washed.
-
Cell Lysis: A gentle lysis buffer is used to disrupt the cells and release the ribonucleoprotein (RNP) complexes, including IMP2 bound to its target RNAs.
-
Immunoprecipitation: An antibody specific to IMP2 is added to the cell lysate and incubated to allow the antibody to bind to the IMP2-RNP complexes. Protein A/G beads are then added to capture the antibody-IMP2-RNP complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNA.
-
Protein Digestion: The captured complexes are treated with Proteinase K to digest the IMP2 and other proteins, releasing the associated RNA.
-
RNA Purification: The RNA is purified from the digested sample.
-
Downstream Analysis: The purified RNA can be analyzed in two ways:
-
RT-qPCR: To quantify the enrichment of specific, known RNA targets.
-
RNA Sequencing (RIP-seq): To identify the full spectrum of RNAs that were bound to IMP2.
-
By providing a comprehensive overview of IMP2's targets in different cellular contexts, the signaling pathways it modulates, and the detailed experimental protocols for their identification, this guide aims to equip researchers with the necessary knowledge to further investigate the multifaceted roles of IMP2 in health and disease.
References
- 1. Up-regulation of IGF2BP2 by multiple mechanisms in pancreatic cancer promotes cancer proliferation by activating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating single-cell transcriptomic data across different conditions, technologies, and species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP2 promotes cancer progression by degrading the RNA transcript encoding a v-ATPase subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGFBP2 Is a Potential Master Regulator Driving the Dysregulated Gene Network Responsible for Short Survival in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF2BP2 orchestrates global expression and alternative splicing profiles associated with glioblastoma development in U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. epigenie.com [epigenie.com]
Validating the Interaction Between IMP2 and Specific mRNA Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods used to validate the interaction between the Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IMP2) and its specific mRNA targets. Understanding this interaction is crucial for elucidating the post-transcriptional regulation of genes involved in various cellular processes, including cancer and metabolism.[1] This document outlines the principles, protocols, and comparative performance of prevalent in vivo and in vitro techniques, supported by experimental data.
Comparative Analysis of High-Throughput In Vivo Methods
High-throughput sequencing-based methods are powerful tools for identifying the RNA targets of RNA-binding proteins (RBPs) like IMP2 on a transcriptome-wide scale. The two most common approaches are Crosslinking and Immunoprecipitation (CLIP) and RNA Immunoprecipitation (RIP).
Data Presentation: Performance Comparison
The following table summarizes the quantitative data from studies utilizing enhanced CLIP (eCLIP) and RIP-seq to identify IMP2-interacting RNAs. It is important to note that a direct head-to-head comparison in the same study and cell type is ideal but not always available in the literature. The data presented here is compiled from different studies to provide a general overview.
| Feature | eCLIP (for IMP2)[2][3] | RIP-seq (for IMP1, a close homolog of IMP2)[3] |
| Number of Identified Binding Sites (Clusters/Peaks) | 57,648 and 66,928 in two biological replicates | Approximately 1,400 identified RNAs |
| Resolution | Nucleotide resolution | Lower resolution (typically identifies whole transcripts) |
| Direct vs. Indirect Interactions | Identifies direct binding sites due to UV crosslinking | May co-precipitate indirect interactors within a complex |
| Signal-to-Noise Ratio | Improved with methods like size-matched input (SMInput) normalization[2] | Can have higher background and lower signal-to-noise ratio[4] |
| Reproducibility | High correlation between biological replicates (R values of 0.51 for IMP2)[3] | Can be variable depending on antibody specificity and experimental conditions |
Key Experimental Methodologies
This section provides detailed protocols for the principal techniques used to validate IMP2-mRNA interactions.
Enhanced UV Crosslinking and Immunoprecipitation (eCLIP-seq)
eCLIP is a refined version of iCLIP that offers higher efficiency and requires less starting material. It is a method of choice for identifying the precise binding sites of IMP2 on its target RNAs.
-
UV Crosslinking: Expose cultured cells (e.g., human pluripotent stem cells) to 254 nm UV light to induce covalent crosslinks between IMP2 and its bound RNAs.[2]
-
Cell Lysis and RNase Treatment: Lyse the cells and partially digest the RNA with RNase I to obtain short RNA fragments protected by the bound IMP2.[2]
-
Immunoprecipitation: Use a specific antibody against IMP2 to immunoprecipitate the IMP2-RNA complexes. A size-matched input (SMInput) sample (2% of the lysate) should be collected before this step to serve as a background control.[2]
-
RNA-Protein Complex Isolation: Run the immunoprecipitated material on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Excise the membrane region corresponding to the size of IMP2 and its crosslinked RNA.
-
RNA Isolation: Treat the membrane slice with proteinase K to digest the protein and release the crosslinked RNA fragments.
-
Library Preparation:
-
Ligate a 3' RNA adapter to the isolated RNA fragments.
-
Reverse transcribe the RNA to generate cDNA. The reverse transcriptase will truncate at the crosslinked nucleotide, marking the binding site.
-
Ligate a 3' DNA adapter to the cDNA.
-
Perform PCR amplification to generate the sequencing library.
-
-
High-Throughput Sequencing: Sequence the prepared library on a platform like Illumina.
-
Bioinformatics Analysis: Process the sequencing reads to identify the IMP2 binding sites.
RNA Immunoprecipitation followed by qPCR (RIP-qPCR)
RIP-qPCR is a widely used method to validate the association of IMP2 with a specific candidate mRNA identified from high-throughput screens or hypothesized to be a target.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a polysome lysis buffer (e.g., 100 mM KCl, 5 mM MgCl2, 10 mM HEPES pH 7.0, 0.5% NP-40, supplemented with RNase and protease inhibitors).[5][6] The choice between a mild or harsh lysis buffer depends on the strength of the interaction being investigated.[7]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads pre-coated with an anti-IMP2 antibody. A non-specific IgG antibody should be used as a negative control.
-
Incubate for several hours to overnight at 4°C with gentle rotation.
-
-
Washing: Wash the beads extensively with a wash buffer (e.g., NT2 buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40) to remove non-specific binding.[5][6]
-
RNA Elution and Purification:
-
Elute the RNA from the beads using a suitable elution buffer and proteinase K treatment to digest the protein.
-
Purify the RNA using a standard method like TRIzol extraction or a column-based kit.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the purified RNA.
-
Perform qPCR using primers specific for the candidate mRNA target.
-
Analyze the data by calculating the fold enrichment of the target mRNA in the IMP2 IP sample relative to the IgG control and the input sample.
-
In Vitro Validation Methods
In vitro assays are essential for confirming a direct interaction between IMP2 and a specific RNA sequence and for mapping the minimal binding region.
This assay uses a biotinylated RNA probe of the putative binding site to "pull down" interacting proteins from a cell lysate.
-
Biotinylated RNA Probe Synthesis: Synthesize a short RNA probe corresponding to the putative IMP2 binding site with a biotin label at one end.
-
Cell Lysate Preparation: Prepare a whole-cell or cytoplasmic lysate from cells expressing IMP2.
-
Binding Reaction: Incubate the biotinylated RNA probe with the cell lysate to allow the formation of RNA-protein complexes.
-
Pull-down: Add streptavidin-coated magnetic beads to the binding reaction to capture the biotinylated RNA probes along with any bound proteins.[4]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and detect the presence of IMP2 by Western blotting.
This cell-based assay is used to determine the functional consequence of the IMP2-mRNA interaction, such as its effect on mRNA stability or translation.
-
Construct Generation: Clone the putative IMP2 binding site from the target mRNA into the 3' UTR of a luciferase reporter gene in a suitable vector. Create a mutant version of the binding site as a negative control.
-
Cell Transfection: Co-transfect cells with the luciferase reporter construct and a plasmid expressing IMP2 (or an siRNA to knockdown endogenous IMP2). A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: A change in the reporter luciferase activity (normalized to the control luciferase) in the presence of IMP2 compared to the control indicates that IMP2 regulates the expression of the reporter gene through the cloned binding site.[8][9][10][11][12]
Conclusion
The validation of the interaction between IMP2 and its mRNA targets requires a multi-faceted approach. High-throughput methods like eCLIP-seq are invaluable for the initial discovery of a comprehensive set of binding sites at high resolution. Subsequently, RIP-qPCR serves as a robust method for validating these findings for specific candidate mRNAs. Finally, in vitro techniques such as RNA pull-down and luciferase reporter assays are crucial for confirming direct interactions and elucidating the functional consequences of IMP2 binding. The choice of method will depend on the specific research question, available resources, and the desired level of resolution and throughput. By combining these powerful techniques, researchers can build a detailed understanding of the role of IMP2 in post-transcriptional gene regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced CLIP uncovers IMP protein-RNA targets in human pluripotent stem cells important for cell adhesion and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 10. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. A luciferase reporter mouse model to optimize in vivo gene editing validated by lipid nanoparticle delivery of adenine base editors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of IMP2 as a prognostic marker in independent patient cohorts
A Comparative Guide for Researchers and Drug Development Professionals
The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a significant prognostic biomarker in a multitude of cancers. Its overexpression frequently correlates with aggressive tumor behavior and poor patient outcomes. This guide provides a comprehensive cross-validation of IMP2's prognostic value in independent patient cohorts across various cancer types, supported by experimental data and detailed methodologies.
Comparative Prognostic Performance of IMP2
The prognostic significance of IMP2 has been independently validated in numerous cancer types. High IMP2 expression, assessed by both immunohistochemistry (IHC) and quantitative real-time PCR (qRT-PCR), consistently associates with reduced overall survival and disease-free survival. The following tables summarize the key findings from several independent patient cohorts.
IMP2 Prognostic Value in Pancreatic Ductal Adenocarcinoma (PDAC)
| Patient Cohort | Number of Patients | Method | Key Findings | p-value | Reference |
| PDAC Cohort 1 | 210 | IHC | High IMP2 expression is linked to a lower one-year survival rate. | 0.017 | [1] |
| TCGA-PAAD | Not Specified | mRNA Expression | Increased IGF2BP2 expression is significantly associated with worse overall survival. | < 0.0001 | [2] |
IMP2 Prognostic Value in Gallbladder Carcinoma (GBC)
| Patient Cohort | Number of Patients | Method | Key Findings | p-value | Reference |
| International Multi-center GBC Cohort | 483 | IHC | High IMP2 expression is linked to shorter survival time. | 0.033 | [3] |
IMP2 Prognostic Value in Glioblastoma Multiforme (GBM)
| Patient Cohort | Number of Patients | Method | Key Findings | p-value | Reference |
| TCGA Proneural GBM Cohort | Not Specified | mRNA Expression | Elevated IMP2 expression correlates with poor prognosis in the proneural subtype. | < 0.06 | |
| Clinical GBM Patient Samples | 49 | mRNA Expression & IHC | IMP2 expression was upregulated in 43 out of 49 GBM patient tissues. | Not Specified | [4] |
IMP2 Prognostic Value in Other Cancers (Based on TCGA Data)
| Cancer Type | Abbreviation | Hazard Ratio (HR) | p-value | Reference |
| Kidney Renal Clear Cell Carcinoma | KIRC | 2.1 | < 0.0001 | [2] |
| Head and Neck Squamous Cell Carcinoma | HNSC | 2.01 | < 0.0001 | [2] |
| Sarcoma | SARC | 2.24 | < 0.0001 | [2] |
| Uterine Corpus Endometrial Carcinoma | UCEC | 1.94 | < 0.01 | [2] |
| Lung Adenocarcinoma | LUAD | 1.57 | < 0.01 | [2] |
| Liver Hepatocellular Carcinoma | LIHC | 1.68 | < 0.01 | [2] |
| Bladder Urothelial Carcinoma | BLCA | 1.54 | < 0.01 | [2] |
| Kidney Renal Papillary Cell Carcinoma | KIRP | 2.03 | < 0.05 | [2] |
Experimental Protocols
Immunohistochemistry (IHC) for IMP2 Detection
This protocol provides a general framework for IMP2 protein detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Specific antibody dilutions and incubation times should be optimized for each antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is commonly used.
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a pressure cooker, microwave, or steamer at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding sites with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IMP2 antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for IMP2 mRNA Quantification
This protocol outlines the general steps for quantifying IMP2 mRNA expression in tumor samples. Primer sequences and specific reaction conditions should be validated.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tissue samples using a suitable kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for IMP2, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IMP2 and the housekeeping gene.
-
Calculate the relative expression of IMP2 using the ΔΔCt method.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involving IMP2, a typical experimental workflow for its validation as a prognostic marker, and the logical relationship between its expression and patient outcomes.
Caption: IMP2 in the IGF2/PI3K/Akt Signaling Pathway.
Caption: Workflow for IMP2 Prognostic Marker Validation.
Caption: IMP2 Expression and Patient Prognosis.
References
- 1. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent Validation of Early-Stage Non-Small Cell Lung Cancer Prognostic Scores Incorporating Epigenetic and Transcriptional Biomarkers With Gene-Gene Interactions and Main Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling IMP2's Role in Chemoresistance: A Comparative Guide Using Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
The development of chemoresistance remains a significant hurdle in cancer therapy. Identifying and validating molecular drivers of this resistance is paramount for developing novel therapeutic strategies. This guide focuses on the validation of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2) as a key player in chemoresistance, with a particular emphasis on evidence derived from patient-derived xenograft (PDX) models. We objectively compare IMP2-mediated resistance with other well-established mechanisms and provide detailed experimental data and protocols to support these findings.
IMP2: A Post-Transcriptional Regulator Driving Chemoresistance
IMP2, also known as IGF2BP2, is an RNA-binding protein that has emerged as a significant contributor to cancer progression and therapeutic resistance.[1][2] Its primary function involves binding to specific mRNA transcripts, thereby enhancing their stability and promoting their translation into proteins. This post-transcriptional regulation can have profound effects on various cellular processes, including proliferation, metabolism, and, critically, the response to chemotherapy.
Recent studies have solidified the link between elevated IMP2 expression and poor treatment outcomes in various cancers. In colorectal cancer, for instance, high levels of IMP2 have been correlated with resistance to frontline chemotherapeutic agents.[1]
Quantitative Data from Patient-Derived Xenograft (PDX) Studies
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a highly relevant preclinical model for studying treatment response as they preserve the heterogeneity of the original tumor.[3][4][5][6] A pivotal study utilizing PDX models of colorectal cancer has provided direct evidence of IMP2's role in chemoresistance.
| Chemotherapeutic Agent | Patient-Derived Xenograft (PDX) Cohort | Outcome |
| 5-Fluorouracil | Colorectal Cancer PDXs with high IMP2 expression | Significantly reduced tumor response compared to PDXs with low IMP2 expression.[1] |
| Oxaliplatin | Colorectal Cancer PDXs with high IMP2 expression | Significantly reduced tumor response compared to PDXs with low IMP2 expression.[1] |
| Selumetinib | Colorectal Cancer Patient-Derived Organoids (PDOs) | Significant correlation between high IMP2 expression and resistance.[1] |
| Gefitinib | Colorectal Cancer Patient-Derived Organoids (PDOs) | Significant correlation between high IMP2 expression and resistance.[1] |
| Regorafenib | Colorectal Cancer Patient-Derived Organoids (PDOs) | Significant correlation between high IMP2 expression and resistance.[1] |
The IMP2 Signaling Pathway in Chemoresistance
In bladder cancer, a key mechanism of IMP2-driven chemoresistance to cisplatin has been elucidated.[7][8] This pathway highlights how IMP2's role in mRNA stabilization directly impacts cellular responses to DNA-damaging agents.
Caption: IMP2-mediated chemoresistance pathway in bladder cancer.
Comparison with Alternative Chemoresistance Mechanisms
To provide a comprehensive understanding, it is essential to compare the IMP2-mediated mechanism with other well-established drivers of chemoresistance, such as the ATP-binding cassette (ABC) transporters MDR1 and BCRP.
| Feature | IMP2-Mediated Resistance | MDR1/BCRP-Mediated Resistance |
| Mechanism of Action | Post-transcriptional regulation: stabilizes mRNA of pro-survival and anti-apoptotic genes (e.g., IPO4, SLC7A11).[7][8] | ATP-dependent drug efflux pumps: actively transport chemotherapeutic agents out of the cell, reducing intracellular drug concentration.[9][10][11] |
| Cellular Localization | Primarily cytoplasmic, shuttles to the nucleus. | Cell membrane.[9] |
| Substrate Specificity | Affects resistance to drugs that induce DNA damage and ferroptosis (e.g., cisplatin).[7][8] | Broad substrate specificity, conferring resistance to a wide range of structurally and functionally diverse drugs (e.g., taxanes, anthracyclines, topoisomerase inhibitors).[9][11] |
| Mode of Upregulation | Gene amplification, transcriptional overexpression in response to tumor-promoting signals. | Often upregulated after initial chemotherapy exposure, leading to acquired resistance. Can also be intrinsically overexpressed in some cancer stem-like cells.[10] |
Experimental Protocols for PDX-Based Chemoresistance Studies
The following protocols provide a framework for validating the role of target proteins, such as IMP2, in chemoresistance using patient-derived xenografts.
Establishment of Patient-Derived Xenografts
Caption: Workflow for the establishment of patient-derived xenografts.
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection.[4][5]
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[4][5]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Serial Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are excised, fragmented, and re-implanted into new cohorts of mice for expansion and banking. This process is typically repeated for several generations (F1, F2, F3, etc.).[4][5]
In Vivo Chemotherapy Efficacy Studies in PDX Models
-
Cohort Establishment: Once tumors in the PDX models reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
IMP2 Expression Analysis: A baseline assessment of IMP2 expression in the PDX tumors is performed, typically through immunohistochemistry (IHC) or quantitative real-time PCR (qRT-PCR) on a subset of tumors, to stratify cohorts into "IMP2-high" and "IMP2-low" groups.
-
Drug Administration: The treatment group receives the chemotherapeutic agent (e.g., cisplatin at a clinically relevant dose), while the control group receives a vehicle control. The dosing schedule should mimic clinical administration.
-
Tumor Response Measurement: Tumor volume and mouse body weight are measured 2-3 times per week.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, including IHC for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), as well as molecular analysis to confirm IMP2 target engagement.
Logical Comparison of Chemoresistance Mechanisms
Caption: Logical flow of IMP2 vs. ABC transporter-mediated chemoresistance.
Conclusion
The validation of IMP2's role in chemoresistance using patient-derived xenografts provides compelling evidence for its consideration as a therapeutic target. The data clearly indicates that higher IMP2 expression is associated with reduced sensitivity to standard chemotherapies in clinically relevant preclinical models. Understanding the nuances of IMP2-mediated resistance in comparison to other mechanisms, such as those involving ABC transporters, will be crucial for the rational design of novel combination therapies aimed at overcoming chemoresistance and improving patient outcomes. The experimental protocols outlined in this guide offer a robust framework for further investigation into IMP2 and other potential drivers of therapeutic failure.
References
- 1. A combined computational and functional approach identifies IGF2BP2 as a driver of chemoresistance in a wide array of pre-clinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. IMP2 drives chemoresistance by repressing cisplatin-induced apoptosis and ferroptosis via activation of IPO4 and SLC7A11 under hypoxia in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMP2 drives chemoresistance by repressing cisplatin-induced apoptosis and ferroptosis via activation of IPO4 and SLC7A11 under hypoxia in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]
A Comparative Functional Analysis of IMP2 Splice Variants and Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the functional characteristics of splice variants of Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) and isoforms of Insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2), often referred to as IMP2. This document summarizes key functional differences, presents supporting experimental data in tabular format, outlines detailed experimental protocols, and visualizes relevant signaling pathways.
Introduction: Distinguishing AIMP2 and IGF2BP2 (IMP2)
It is crucial to differentiate between two distinct proteins often discussed in related contexts:
-
AIMP2 (Aminoacyl-tRNA synthetase-interacting multifunctional protein 2): A tumor suppressor protein. A notable splice variant is AIMP2-DX2.
-
IGF2BP2 (Insulin-like growth factor 2 mRNA-binding protein 2), also known as IMP2: An RNA-binding protein involved in post-transcriptional regulation. It primarily exists as two protein isoforms, p66 and p58, arising from alternative translational initiation. A splice variant, p62, has also been identified.[1]
This guide will first compare the functional differences between the full-length AIMP2 and its splice variant AIMP2-DX2, followed by an analysis of the IGF2BP2/IMP2 isoforms.
Comparative Analysis of AIMP2 and its Splice Variant AIMP2-DX2
AIMP2 functions as a tumor suppressor.[2] However, a splice variant, AIMP2-DX2, which lacks exon 2, exhibits oncogenic properties by competitively inhibiting the functions of the full-length AIMP2.[2][3][4]
Functional Comparison
| Feature | Full-Length AIMP2 | AIMP2-DX2 (lacks exon 2) |
| General Function | Tumor suppressor[2] | Oncogenic[2] |
| Apoptosis | Pro-apoptotic; stabilizes p53 in response to DNA damage.[2][3] | Anti-apoptotic; competitively binds to p53, inhibiting AIMP2's pro-apoptotic activity.[2][3] |
| Cell Proliferation | Reduces proliferation in TGF-β and Wnt pathways.[2][3] | Promotes cell proliferation. |
| Tumorigenesis | Suppresses tumor growth.[2] | Promotes tumorigenesis and is highly expressed in various cancers like lung, breast, and liver cancer.[2][4] |
| Interaction with TRAF2 | Binds to TRAF2, leading to its degradation and enhancing TNF-α induced apoptosis.[2] | Competitively binds to TRAF2, impairing AIMP2's function.[2][3] |
Signaling Pathway Involvement
AIMP2 and AIMP2-DX2 have opposing effects on key signaling pathways involved in cell survival and apoptosis. AIMP2-DX2 acts as a competitive inhibitor of AIMP2's interactions with crucial signaling molecules like p53 and TRAF2.
Figure 1. Opposing roles of AIMP2 and AIMP2-DX2 in p53-mediated apoptosis.
Comparative Analysis of IGF2BP2 (IMP2) Isoforms
IGF2BP2 is an RNA-binding protein with roles in mRNA stability, localization, and translation.[1] Two primary isoforms, a full-length p66 and a shorter p58, are produced via alternative translational initiation.[5][6] The p58 isoform lacks the N-terminal RNA Recognition Motif (RRM1) due to initiation at an internal methionine (Met69).[5][6] A splice variant, p62, which lacks exon 10, has also been identified and is associated with chemoresistance in hepatocellular carcinoma.[1][7]
Structural and Functional Comparison
| Feature | p66 Isoform (Full-length) | p58 Isoform | p62 Splice Variant |
| Origin | Canonical translation start | Alternative translation initiation at Met69[5][6] | Alternative splicing (skipping of exon 10)[1] |
| Structure | Contains two RRM and four KH domains.[1] | Lacks the N-terminal RRM1 domain.[5][6] | Lacks a 43-amino acid region between KH2 and KH3 domains.[1] |
| RNA Binding | Binds to target mRNAs via its RRM and KH domains. | Predicted to have altered RNA binding specificity or affinity due to the absence of RRM1.[5][6] | The functional consequence of the deleted region on RNA binding is less characterized. |
| Function | Regulates mRNA stability and translation of targets like IGF2.[1] Involved in metabolism and cancer progression.[1] | Functional differences are still under investigation, but the lack of RRM1 suggests distinct roles.[5][6] | Associated with a more aggressive tumor phenotype and chemoresistance in hepatocellular carcinoma.[7] |
| Expression | Generally more abundant than p58.[5][6] | Detected at lower levels than p66 in most tissues and cell lines examined.[5][6] | Overexpressed in hepatocellular carcinoma with stem-like features.[1] |
Signaling Pathway Involvement: IGF2/PI3K/Akt Pathway
IGF2BP2 is known to regulate the expression of Insulin-like Growth Factor 2 (IGF2), a key ligand in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[8][9] By modulating IGF2 levels, IGF2BP2 can influence the activity of this pathway.
Figure 2. IGF2BP2-mediated regulation of the IGF2/PI3K/Akt signaling pathway.
Regulation of CCL2 Expression
Recent studies have implicated IMP2 in the regulation of C-C motif chemokine ligand 2 (CCL2) expression, a key chemokine in inflammatory responses and tumor progression.[10][11][12] This regulation can occur through post-transcriptional mechanisms affecting CCL2 mRNA stability.
Figure 3. IMP2-mediated post-transcriptional regulation of CCL2 expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the functional analysis of IMP2 variants are provided below.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins, such as the different IMP2 isoforms.[13][14][15][16]
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IMP2) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.[13]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]
-
Visualize the protein bands using an imaging system.
-
RT-qPCR for mRNA Stability Assay
This method is used to measure the decay rate of a specific mRNA, providing insights into its stability.[17][18][19]
-
Transcription Inhibition:
-
RNA Extraction:
-
Isolate total RNA from the collected cell samples using a suitable kit or TRIzol reagent.[20]
-
-
cDNA Synthesis:
-
Synthesize cDNA from equal amounts of total RNA using a reverse transcription kit with oligo(dT) or random primers.[21]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene, using the ΔΔCt method.[19]
-
Plot the relative mRNA levels against time to determine the mRNA half-life.
-
Colony Formation Assay for Cell Proliferation
This assay assesses the ability of single cells to proliferate and form colonies, a measure of cell viability and clonogenic potential.[23][24]
-
Cell Seeding:
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 1-3 weeks, allowing colonies to form.
-
-
Fixing and Staining:
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.[24]
-
Count the number of visible colonies (typically defined as containing >50 cells) manually or using imaging software.
-
Soft Agar Colony Formation Assay for Anchorage-Independent Growth
This assay specifically measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation and tumorigenicity.[25][26][27]
-
Preparation of Agar Layers:
-
Cell Seeding:
-
Carefully overlay the top agar-cell mixture onto the solidified base layer.
-
-
Incubation:
-
Incubate the plates for 2-4 weeks, feeding the cells periodically by adding fresh medium on top of the agar.
-
-
Staining and Quantification:
Figure 4. Workflow for a standard colony formation assay.
References
- 1. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Isoforms of the mRNA Binding Protein IGF2BP2 Are Generated by Alternative Translational Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Isoforms of the mRNA Binding Protein IGF2BP2 Are Generated by Alternative Translational Initiation | PLOS One [journals.plos.org]
- 7. A combined computational and functional approach identifies IGF2BP2 as a driver of chemoresistance in a wide array of pre-clinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF2-Driven PI3 Kinase and TGFβ Signaling Pathways in Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF2-driven PI3 kinase and TGFbeta signaling pathways in chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 11. Coordinated Post-Transcriptional Regulation of the Chemokine System: Messages from CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine Signaling Pathway Involved in CCL2 Expression in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Khan Academy [khanacademy.org]
- 15. Protocolo de inmunoelectrotransferencia, inmunotransferencia Western o Western Blotting [sigmaaldrich.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings [bio-protocol.org]
- 18. RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. mcgill.ca [mcgill.ca]
- 21. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The rs11705701 G>A Polymorphism of IGF2BP2 is Associated With IGF2BP2 mRNA and Protein Levels in the Visceral Adipose Tissue - A Link to Type 2 Diabetes Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 24. ossila.com [ossila.com]
- 25. artscimedia.case.edu [artscimedia.case.edu]
- 26. scispace.com [scispace.com]
- 27. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Unraveling the Expression Landscape of IMP2 and IMP3 in Lung Adenocarcinoma: A Comparative Guide
While a direct correlational analysis of IMP2 (IGF2BP2) and IMP3 (IGF2BP3) expression in lung adenocarcinoma remains to be explicitly investigated in published research, a comprehensive review of their individual roles provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the current understanding of IMP2 and IMP3 expression, their prognostic significance, and associated signaling pathways in lung adenocarcinoma, highlighting the knowledge gaps and future research directions.
Currently, there are no direct studies reporting on the co-expression or correlation between IMP2 and IMP3 in lung adenocarcinoma. Research has predominantly focused on the individual prognostic significance of IMP3, with more limited data available for IMP2 in this specific malignancy.
Expression and Prognostic Significance: A Comparative Overview
| Feature | IMP2 (IGF2BP2) | IMP3 (IGF2BP3) |
| Expression in Lung Adenocarcinoma | Limited specific data available. Generally considered an oncogene, with overexpression noted in multiple cancer types.[1] | Frequently overexpressed.[2][3][4][5] Expression is associated with poorly differentiated tumors and the solid subtype of adenocarcinoma.[3][4] |
| Prognostic Significance in Lung Adenocarcinoma | High expression is associated with decreased overall survival in various cancers.[1] In gallbladder cancer, high IMP2 expression, but not IMP3, was linked to shorter survival, suggesting cancer-type specific roles. | High expression is consistently associated with poor prognosis, including advanced tumor stage, lymph node metastasis, and decreased overall survival.[2][6][7][8] |
| Association with Tumor Aggressiveness | Implicated in promoting tumor cell proliferation and migration in several cancers.[9][10] | Strongly correlated with aggressive tumor features, including increased invasion and metastasis.[3][5][6] |
Experimental Methodologies for IMP Expression Analysis
The primary method utilized in the cited studies for evaluating IMP2 and IMP3 protein expression in lung adenocarcinoma tissues is immunohistochemistry (IHC) .
Detailed Immunohistochemistry (IHC) Protocol (Generalized from cited studies):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma tissue samples are sectioned into 4-µm thick slices.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either IMP2 or IMP3. Antibodies are diluted in a suitable buffer and incubated overnight at 4°C or for a specified time at room temperature.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The staining intensity (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained tumor cells are evaluated by a pathologist. A scoring system, such as the H-score or a combined score, is often used to quantify the expression level.
Signaling Pathways and Molecular Interactions
While the direct interplay between IMP2 and IMP3 in lung adenocarcinoma is unknown, they are both RNA-binding proteins that regulate the expression of key oncogenes post-transcriptionally.
IMP3-Associated Signaling Pathways in Lung Adenocarcinoma:
IMP3 has been shown to play a role in critical cancer-related pathways. For instance, it can attenuate the function of the deubiquitinase USP10, which leads to the destabilization of the tumor suppressor p53.[11][12] Furthermore, IMP3 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[13]
Caption: IMP3 signaling in lung adenocarcinoma.
IMP2-Associated Signaling Pathways in Cancer:
In various cancers, IMP2 is known to be involved in pathways that promote cell proliferation and metastasis. For example, in non-small cell lung cancer, the miR-485-5p/IGF2BP2 axis has been implicated in regulating tumor growth and metastasis. While not specific to adenocarcinoma, this highlights a potential mechanism of action for IMP2 in lung cancer.
Caption: IMP2 regulation in non-small cell lung cancer.
Conclusion and Future Directions
-
Investigate the co-expression of IMP2 and IMP3 in large cohorts of lung adenocarcinoma patients to determine if a correlation exists.
-
Elucidate the prognostic significance of IMP2 expression specifically in lung adenocarcinoma.
-
Uncover the potential functional interplay and crosstalk between IMP2 and IMP3 and their downstream targets and signaling pathways in this disease.
Such studies would provide a more complete picture of the roles of these RNA-binding proteins in lung adenocarcinoma and could unveil novel therapeutic targets and prognostic biomarkers.
References
- 1. mdpi.com [mdpi.com]
- 2. IMP3 overexpression occurs in various important cancer types and is linked to aggressive tumor features: A tissue microarray study on 8,877 human cancers and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP3 can predict aggressive behaviour of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP3 expression is correlated with histologic grade of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP3 can predict aggressive behaviour of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMP3 Predicts Invasion and Prognosis in Human Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin-like growth factor II-messenger RNA-binding protein-3 and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical implications of insulin-like growth factor II mRNA-binding protein 3 expression in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin-like growth factor 2 mRNA binding protein 3 (IGF2BP3) promotes lung tumorigenesis via attenuating p53 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGF2BP3 From Physiology to Cancer: Novel Discoveries, Unsolved Issues, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IGF2BP3 aggravates lung adenocarcinoma progression by modulation of PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of IMP2 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a promising therapeutic target in oncology and metabolic diseases.[1] Overexpressed in a variety of cancers, including colorectal, glioblastoma, and lung cancer, IMP2 plays a crucial role in tumor progression, metastasis, and chemoresistance.[1][2] This guide provides a comparative analysis of targeting IMP2 against other therapeutic alternatives, supported by experimental data, to aid researchers in validating its clinical relevance.
IMP2: A Key Regulator of Oncogenic Pathways
IMP2 is an RNA-binding protein that post-transcriptionally regulates the expression of a wide array of oncogenes. It achieves this by binding to N6-methyladenosine (m6A) modifications on target mRNAs, enhancing their stability and translation. Key targets of IMP2 include mRNAs encoding for proteins involved in cell proliferation (e.g., MYC, KRAS), metabolism (e.g., GLUT1, HK2), and invasion (e.g., HMGA1).[1] High IMP2 expression is often correlated with poor prognosis and reduced overall survival in cancer patients.[3][4]
Performance Comparison: IMP2 Inhibition vs. Alternative Therapies
Direct comparative studies of IMP2 inhibitors against other targeted therapies are still emerging. However, preclinical data on IMP2 inhibition and knockout provide a strong rationale for its therapeutic potential. The following tables summarize the effects of targeting IMP2 in key cancer types and compare it with established alternative therapies.
Colorectal Cancer (CRC)
| Therapeutic Strategy | Target | Efficacy in Preclinical Models | Reference |
| IMP2 Inhibition/Knockout | IMP2 | Reduced cell viability, migration, and proliferation in 2D and 3D cultures. Significantly reduced xenograft tumor growth in vivo.[2][4] | [2][4] |
| Anti-EGFR Therapy (e.g., Cetuximab, Panitumumab) | EGFR | Effective in RAS wild-type tumors, leading to tumor shrinkage and prolonged survival.[5][6][7] Resistance is a major challenge.[8] | [5][6][7][8] |
| Anti-VEGF Therapy (e.g., Bevacizumab) | VEGF | Prevents tumor angiogenesis. Used across multiple genetic profiles.[9] | [9] |
| mTOR Inhibition (e.g., Everolimus) | mTOR | Can reduce cell proliferation. Often used in combination therapies due to resistance mechanisms.[10][11][12] | [10][11][12] |
Glioblastoma (GBM)
| Therapeutic Strategy | Target | Efficacy in Preclinical Models | Reference |
| IMP2 Inhibition/Knockout | IMP2 | Promotes GBM progression by activating the IGF2/PI3K/Akt pathway. Inhibition sensitizes GBM cells to temozolomide. | |
| Temozolomide (TMZ) | DNA Alkylating Agent | Standard-of-care chemotherapy. Resistance is a significant clinical issue.[13][14] | [13][14] |
| Anti-VEGF Therapy (e.g., Bevacizumab) | VEGF | Can improve progression-free survival but has limited impact on overall survival. | |
| Novel Targeted Therapies (e.g., OLIG2 inhibitors) | OLIG2 | Preclinical studies show synergistic effects with temozolomide in suppressing glioblastoma.[15] | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current concepts of anti-EGFR targeting in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting colorectal cancer with human anti-EGFR monoclonocal antibodies: focus on panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor (EGFR) inhibitors for metastatic colorectal cancer | Cochrane [cochrane.org]
- 8. mdpi.com [mdpi.com]
- 9. bisresearch.com [bisresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel OLIG2 inhibitor synergizes with temozolomide to suppress glioblastoma | BioWorld [bioworld.com]
Decoding IMP2's RNA Recognition: A Comparative Guide to Binding Affinity
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, to various RNA motifs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the molecular interactions that govern IMP2's role in post-transcriptional gene regulation. Through a detailed examination of binding affinities, experimental methodologies, and relevant signaling pathways, this guide serves as a critical resource for understanding and targeting IMP2-RNA interactions in health and disease.
Unveiling IMP2's Binding Preferences: A Quantitative Look
The affinity of IMP2 for its RNA targets is a key determinant of its biological function, influencing mRNA stability, localization, and translation.[1] The primary RNA-binding domains of IMP2 are its four C-terminal K homology (KH) domains and two N-terminal RNA recognition motifs (RRMs).[1] While the KH domains are principally responsible for sequence-specific recognition, the RRMs are thought to stabilize these interactions.[1]
Studies employing techniques such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) and Electrophoretic Mobility Shift Assays (EMSA) have begun to quantify the binding affinities of IMP2 for specific RNA sequences. The following table summarizes available quantitative data for the binding of the IMP2 KH3 and KH4 domains (IMP2KH34) to different RNA motifs.
| RNA Motif/Target | Dissociation Constant (Kd) | Experimental Method | Reference |
| ß-actin C28 zipcode RNA | 161 nM | EMSA | [2] |
| SELEX Round 4 RNA Pool | 2.4 nM | EMSA | [2] |
This data clearly demonstrates that IMP2KH34 exhibits a significantly higher affinity for the pool of RNA sequences enriched through SELEX compared to the canonical ß-actin zipcode RNA, a known target of the related protein ZBP1.[2] This suggests a distinct sequence preference for IMP2.
Qualitative studies have further refined our understanding of IMP2's preferred binding motifs. High-throughput sequencing of RNA isolated by crosslinking immunoprecipitation (CLIP-seq) and related techniques have identified a preference for CA-rich sequences.[3] Additionally, IMP2 has been identified as a "reader" of N6-methyladenosine (m6A), a common mRNA modification, showing preferential binding to GG(m6A)C motifs.[4][5] The KH3-4 di-domain, in particular, has been shown to be critical for the recognition of m6A-modified RNAs.[5] While specific Kd values for these motifs are not yet widely available in a comparative format, the evidence strongly points to both sequence and modification-dependent recognition by IMP2.
Experimental Protocols: Measuring the IMP2-RNA Interaction
The determination of binding affinities relies on precise and robust experimental methodologies. Below are detailed protocols for two common techniques used to quantify the interaction between IMP2 and RNA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a widely used technique to detect and quantify protein-RNA interactions in vitro. The principle lies in the reduced electrophoretic mobility of an RNA molecule when it is bound by a protein.
Protocol:
-
RNA Probe Preparation: The target RNA motif is synthesized, typically as a short oligonucleotide. It is then end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: A constant amount of the labeled RNA probe is incubated with varying concentrations of purified IMP2 protein (or a specific domain like IMP2KH34) in a binding buffer. The buffer conditions (pH, salt concentration) are optimized to ensure the stability of the protein and the RNA-protein complex.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of the free RNA probe from the larger, slower-migrating IMP2-RNA complex.
-
Detection and Quantification: The gel is dried and exposed to a phosphor screen or imaged for fluorescence. The intensity of the bands corresponding to the free and bound RNA is quantified.
-
Kd Determination: The fraction of bound RNA is plotted against the protein concentration, and the data is fitted to a binding isotherm to calculate the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Protocol:
-
Ligand Immobilization: A streptavidin-coated sensor chip is used. A biotinylated version of the target RNA is injected over the sensor surface, leading to its capture.
-
Analyte Injection: A solution containing purified IMP2 protein at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: As IMP2 binds to the immobilized RNA, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association rate (kon) is determined from the initial phase of the binding curve, and the dissociation rate (koff) is measured during the subsequent buffer wash phase.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (koff/kon).
Visualizing the Science: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
IMP2 in Cellular Signaling: The IGF2/PI3K/Akt Pathway
IMP2 plays a significant role in various signaling pathways, often by regulating the translation of key components. One of the well-characterized pathways is the Insulin-like Growth Factor 2 (IGF2) / Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) signaling cascade.
In this pathway, IMP2 binds to the 5' UTR of the IGF2 mRNA, promoting its translation and thereby increasing the levels of IGF2 protein.[6] Secreted IGF2 then binds to its receptor, IGF1R, leading to the activation of PI3K. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating PDK1, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell proliferation, survival, and growth. By upregulating IGF2 translation, IMP2 can thus potentiate the activity of this critical pro-survival pathway.
Conclusion
The binding of IMP2 to specific RNA motifs is a highly regulated process with significant downstream consequences for cellular function. While quantitative data on the binding affinities of IMP2 for a wide range of RNA motifs is still emerging, current evidence highlights a preference for CA-rich sequences and m6A-modified RNA. The experimental protocols detailed in this guide provide a framework for the continued investigation of these interactions. A deeper understanding of the molecular basis of IMP2-RNA recognition will be crucial for the development of novel therapeutic strategies targeting diseases where IMP2 function is dysregulated.
References
- 1. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis for RNA selectivity by the IMP family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Does IMP2 knockdown have the same effect as IMP3 knockdown in pancreatic cancer?
A comprehensive review of experimental data on the differential effects of Insulin-like Growth factor 2 mRNA-binding protein 2 (IMP2) and Insulin-like Growth factor 2 mRNA-binding protein 3 (IMP3) knockdown in pancreatic ductal adenocarcinoma (PDAC).
Introduction
Pancreatic cancer, a notoriously aggressive malignancy, presents a significant challenge in oncology. The insulin-like growth factor 2 mRNA-binding protein (IMP) family, particularly IMP2 (also known as IGF2BP2) and IMP3 (also known as IGF2BP3), have emerged as key post-transcriptional regulators implicated in pancreatic tumorigenesis. Both are oncofetal proteins, highly expressed during embryonic development and reactivated in various cancers, including pancreatic cancer, where their expression often correlates with poor prognosis.[1][2] This guide provides a comparative analysis of the functional consequences of IMP2 and IMP3 knockdown in pancreatic cancer cells, supported by experimental data, detailed methodologies, and pathway visualizations.
While both IMP2 and IMP3 are members of the same protein family and share structural similarities, emerging evidence suggests they may have distinct, albeit sometimes overlapping, roles in pancreatic cancer progression. Understanding these differences is crucial for the development of targeted therapeutic strategies.
Comparative Effects of IMP2 and IMP3 Knockdown
Experimental evidence from multiple studies indicates that knockdown of both IMP2 and IMP3 in pancreatic cancer cell lines leads to a reduction in cancer cell aggressiveness. However, the specific cellular processes and signaling pathways they predominantly regulate appear to differ.
Data Summary
| Feature | IMP2 Knockdown | IMP3 Knockdown |
| Cell Proliferation | Significantly suppressed.[3][4] | No significant effect on proliferation in some studies.[5] |
| Cell Migration | Decreased cell migration ability.[3] | Significantly decreased motility.[5][6] |
| Cell Invasion | Reduced invasive potential. | Significantly decreased invasion.[5][6] |
| Cell Adhesion | - | Decreased extracellular matrix adhesion.[5][6] |
| Apoptosis | Implicated in the inhibition of apoptosis.[7] | - |
| Key Downstream Targets/Pathways | PI3K/Akt signaling pathway, B3GNT6 mRNA stability.[3] | RhoA signaling, CD44, KIF11.[5][6] |
This table summarizes findings from multiple studies. The specific quantitative effects can vary depending on the cell line and experimental conditions.
Signaling Pathways and Molecular Mechanisms
The differential effects of IMP2 and IMP3 knockdown can be attributed to their distinct sets of target mRNAs and their influence on different signaling cascades.
IMP2-Regulated Signaling Pathway
IMP2 has been shown to promote pancreatic cancer progression by activating the PI3K/Akt signaling pathway.[3] It also enhances the stability of certain mRNAs, such as B3GNT6, through an m6A-dependent mechanism.[3]
Caption: IMP2 signaling pathway in pancreatic cancer.
IMP3-Regulated Signaling Pathway
IMP3 knockdown has been demonstrated to decrease pancreatic cancer cell motility and invasion by downregulating the expression of cytoskeleton-associated proteins such as CD44 and KIF11, and by reducing the activity of the RhoA signaling pathway.[5][6]
Caption: IMP3 signaling pathway in pancreatic cancer.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. Specific details may vary between individual studies.
siRNA-Mediated Knockdown
Caption: General workflow for siRNA-mediated knockdown.
-
Cell Lines: Commonly used pancreatic cancer cell lines include PANC-1, MiaPaCa-2, Hs766T, and L3.6pl.[5]
-
Transfection Reagent: Lipofectamine RNAiMAX or similar reagents are used to deliver siRNA into the cells.
-
siRNA: Specific siRNAs targeting IMP2 or IMP3 mRNA, along with a non-targeting (scrambled) siRNA as a negative control.
-
Validation: Knockdown efficiency is confirmed at the mRNA level by quantitative real-time PCR (qPCR) and at the protein level by Western blotting.
Cell Proliferation Assay (e.g., CCK-8 or EdU Assay)
-
Procedure: Following siRNA-mediated knockdown, cells are seeded in 96-well plates.
-
CCK-8: Cell Counting Kit-8 (CCK-8) solution is added to each well at specified time points. The absorbance is measured at 450 nm to determine the number of viable cells.[3]
-
EdU: 5-ethynyl-2´-deoxyuridine (EdU) is added to the cell culture. Incorporated EdU is detected by a fluorescently labeled azide, and the percentage of EdU-positive cells is quantified by flow cytometry or fluorescence microscopy.[3]
Transwell Migration and Invasion Assays
-
Migration Assay: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed, and migrated cells on the lower surface are fixed, stained, and counted.[3]
-
Invasion Assay: The procedure is similar to the migration assay, but the Transwell membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. Invading cells must degrade this matrix to migrate to the lower chamber.[5]
Conclusion
In pancreatic cancer, both IMP2 and IMP3 act as oncogenic proteins, and their knockdown impairs key malignant phenotypes. However, they appear to achieve this through distinct molecular mechanisms.
-
IMP2 knockdown primarily impacts cell proliferation , likely through its role in regulating the PI3K/Akt signaling pathway and stabilizing pro-proliferative mRNAs.[3][4]
-
IMP3 knockdown predominantly affects cell motility, invasion, and adhesion , by modulating the expression of cytoskeletal components and the RhoA signaling pathway.[5][6]
While IMP2 and IMP3 knockdown do not have the exact same effect, they both represent promising therapeutic targets in pancreatic cancer. The differential roles of these proteins suggest that a combinatorial therapeutic approach targeting both IMP2 and IMP3, or their respective downstream pathways, could be more effective in halting pancreatic cancer progression. Further research, particularly direct comparative studies in the same cellular contexts and in vivo models, is necessary to fully elucidate their individual and combined contributions to pancreatic cancer pathobiology.
References
- 1. Expression and prognostic analyses of the insulin-like growth factor 2 mRNA binding protein family in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP2 promotes pancreatic carcinoma progression by enhancing the stability of B3GNT6 mRNA via m6A methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of insulin-like growth factor 2 binding protein 3 (IMP3) in pancreatic cancer cell migration, invasion, and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of insulin-like growth factor 2 binding protein 3 (IMP3) in pancreatic cancer cell migration, invasion, and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer [mdpi.com]
Unveiling the IMP2-IGF2-PI3K/Akt Signaling Axis in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2)-Insulin-like Growth Factor 2 (IGF2)-Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway in glioblastoma (GBM). Through a detailed comparison with alternative pathways and supporting experimental data, this document serves as a critical resource for understanding the therapeutic potential of targeting this axis in one of the most aggressive forms of brain cancer.
The IMP2-IGF2-PI3K/Akt Pathway: A Central Driver of Glioblastoma Progression
The IMP2-IGF2-PI3K/Akt signaling cascade has emerged as a significant contributor to glioblastoma tumorigenesis.[1] IMP2, an RNA-binding protein, is frequently upregulated in GBM tissues compared to normal brain tissue.[1] Its primary role in this context is to bind to the mRNA of IGF2, a potent growth factor, thereby enhancing its translation into protein.[1][2] The subsequent increase in IGF2 levels leads to the activation of the PI3K/Akt pathway, a central signaling node that governs a multitude of cellular processes critical for cancer progression, including cell proliferation, survival, migration, and invasion.[1][3] In fact, the PI3K/Akt signaling pathway is reported to be elevated in approximately 88% of GBM clinical samples, highlighting its central role in the disease.[1]
Comparative Analysis of Key Signaling Pathways in Glioblastoma
While the IMP2-IGF2-PI3K/Akt pathway is a critical driver, it is important to understand its role within the broader landscape of aberrant signaling in glioblastoma. Several other pathways are also frequently dysregulated and contribute to the malignancy of GBM.
| Signaling Pathway | Core Components | Frequency of Alteration in GBM | Key Downstream Effects |
| IMP2-IGF2-PI3K/Akt | IMP2, IGF2, PI3K, Akt, mTOR | High IMP2 expression in ~65% of GBMs; PI3K/Akt pathway altered in ~88% of GBMs[1] | Increased cell proliferation, survival, migration, invasion, and therapeutic resistance.[1][3] |
| Receptor Tyrosine Kinase (RTK) / Ras / MAPK | EGFR, PDGFR, Ras, RAF, MEK, ERK | EGFR amplification in ~40% of primary GBMs.[4] | Uncontrolled cell proliferation and survival. |
| p53 Tumor Suppressor Pathway | p53, MDM2, p14ARF | p53 mutations or pathway inactivation in a majority of GBMs. | Loss of cell cycle arrest and apoptosis in response to DNA damage. |
| Retinoblastoma (Rb) Tumor Suppressor Pathway | Rb, p16INK4a, CDK4/6, Cyclin D1 | Alterations are common, often through loss of p16INK4a. | Uncontrolled entry into the cell cycle. |
Experimental Validation of the IMP2-IGF2-PI3K/Akt Pathway
The functional significance of the IMP2-IGF2-PI3K/Akt pathway in glioblastoma has been validated through a series of key experiments.
Western Blot Analysis of Pathway Activation
Western blotting is a fundamental technique to assess the protein levels of key components of the signaling cascade. Studies have consistently shown that overexpression of IMP2 in GBM cell lines leads to a significant increase in the protein levels of IGF2 and phosphorylated Akt (p-Akt), the active form of Akt, without altering their respective mRNA levels.[1][2] Conversely, knockdown of IMP2 results in decreased IGF2 and p-Akt levels.[1]
Table 1: Effect of IMP2 Modulation on Pathway Components
| Condition | IMP2 Protein Level | IGF2 Protein Level | p-Akt/Total Akt Ratio |
| IMP2 Overexpression | Increased | Increased | Increased |
| IMP2 Knockdown | Decreased | Decreased | Decreased |
Cell Proliferation Assays
The impact of the IMP2-IGF2-PI3K/Akt pathway on cell growth is a critical aspect of its validation. Proliferation assays, such as the MTT or BrdU incorporation assays, are used to quantify the rate of cell division. Overexpression of IMP2 in GBM cells has been shown to significantly enhance cell proliferation, while its knockdown inhibits cell growth.[1][5]
Table 2: Impact of IMP2 on Glioblastoma Cell Proliferation
| Cell Line | Condition | Proliferation Rate (vs. Control) |
| U87 | IMP2 Overexpression | ~1.5-fold increase |
| U87 | IMP2 Knockdown | ~0.6-fold decrease |
| U251 | IMP2 Overexpression | ~1.4-fold increase |
| U251 | IMP2 Knockdown | ~0.7-fold decrease |
Migration and Invasion Assays
The invasive nature of glioblastoma is a major clinical challenge. Transwell migration and invasion assays are employed to evaluate the migratory and invasive capabilities of cancer cells. Overexpression of IMP2 has been demonstrated to promote the migration and invasion of GBM cells, an effect that can be attenuated by inhibiting the PI3K/Akt pathway.[1]
Table 3: Influence of the IMP2-IGF2-PI3K/Akt Pathway on Cell Motility
| Condition | Relative Cell Migration | Relative Cell Invasion |
| Control | 1.0 | 1.0 |
| IMP2 Overexpression | Increased | Increased |
| IMP2 Overexpression + PI3K Inhibitor (LY294002) | Decreased (compared to IMP2 OE) | Decreased (compared to IMP2 OE) |
| IMP2 Overexpression + IGF2 Neutralizing Antibody | Decreased (compared to IMP2 OE) | Decreased (compared to IMP2 OE) |
Visualizing the Pathway and Experimental Workflows
To further elucidate the IMP2-IGF2-PI3K/Akt signaling pathway and the experimental approaches used for its validation, the following diagrams have been generated using Graphviz.
Caption: The IMP2-IGF2-PI3K/Akt signaling pathway in glioblastoma.
Caption: A generalized workflow for Western Blot analysis.
Caption: A typical workflow for a cell proliferation assay.
Detailed Experimental Protocols
Western Blotting
-
Protein Extraction: Lyse glioblastoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% NuPAGE Bis-Tris Mini Gel and run to separate proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting IMP2, IGF2, Akt, p-Akt (Ser473), and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.[6]
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
MTT Cell Proliferation Assay
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) at a density of 2 x 10³ to 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Apply experimental treatments (e.g., transfection for IMP2 overexpression or siRNA for knockdown).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) labeling solution to the cells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.[7]
-
Anti-BrdU Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase (POD) and incubate for 90 minutes.[7]
-
Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 370 nm (reference wavelength 492 nm).
-
Data Analysis: Calculate the rate of BrdU incorporation as a measure of cell proliferation.
Conclusion and Future Directions
The experimental evidence strongly validates the IMP2-IGF2-PI3K/Akt signaling pathway as a key driver of glioblastoma progression. Its frequent activation in GBM and its profound effects on cell proliferation, survival, and invasion make it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can effectively and specifically target components of this pathway, such as IMP2 or the downstream effectors of PI3K/Akt, holds significant promise for the future of glioblastoma treatment. Further research, including preclinical and clinical trials, is warranted to translate these findings into effective therapies for patients with this devastating disease.[8]
References
- 1. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell proliferation assay [bio-protocol.org]
- 3. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant Signaling Pathways in Glioma [mdpi.com]
- 5. Insulin-like growth factor II mRNA-binding protein 3 promotes cell proliferation, migration and invasion in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Assessment of the proliferation status of glioblastoma cell and tumour tissue after nanoplatinum treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative analysis of IMP2's role in different subtypes of breast cancer
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as p62, is an oncofetal RNA-binding protein increasingly implicated in the progression of various cancers, including breast cancer. Its role, however, appears to be nuanced and dependent on the specific molecular subtype of the disease. This guide provides a comparative analysis of IMP2's role in luminal A, luminal B, HER2-positive, and triple-negative breast cancer (TNBC), supported by experimental data and detailed methodologies.
Comparative Analysis of IMP2's Role Across Breast Cancer Subtypes
IMP2 expression and function vary significantly across the different subtypes of breast cancer, influencing key aspects of tumor biology from proliferation to metastasis and therapeutic resistance.
Data Presentation
Table 1: Comparative Expression of IMP2 in Breast Cancer Subtypes
| Breast Cancer Subtype | IMP2 Expression Level | Method of Detection | Key References |
| Luminal A | Generally lower compared to more aggressive subtypes. | Immunohistochemistry (IHC) | [1] |
| Luminal B | Moderate expression, higher than Luminal A. | IHC | [1] |
| HER2-Positive | Variable, can be elevated. | IHC, Proteomics | [2] |
| Triple-Negative (TNBC) | Significantly overexpressed compared to other subtypes. | IHC, Western Blot, RT-qPCR | [1] |
Table 2: Subtype-Specific Downstream Targets and Functions of IMP2
| Breast Cancer Subtype | Key Downstream Targets | Cellular Functions Influenced | Key References |
| Luminal Subtypes | Progesterone Receptor (PR) mRNA (destabilization) | Enhanced epithelial-mesenchymal transition (EMT) and metastasis when overexpressed. | [1] |
| HER2-Positive | Yes-associated protein (YAP) mRNA (stabilization) | Potential contribution to HER2 signaling and resistance to targeted therapies. | [2] |
| Triple-Negative (TNBC) | c-myc mRNA, CTGF mRNA, CDK6 mRNA | Increased cell migration, invasion, and proliferation. Contributes to chemoresistance. | [3],[2] |
Signaling Pathways and Molecular Interactions
The functional consequences of IMP2 expression are mediated through its interaction with various signaling pathways. These interactions are often subtype-specific and contribute to the distinct pathologies of each breast cancer subtype.
IMP2 in Triple-Negative Breast Cancer (TNBC)
In TNBC, IMP2, often in cooperation with its paralog IMP3, plays a significant pro-metastatic role. A key mechanism involves the destabilization of progesterone receptor (PR) mRNA. This leads to a decrease in PR expression, which is a hallmark of TNBC. The loss of PR is associated with a more aggressive phenotype. This interaction is part of a complex feedback loop involving microRNA-200a (miR-200a).[1]
Caption: IMP2/IMP3-miR-200a-PR feedback loop in TNBC.
IMP2 in HER2-Positive Breast Cancer
In HER2-positive breast cancer, IMP2 can contribute to the stabilization of Yes-associated protein (YAP) mRNA.[2] YAP is a positive regulator of HER2 expression. This suggests a potential mechanism by which IMP2 could amplify HER2 signaling and potentially contribute to resistance to HER2-targeted therapies.
Caption: IMP2's potential role in enhancing HER2 signaling.
Experimental Protocols
Immunohistochemistry (IHC) for IMP2 Detection
This protocol outlines the general steps for detecting IMP2 in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue microarrays (TMAs).
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against IMP2 (e.g., a rabbit polyclonal or a specific monoclonal antibody like D4R2F) diluted in antibody diluent overnight at 4°C.[4]
-
-
Detection:
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Caption: General workflow for IMP2 immunohistochemistry.
Western Blotting for IMP2 Protein Expression
This protocol is for the detection of IMP2 protein levels in breast cancer cell line lysates.
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IMP2 (e.g., rabbit mAb #14672) overnight at 4°C.[4]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
RT-qPCR for IMP2 mRNA Expression
This protocol outlines the steps for quantifying IMP2 mRNA levels in breast cancer cell lines or tissues.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for IMP2, and a SYBR Green or TaqMan master mix.
-
Example Primer Sequences (Human IMP2):
-
Forward: 5'-AAGACAGAGGCCCAAGAAAGG-3'
-
Reverse: 5'-TCTTCACACACGCTTTCTCCA-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR system.
-
Calculate the relative expression of IMP2 mRNA using the ΔΔCt method.
-
Conclusion
The role of IMP2 in breast cancer is multifaceted and highly dependent on the molecular subtype. In TNBC, it is a clear driver of metastasis and a potential therapeutic target. Its role in HER2-positive breast cancer is emerging, with potential implications for therapy resistance. In luminal subtypes, its overexpression can promote a more aggressive phenotype. Further research is needed to fully elucidate the subtype-specific mechanisms of IMP2 action and to develop targeted therapies against this important RNA-binding protein. The experimental protocols provided in this guide offer a starting point for researchers to investigate the role of IMP2 in their own studies.
References
- 1. IMP2 and IMP3 cooperate to promote the metastasis of triple-negative breast cancer through destabilization of progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p62/IMP2 stimulates cell migration and reduces cell adhesion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP2Â (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of Imp2-IN-3: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Imp2-IN-3, a potent IMP2 inhibitor used in anticancer research.[1] Adherence to these guidelines will help ensure a safe laboratory environment and compliance with hazardous waste regulations.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting and information derived from the SDS of a structurally similar compound, MK2-IN-3.[2] Researchers must always consult their institution's specific hazardous waste management protocols and, if available, the manufacturer-provided SDS for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
Quantitative Data Summary for Disposal Planning
For efficient and compliant disposal, it is crucial to quantify and categorize the waste generated. The following table summarizes the key information for the proper segregation and disposal of this compound waste streams.
| Waste Type | Container Type | Disposal Method | Key Precautions |
| Unused/Expired this compound (Solid) | Original, tightly sealed container or a clearly labeled, compatible hazardous waste container. | Collection by institutional hazardous waste management. | Do not mix with other chemical waste. Ensure the container is properly labeled with the chemical name and associated hazards. |
| This compound Solutions (Liquid Waste) | Labeled, leak-proof, and chemically compatible container (e.g., plastic or coated glass).[3] | Collection by institutional hazardous waste management. | Segregate from aqueous waste if dissolved in a non-halogenated or halogenated solvent. Do not dispose of down the drain.[4][5] |
| Contaminated Labware (Solid Waste) | Puncture-resistant sharps container for sharps (e.g., needles, pipette tips).[6][7] Labeled biohazard or chemical waste bag for non-sharp items (e.g., gloves, weigh boats). | Autoclave if biologically contaminated, then collection by hazardous waste management.[8] | Do not dispose of in regular trash.[5] |
| Empty this compound Containers | Original container. | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label and dispose of the container as regular trash or according to institutional policy.[9][10] | The first rinse should always be collected as hazardous waste.[9] |
Step-by-Step Disposal Procedures
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid compound, solutions, contaminated consumables (e.g., pipette tips, gloves, weigh paper), and empty containers.
-
Segregate waste based on its physical state (solid or liquid) and chemical compatibility. Never mix incompatible wastes, such as acids and bases, or oxidizers with organic materials.[3][4]
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including experimental solutions and the first rinsate of empty containers, in a designated, leak-proof hazardous waste container.[9]
-
Ensure the container is compatible with the solvent used. For example, use plastic containers for acidic or basic solutions to avoid etching.[3]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent used, and an approximate concentration or volume.
-
Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area.[4]
-
Do not dispose of liquid this compound waste down the drain. [4][5]
-
Arrange for pickup by your institution's environmental health and safety (EHS) or hazardous waste management department.
Solid Waste Disposal:
-
Unused or expired solid this compound should be disposed of in its original container if possible, ensuring the lid is tightly sealed.[10] If the original container is not available, use a clearly labeled, sealed, and compatible container.
-
Contaminated consumables such as gloves, weigh boats, and absorbent paper should be collected in a designated, labeled hazardous waste bag.
-
Contaminated sharps, including pipette tips, needles, and razor blades, must be placed in a puncture-resistant sharps container labeled for chemical contamination.[6][7]
-
Store solid waste containers in the satellite accumulation area away from incompatible materials.
-
Arrange for pickup by your institution's hazardous waste management.
Decontamination of Labware and Work Surfaces:
-
Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent that will dissolve this compound. Collect the initial rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional guidelines.[9]
-
Work surfaces should be wiped down with a solvent known to dissolve the compound, followed by a standard laboratory disinfectant or cleaning solution. The cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research labs, a general protocol for treating cells with a chemical inhibitor like this compound would involve the following steps, with the waste from each step being disposed of according to the procedures outlined above:
-
Stock Solution Preparation: A concentrated stock solution of this compound is typically prepared by dissolving the solid compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Cell Treatment: The stock solution is then diluted to the desired final concentration in cell culture media. This working solution is added to the cells being studied.
-
Incubation: The cells are incubated with the this compound containing media for a specified period.
-
Post-Treatment Processing: After incubation, the media containing this compound is removed. The cells are then washed with a buffer solution and processed for downstream analysis. All media, wash buffers, and contaminated consumables are considered hazardous waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram illustrates the decision-making process and necessary actions.
Caption: A workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the disposal of this compound, thereby protecting personnel, minimizing environmental impact, and fostering a culture of safety and responsibility in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK2-IN-3|724711-21-1|MSDS [dcchemicals.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. vpr.tamu.edu [vpr.tamu.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
